4-(4-Fluorophenyl)-3-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(4-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBIGGXSQDASKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673373 | |
| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349665-92-5 | |
| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Fluorophenyl)-3-fluorophenol: Synthesis, Properties, and Applications
Introduction
4-(4-Fluorophenyl)-3-fluorophenol is a fluorinated biphenyl derivative, a class of compounds that holds significant importance across several scientific disciplines, including medicinal chemistry, crop protection, and materials science.[1] The strategic incorporation of fluorine atoms into organic scaffolds can profoundly influence a molecule's physicochemical and biological properties.[2][3] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[4][5]
This guide provides a comprehensive technical overview of 4-(4-Fluorophenyl)-3-fluorophenol, a molecule characterized by a phenol ring substituted with a fluorine atom and a 4-fluorophenyl group. Although specific experimental data for this compound is not widely published, this document outlines its core chemical properties based on established principles, proposes a robust synthetic methodology, details expected analytical characterization, and explores its potential applications, particularly in the field of drug discovery.
Physicochemical Properties
While experimental data for 4-(4-Fluorophenyl)-3-fluorophenol is scarce, its fundamental properties can be calculated or reliably predicted based on its molecular structure. These properties are essential for researchers planning its synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂O | (Calculated) |
| Molecular Weight | 206.19 g/mol | (Calculated) |
| Appearance | Predicted to be an off-white to pale yellow solid | (Inference) |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water | (Inference) |
| CAS Number | Not found in public databases | (Searched) |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most effective and widely utilized method for constructing biphenyl derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide.[7][8] For the synthesis of 4-(4-Fluorophenyl)-3-fluorophenol, a logical approach involves the coupling of 4-fluorophenylboronic acid with a suitably protected 4-halo-3-fluorophenol.
The hydroxyl group of the phenolic partner should be protected prior to the coupling reaction to prevent side reactions. A common protecting group for phenols is the methoxymethyl (MOM) ether, which is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions. The halogen on the phenolic ring should ideally be bromine or iodine for higher reactivity.[7][9]
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of 4-(4-Fluorophenyl)-3-fluorophenol.
Detailed Experimental Protocol
Step 1: Protection of 4-Bromo-3-fluorophenol
-
Dissolve 4-bromo-3-fluorophenol (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) dropwise.
-
Add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-(4-bromo-3-fluorophenoxy)methoxymethane.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a pressure tube, add the MOM-protected 4-bromo-3-fluorophenol (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).[6][7]
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add a degassed solvent mixture, such as a 3:1 ratio of dioxane and water.[6]
-
Seal the tube and heat the reaction mixture to 105 °C for 8-12 hours.[6] Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the protected biphenyl intermediate.
Step 3: Deprotection
-
Dissolve the purified protected biphenyl intermediate in methanol.
-
Add a solution of hydrochloric acid (e.g., 2M HCl) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the final product, 4-(4-Fluorophenyl)-3-fluorophenol, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
Spectroscopic Characterization (Expected)
The identity and purity of the synthesized 4-(4-Fluorophenyl)-3-fluorophenol would be confirmed using standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR: The spectrum should show distinct aromatic proton signals. The proton ortho to the hydroxyl group will likely appear as a doublet of doublets, coupled to the adjacent fluorine and proton. The other aromatic protons will appear in the typical 6.8-7.5 ppm range, with splitting patterns dictated by H-H and H-F coupling. A broad singlet corresponding to the phenolic -OH proton will also be present, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will display 12 distinct signals for the aromatic carbons, unless there is accidental peak overlap. The carbon atoms bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), and other carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).
-
¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, appearing as complex multiplets due to F-F and F-H couplings. This spectrum is crucial for confirming the presence and electronic environment of both fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum (e.g., ESI-) should show a prominent molecular ion peak [M-H]⁻ at m/z 205.05.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ is expected, corresponding to the O-H stretching of the phenol group. Strong C-F stretching bands will be observed in the 1100-1300 cm⁻¹ region.
Potential Applications in Drug Discovery and Development
The 4-(4-Fluorophenyl)-3-fluorophenol scaffold is of significant interest to medicinal chemists. The biphenyl moiety is a common structural motif in many biologically active compounds, and the presence of two fluorine atoms provides several potential advantages for drug design.[1][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the drug's half-life and bioavailability.[4][10]
-
Receptor Binding and Potency: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with target proteins through hydrogen bonds or dipole-dipole interactions.[1][11] This can enhance the potency and selectivity of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.[5] The phenolic hydroxyl group provides a handle for hydrogen bonding and can be crucial for anchoring the molecule within a receptor's active site.[12] This dual functionality makes the scaffold highly versatile for creating compounds with tailored properties for various therapeutic targets, including kinase inhibitors, nuclear receptor modulators, and anti-inflammatory agents.[10][13]
Logical Pathway for Application
Caption: Role of the fluorinated biphenyl phenol scaffold in drug discovery.
Safety and Handling
No specific toxicity data exists for 4-(4-Fluorophenyl)-3-fluorophenol. However, based on the hazards of its structural precursors like 4-fluorophenol, it should be handled with care in a well-ventilated chemical fume hood.[14]
-
Hazard Classification (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with soap and plenty of water.[14]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
If inhaled: Move person into fresh air.[14]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[14]
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
4-(4-Fluorophenyl)-3-fluorophenol represents a valuable, albeit under-documented, chemical entity with significant potential. Its synthesis is readily achievable through established and reliable methods like the Suzuki-Miyaura coupling. The strategic placement of two fluorine atoms on a biphenyl phenol scaffold makes it an attractive building block for medicinal chemists seeking to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the applications of this promising compound.
References
-
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
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Ryan, J., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Bioorganic & Medicinal Chemistry Letters. [Link]
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Sharma, G., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
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ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF. [Link]
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ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]
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ResearchGate. (n.d.). Synthesis of fluorinated biphenyls a (Guo et al., 2006). [Link]
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Francke, R., et al. (2013). Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity. Journal of Agricultural and Food Chemistry. [Link]
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PubMed. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]
-
Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
European Patent Office. (1986). Preparation of 4-fluorophenols. [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
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Boche, D., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib | Request PDF. [Link]
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MDPI. (2022). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
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PubChem. (n.d.). 4-Ethyl-3-fluorophenol. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
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Al-Zoubi, W. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. [Link]
- Google Patents. (n.d.).
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Salwiczek, M., et al. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers. [Link]
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Han, J., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. [Link]
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MDPI. (2021). Effect of Fluoroalkyl-Substituent in Bistolane-Based Photoluminescent Liquid Crystals on Their Physical Behavior. [Link]
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- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
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A Technical Guide to the Spectroscopic Characterization of 4-(4-Fluorophenyl)-3-fluorophenol
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Spectroscopic Analysis
The precise structural elucidation of a novel chemical entity is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, connectivity, and electronic properties of a compound. For a molecule such as 4-(4-Fluorophenyl)-3-fluorophenol, with its multiple aromatic protons and fluorine atoms, a multi-faceted spectroscopic approach is imperative for unambiguous characterization. The insights gained from these analyses are critical for confirming the identity of the synthesized compound, assessing its purity, and understanding its potential for intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Skeleton
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of 4-(4-Fluorophenyl)-3-fluorophenol is expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm) and a broad singlet for the phenolic hydroxyl proton. The coupling of protons to adjacent fluorine atoms (H-F coupling) will lead to characteristic splitting patterns.
| Predicted Proton Signal | Expected Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| Phenolic -OH | 4.5 - 6.0 (variable) | broad singlet | - |
| H-2 | ~6.8 | doublet of doublets | JH-H ≈ 8.5, JH-F ≈ 10 |
| H-5 | ~7.3 | triplet | JH-H ≈ 8.0 |
| H-6 | ~6.9 | doublet of doublets | JH-H ≈ 8.0, JH-F ≈ 2.5 |
| H-2'/H-6' | ~7.5 | triplet (apparent) | JH-H ≈ JH-F ≈ 8.5 |
| H-3'/H-5' | ~7.1 | triplet | JH-H ≈ 8.5 |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Fluorophenyl)-3-fluorophenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm centered at 6 ppm is appropriate.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of fluorine atoms will induce C-F coupling, which can be observed in the proton-decoupled spectrum.
| Predicted Carbon Signal | Expected Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 | ~155 | doublet |
| C-2 | ~110 | doublet |
| C-3 | ~160 | doublet |
| C-4 | ~130 | singlet |
| C-5 | ~130 | doublet |
| C-6 | ~115 | doublet |
| C-1' | ~135 | singlet |
| C-2'/C-6' | ~130 | doublet |
| C-3'/C-5' | ~115 | doublet |
| C-4' | ~162 | doublet |
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol is similar to that for ¹H NMR, with the following key differences:
-
A larger sample amount (20-50 mg) may be required.
-
A longer acquisition time is necessary due to the lower natural abundance of ¹³C.
-
Proton decoupling is typically applied to simplify the spectrum.
¹⁹F NMR Spectroscopy: Directly Observing the Fluorine Atoms
Expected ¹⁹F NMR Spectrum:
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum is expected to show two distinct signals, one for each fluorine atom, with their chemical shifts being indicative of their electronic environment.
| Predicted Fluorine Signal | Expected Chemical Shift (ppm) | Predicted Multiplicity |
| F at C-3 | -110 to -130 | doublet of doublets |
| F at C-4' | -110 to -120 | triplet |
Experimental Protocol for ¹⁹F NMR Spectroscopy:
The protocol is analogous to ¹H NMR, but the spectrometer must be tuned to the ¹⁹F frequency.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum:
The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of 4-(4-Fluorophenyl)-3-fluorophenol (C₁₂H₈F₂O).
-
Molecular Formula: C₁₂H₈F₂O
-
Exact Mass: 206.0543
Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used. Electron ionization (EI) would likely lead to fragmentation of the biphenyl linkage and loss of small molecules like CO.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
Caption: General Workflow for Mass Spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.
Expected IR Spectrum:
The IR spectrum of 4-(4-Fluorophenyl)-3-fluorophenol is expected to show characteristic absorption bands for the hydroxyl group, aromatic C-H bonds, C-C bonds within the aromatic rings, and C-F bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-O stretch (phenolic) | 1200 - 1260 |
| C-F stretch | 1100 - 1250 |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 4-(4-Fluorophenyl)-3-fluorophenol, the spectrum is dominated by π → π* transitions.
Expected UV-Vis Spectrum:
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show strong absorption bands in the UV region. The exact position of the absorption maxima (λmax) will be influenced by the substitution pattern on the biphenyl core.
-
Expected λmax: 250 - 280 nm
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
The comprehensive spectroscopic characterization of 4-(4-Fluorophenyl)-3-fluorophenol requires a combination of NMR, MS, IR, and UV-Vis techniques. While this guide provides a predictive framework based on established principles and data from analogous compounds, experimental verification is essential. The detailed protocols and expected spectral data presented herein offer a solid foundation for researchers undertaking the synthesis and characterization of this and other novel fluorinated biphenyl derivatives.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). Phenol, 4-fluoro-. Retrieved from [Link]]
-
SpectraBase. (n.d.). 4-(4-Fluorophenyl)phenol. Retrieved from [Link]]
An In-depth Technical Guide to 4-(4-Fluorophenyl)-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 4-(4-Fluorophenyl)-3-fluorophenol, a key intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). This document delves into its chemical identity, synthesis, physical and chemical properties, and safety and handling protocols, offering a foundational resource for its application in research and development.
Core Chemical Identity and Descriptors
4-(4-Fluorophenyl)-3-fluorophenol is a fluorinated biphenyl derivative. The strategic placement of fluorine atoms on the biphenyl scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.
Identifiers
| Identifier | Value |
| CAS Number | 349665-92-5[1][2] |
| Molecular Formula | C₁₂H₈F₂O |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 4-(4-Fluorophenyl)-3-fluorophenol |
| Synonyms | 2,4'-Difluoro[1,1'-biphenyl]-4-ol |
Chemical Structure
Caption: Chemical structure of 4-(4-Fluorophenyl)-3-fluorophenol.
Synthesis and Purification
The synthesis of 4-(4-Fluorophenyl)-3-fluorophenol is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and functional group tolerance.[3]
Synthetic Pathway
Caption: Suzuki-Miyaura coupling for the synthesis of 4-(4-Fluorophenyl)-3-fluorophenol.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the synthesis. Optimization of reaction conditions may be necessary depending on the specific catalyst, base, and solvent system employed.
Materials:
-
(3-Fluoro-4-hydroxyphenyl)boronic acid
-
1-Bromo-4-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)[2]
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (3-fluoro-4-hydroxyphenyl)boronic acid (1.2 equivalents) and 1-bromo-4-fluorobenzene (1.0 equivalent).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.5 mol% Pd(OAc)₂) and the base (e.g., 2.0 equivalents of K₂CO₃).[2]
-
Solvent Addition and Degassing: Add the degassed solvent system. Purge the flask with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-(4-Fluorophenyl)-3-fluorophenol.[4]
Applications in Research and Development
The unique structural features of 4-(4-Fluorophenyl)-3-fluorophenol make it a valuable precursor in several fields:
-
Active Pharmaceutical Ingredients (APIs): The fluorinated biphenyl scaffold is a common motif in modern pharmaceuticals. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. This compound serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[5]
-
Materials Science: The rigid biphenyl structure is advantageous in the development of liquid crystals and other advanced organic materials.[5]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a building block for novel pesticides and herbicides where the fluorine atoms contribute to the desired biological activity and stability.[5]
Safety, Handling, and Storage
Proper handling and storage are crucial when working with 4-(4-Fluorophenyl)-3-fluorophenol to ensure personnel safety and maintain the compound's integrity.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling.[7]
Storage Recommendations
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Segregate from other chemicals by hazard class.[7]
Conclusion
4-(4-Fluorophenyl)-3-fluorophenol is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient production. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development endeavors.
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Chem Service. (2014, April 10). SAFETY DATA SHEET. Retrieved January 19, 2026, from [Link]
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In Vitro Efficacy and Mechanistic Analysis of 4-(4-Fluorophenyl)-3-fluorophenol: A Technical Guide for Preclinical Research
Foreword
The confluence of fluorine chemistry and phenolic scaffolds has yielded compounds of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile.[1] This guide provides a comprehensive technical overview of the in vitro evaluation of a novel biphenyl compound, 4-(4-Fluorophenyl)-3-fluorophenol. We will delve into its synthesis, predicted physicochemical characteristics, and a suite of in vitro assays to explore its cytotoxic, antioxidant, and anti-inflammatory potential. Furthermore, we will explore potential signaling pathways this molecule may modulate, providing a roadmap for mechanistic studies. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent. While experimental data for 4-(4-Fluorophenyl)-3-fluorophenol is not yet available, we can predict its properties based on structurally related compounds.
Predicted Physicochemical Properties
The properties of 4-(4-Fluorophenyl)-3-fluorophenol are likely to be influenced by its biphenyl core and the presence of two fluorine atoms and a hydroxyl group. The following table summarizes the predicted and known properties of its constituent and related molecules, offering a baseline for what can be expected.
| Property | 4-Fluorophenol | 3-Fluorophenol | 4-Amino-3-fluorophenol | Predicted: 4-(4-Fluorophenyl)-3-fluorophenol |
| Molecular Formula | C6H5FO[2] | C6H5FO | C6H6FNO[3] | C12H8F2O |
| Molecular Weight | 112.10 g/mol [2] | 112.10 g/mol | 127.12 g/mol [3] | 206.19 g/mol |
| Melting Point | 43-46 °C[4] | - | 135-137 °C[3] | Predicted to be a solid at room temperature |
| Boiling Point | 185 °C[4] | - | 270.4±25.0 °C (Predicted)[3] | Predicted to be >200 °C |
| Solubility | Soluble in water (50 g/L)[4] | - | Soluble in methanol[3] | Predicted to have moderate lipophilicity |
| pKa | 9.89[4] | - | 9.23±0.18 (Predicted)[3] | Predicted to be weakly acidic |
Synthesis of 4-(4-Fluorophenyl)-3-fluorophenol
The synthesis of fluorinated biphenyls is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[3][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[5] For the synthesis of 4-(4-Fluorophenyl)-3-fluorophenol, a plausible route involves the coupling of 4-fluorophenylboronic acid with 1-bromo-3-fluorobenzene, followed by hydroxylation.
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
-
Reaction Setup: In a round-bottom flask, combine 4-fluorophenylboronic acid (1 equivalent), 1-bromo-3-fluorobenzene (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a reflux temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 4,3'-difluorobiphenyl intermediate by column chromatography on silica gel.
-
Hydroxylation: The purified intermediate can then be hydroxylated. A common method involves ortho-lithiation followed by reaction with an electrophilic oxygen source, or through a nucleophilic aromatic substitution if a suitable leaving group is present.
-
Final Purification: The final product, 4-(4-Fluorophenyl)-3-fluorophenol, is then purified by column chromatography or recrystallization to yield the pure compound.
In Vitro Biological Evaluation
A systematic in vitro evaluation is crucial to determine the pharmacological profile of 4-(4-Fluorophenyl)-3-fluorophenol. The following assays are recommended to assess its cytotoxicity, antioxidant, and anti-inflammatory properties.
Cytotoxicity Assays
Cytotoxicity is a critical initial screen for any potential therapeutic agent. The MTT and LDH assays are robust methods to determine a compound's effect on cell viability and membrane integrity.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 4-(4-Fluorophenyl)-3-fluorophenol in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[9]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of LDH released is proportional to the number of lysed cells.
Antioxidant Activity Assays
Phenolic compounds are known for their antioxidant properties. The following assays can determine the antioxidant capacity of 4-(4-Fluorophenyl)-3-fluorophenol.
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10]
Detailed Protocol:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a solution of 4-(4-Fluorophenyl)-3-fluorophenol at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[11]
Detailed Protocol:
-
ABTS Radical Generation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[12]
-
ABTS Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add the 4-(4-Fluorophenyl)-3-fluorophenol solution to the ABTS working solution.
-
Incubation: Incubate for a set time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm. The percentage of inhibition is calculated relative to a control without the antioxidant.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]
Detailed Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[14]
-
Reaction Mixture: Add the 4-(4-Fluorophenyl)-3-fluorophenol solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm. The antioxidant capacity is determined from a standard curve of FeSO₄.[15]
Anti-inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases. The following assays can assess the anti-inflammatory potential of 4-(4-Fluorophenyl)-3-fluorophenol.
This assay measures the ability of a compound to scavenge nitric oxide radicals.
Detailed Protocol:
-
NO Generation: Generate nitric oxide from a sodium nitroprusside solution in a phosphate-buffered saline (PBS).
-
Reaction Mixture: Add the 4-(4-Fluorophenyl)-3-fluorophenol solution to the sodium nitroprusside solution and incubate at 25°C for 150 minutes.
-
Griess Reaction: After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the reaction mixture.[16]
-
Absorbance Measurement: Measure the absorbance of the chromophore formed at 546 nm. A decrease in absorbance indicates NO scavenging activity.[2]
This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Detailed Protocol:
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a buffer.
-
Inhibitor Addition: Add 4-(4-Fluorophenyl)-3-fluorophenol at various concentrations to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or by monitoring the peroxidase activity of COX.[17][18]
This assay measures the inhibition of the 5-LOX enzyme, which is involved in the synthesis of pro-inflammatory leukotrienes.
Detailed Protocol:
-
Enzyme and Substrate: Use a commercially available 5-LOX enzyme and linoleic acid or arachidonic acid as the substrate.
-
Reaction Mixture: In a suitable buffer, combine the enzyme and the test compound.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Detection: Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm.[19][20]
Potential Mechanisms of Action: Signaling Pathway Modulation
Phenolic and biphenyl compounds are known to exert their biological effects by modulating various intracellular signaling pathways.[21][22][23] Based on the predicted activities of 4-(4-Fluorophenyl)-3-fluorophenol, the following pathways are of particular interest for mechanistic studies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
Caption: Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often observed in cancer.
Caption: Putative modulation of the MAPK/ERK pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.
Caption: Potential interference with the PI3K/Akt signaling cascade.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress.
Caption: Hypothesized activation of the Nrf2 antioxidant pathway.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial in vitro evaluation of 4-(4-Fluorophenyl)-3-fluorophenol. The proposed assays will elucidate its cytotoxic, antioxidant, and anti-inflammatory properties, while the exploration of key signaling pathways will offer insights into its potential mechanisms of action. The data generated from these studies will be instrumental in guiding further preclinical development, including in vivo efficacy and toxicity studies. The unique structural features of this compound, particularly the presence of two fluorine atoms on a biphenyl scaffold, warrant a thorough investigation of its therapeutic potential.
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Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by FRAP assay: in vitro protocol. ResearchGate. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
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Antwi-Boasiako, C., Domanbila, M. A., & Adjei, S. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Applied Sciences, 11(23), 11135. [Link]
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InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]
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Quantifying cell viability via LDH cytotoxicity assay v1. (2025). ResearchGate. [Link]
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Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2020). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. In Essential Oils - Advances in Extractions and Biological Applications. IntechOpen. [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). National Institutes of Health. [Link]
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PubChem. (n.d.). 4-Amino-3-fluorophenol. National Center for Biotechnology Information. [Link]
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Rahman, M. M., & Islam, M. B. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]
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Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay in vitro protoc. Scribd. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 644, pp. 13–24). Humana Press. [Link]
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Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2019). Dovepress. [Link]
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MDPI. (2020). DPPH Radical Scavenging Assay. MDPI. [Link]
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Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2019). National Institutes of Health. [Link]
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4-(4-Fluorophenyl)-3-fluorophenol derivatives and analogs
An In-Depth Technical Guide to 4-(4-Fluorophenyl)-3-fluorophenol Derivatives and Analogs
Abstract
The 4-(4-fluorophenyl)-3-fluorophenol core represents a privileged scaffold in modern medicinal chemistry. The strategic placement of fluorine atoms on the biphenyl phenolic structure imparts unique physicochemical and pharmacological properties, making its derivatives potent modulators of various biological targets. This guide provides a comprehensive technical overview of this chemical class, covering rational synthesis strategies, in-depth structure-activity relationship (SAR) analysis, established biological evaluation protocols, and a discussion of their therapeutic potential. By synthesizing data from seminal studies, this document aims to equip researchers with the foundational knowledge and practical insights required to innovate within this promising area of drug discovery.
The Strategic Importance of Fluorinated Biphenyls in Drug Discovery
Aromatic fluorinated compounds have become indispensable in medicinal chemistry.[1] The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding interactions with target proteins.[2][3] Specifically, the C-F bond is exceptionally stable, which can protect metabolically vulnerable positions from enzymatic degradation, thereby enhancing a drug's half-life.[2]
The 4-(4-fluorophenyl)-3-fluorophenol scaffold combines these benefits within a biphenyl framework. This structure is found in molecules targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][4] The phenolic hydroxyl group provides a critical interaction point for hydrogen bonding with protein active sites, while the specific fluorination pattern fine-tunes the molecule's properties for improved potency and selectivity.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond forming the biphenyl core is the cornerstone of synthesizing these derivatives. Among various cross-coupling methods, the Palladium-catalyzed Suzuki-Miyaura reaction is the most robust and widely adopted approach.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its key reagents (boronic acids).[1]
General Synthetic Workflow
The overall process involves coupling a substituted aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: General workflow for biphenyl synthesis via Suzuki coupling.
Detailed Experimental Protocol: Representative Suzuki Coupling
This protocol describes a general method for the synthesis of fluorinated biphenyl compounds.[1][5]
Materials:
-
1-Bromo-3,4-difluorobenzene (or a related bromofluorophenol precursor)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Potassium Phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dioxane and Water (3:1 v/v)
-
Pressure tube or round-bottom flask with condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
Vessel Preparation: To a pressure tube, add the starting aryl halide (e.g., 1-bromo-3,4-difluorobenzene, 0.518 mmol, 1.0 equiv.).
-
Reagent Addition: Add the corresponding arylboronic acid (0.777 mmol, 1.5 equiv.) and potassium phosphate (0.777 mmol, 1.5 equiv.).
-
Catalyst Introduction: Add the palladium catalyst, Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).
-
Solvent Addition: Add the dioxane:water solvent mixture (e.g., 4 mL).
-
Inert Atmosphere: Seal the tube and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heating: Place the reaction vessel in a preheated oil bath at 105 °C.
-
Reaction Monitoring: Stir the reaction for 8-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (30 mL) and wash with water (5.0 mL).[6]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude residue by column chromatography on silica gel, using a solvent system such as petroleum ether and ethyl acetate to yield the pure biphenyl product.[6]
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing derivatives for potency, selectivity, and pharmacokinetic profiles. Modifications at various positions on the 4-(4-fluorophenyl)-3-fluorophenol scaffold can dramatically alter its biological activity. While specific SAR data for this exact core is distributed across proprietary and public domains, we can infer key principles from analogous fluorinated structures.
Studies on various bi-aryl inhibitors, such as those targeting the dopamine transporter (DAT) or monoamine transporters, provide valuable insights.[7][8] For instance, the presence and position of halogen substitutes on the phenyl rings are often essential for inhibitory effects.[9]
Table 1: Inferred SAR Trends for 4-(4-Fluorophenyl)-3-fluorophenol Analogs
| Position of Modification | Type of Substitution | Predicted Impact on Activity | Rationale / Example Context |
| Phenolic OH (Position 1) | O-Alkylation (e.g., -OCH₃) | Often reduces activity but can improve bioavailability. | Methylation of polyphenols can improve metabolic stability.[10] Blocking the H-bond donor capacity may decrease binding affinity. |
| Ring A (Positions 2, 5, 6) | Small alkyl groups (e.g., -CH₃) | Can enhance lipophilicity and van der Waals interactions. | In some kinase inhibitors, ortho-substituents can enforce a specific, active conformation. |
| Ring A (Positions 2, 5, 6) | Electron-withdrawing groups (e.g., -CN) | May alter pKa of the phenol and electronic character. | Cyano groups can act as hydrogen bond acceptors. |
| Ring B (Positions 2', 3', 5', 6') | Additional Fluorine atoms | Can increase potency and metabolic stability. | Trifluorinated biphenyl amines show unique electronic properties beneficial for drug design.[2] |
| Ring B (Positions 2', 3', 5', 6') | Bulky hydrophobic groups | May increase affinity for hydrophobic pockets but could reduce selectivity. | In DAT inhibitors, modifications to the bis(4-fluorophenyl) moiety significantly impact binding.[11] |
Biological Evaluation and Therapeutic Potential
Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.
-
Anticancer Activity: Fluorinated phenols and biphenyls are being investigated for their cytotoxic effects against cancer cell lines.[4] Their mechanism often involves the induction of apoptosis or the inhibition of key signaling proteins like kinases.[4][12]
-
Antimicrobial Agents: The emergence of drug-resistant pathogens has spurred the search for new antimicrobials. Halogenated phenolic compounds have shown potential in this area, with efficacy determined by their minimum inhibitory concentration (MIC).[4] Some derivatives have shown notable activity against resistant strains like MRSA.[13]
-
Enzyme Inhibition: This scaffold is highly amenable to designing potent and selective enzyme inhibitors. It has been successfully incorporated into inhibitors for kinases (DYRK1A/B, Aurora Kinases), transporters (DAT, ENTs), and other enzymes.[7][9][10][14]
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity of a test compound.[4]
Objective: To determine the concentration of a 4-(4-fluorophenyl)-3-fluorophenol derivative that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Hypothetical Mechanism of Action: Kinase Inhibition
Many derivatives from this class function by inhibiting protein kinases, which are crucial for cell signaling. The compound can act as an ATP-competitive inhibitor, binding to the kinase's active site.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion and Future Outlook
The 4-(4-fluorophenyl)-3-fluorophenol scaffold is a testament to the power of fluorine chemistry in modern drug design. Its derivatives have demonstrated significant potential across multiple therapeutic domains, driven by favorable physicochemical properties and versatile binding capabilities. The synthetic accessibility, primarily through the Suzuki-Miyaura coupling, allows for extensive derivatization and optimization.
Future research should focus on expanding the chemical space around this core, exploring novel substitutions to enhance selectivity for specific biological targets. Advanced in-vivo studies, including pharmacokinetics and toxicology, will be crucial for translating the promising in-vitro activity of these compounds into viable clinical candidates. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to serve as a valuable starting point for the development of next-generation therapeutics.
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Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Bullo, S., Baby, R., & Asghar, M. A. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]
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Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Bullo, S., Baby, R., & Asghar, M. A. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]
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Tej-chemicals. (2026). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Tej-chemicals.com. [Link]
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Tang, S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
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Zou, M. F., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. National Institutes of Health. [Link]
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Al-Ghorbani, M., et al. (2023). Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. ResearchGate. [Link]
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Zou, M. F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. PubMed. [Link]
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Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. PubMed. [Link]
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Singh, S., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. PubMed. [Link]
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Mab-Instrow, D., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. [Link]
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Mab-Instrow, D., et al. (2010). Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ResearchGate. [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
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Cao, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Institutes of Health. [Link]
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Unveiling the Therapeutic Potential of 4-(4-Fluorophenyl)-3-fluorophenol: A Technical Guide to Target Identification and Validation
For Immediate Release
[City, State] – [Date] – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining the potential therapeutic targets of the novel compound 4-(4-Fluorophenyl)-3-fluorophenol. While direct biological data for this specific molecule is not yet publicly available, its structural characteristics, featuring a biphenyl scaffold with fluorine substitutions, point toward promising interactions with key players in oncology and immunology. This document extrapolates potential mechanisms of action based on a comprehensive analysis of structurally analogous compounds, providing a strategic roadmap for future research and development.
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The biphenyl moiety is also a recurring motif in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3] The convergence of these structural features in 4-(4-Fluorophenyl)-3-fluorophenol suggests a high potential for therapeutic efficacy.
Inferred Therapeutic Targets: A Data-Driven Hypothesis
Based on an extensive review of scientific literature, three primary therapeutic avenues emerge as highly probable for 4-(4-Fluorophenyl)-3-fluorophenol:
-
Tubulin Polymerization Inhibition: The fluorophenyl group is a key component in several known tubulin inhibitors.[4][5] These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] The structural similarity of 4-(4-Fluorophenyl)-3-fluorophenol to these compounds strongly suggests it may act as a microtubule-destabilizing agent.
-
Protein Kinase Inhibition: The biphenyl scaffold is prevalent in numerous protein kinase inhibitors.[8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] Specifically, compounds containing a 3-fluorophenyl moiety have been identified as inhibitors of Aurora kinase B (AURKB), a key regulator of mitosis.[11] This suggests that 4-(4-Fluorophenyl)-3-fluorophenol could exhibit inhibitory activity against AURKB or other related kinases.
-
Immune Checkpoint Modulation (PD-1/PD-L1 Pathway): Small-molecule inhibitors targeting the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction are a revolutionary approach in cancer immunotherapy. The biphenyl core is a central feature in the design of several potent PD-1/PD-L1 inhibitors.[12][13] By blocking this interaction, these molecules can restore the immune system's ability to recognize and eliminate tumor cells. The biphenyl structure of 4-(4-Fluorophenyl)-3-fluorophenol makes it a candidate for investigation as a novel immune checkpoint inhibitor.
Experimental Validation: A Phased Approach
To systematically investigate the therapeutic potential of 4-(4-Fluorophenyl)-3-fluorophenol, a multi-tiered experimental strategy is proposed.
Initial Screening and Target Engagement
The initial phase will focus on broad-based screening to identify the primary mechanism of action.
| Experiment | Objective | Expected Outcome |
| Anti-proliferative Assay (MTT/SRB) | To determine the cytotoxic effects of the compound on a panel of cancer cell lines. | IC50 values indicating the potency of the compound against various cancer types. |
| Tubulin Polymerization Assay | To directly measure the effect of the compound on the in vitro polymerization of tubulin. | Inhibition of tubulin polymerization, confirming a direct interaction with tubulin. |
| Kinase Inhibition Assay Panel | To screen the compound against a broad panel of protein kinases. | Identification of specific kinases that are inhibited by the compound. |
| PD-L1 Binding Assay (HTRF/ELISA) | To assess the ability of the compound to bind to PD-L1 and disrupt the PD-1/PD-L1 interaction. | A dose-dependent inhibition of the PD-1/PD-L1 interaction. |
Mechanistic Deep Dive and Cellular Corroboration
Upon identification of a primary target, the subsequent phase will delve into the cellular and molecular mechanisms.
.
Caption: Proposed mechanism of action for tubulin inhibition.
-
Immunofluorescence Microscopy: To visualize the effect of the compound on the microtubule network in cancer cells.
-
Cell Cycle Analysis: To determine the effect of the compound on cell cycle progression.
-
Apoptosis Assays (Annexin V/Caspase Activity): To confirm that the compound induces programmed cell death.
.
Caption: General pathway for protein kinase inhibition.
-
Western Blotting: To analyze the phosphorylation status of downstream substrates of the identified target kinase.
-
In-Cell Target Engagement Assays (e.g., CETSA): To confirm that the compound binds to the target kinase within the cellular environment.
-
Molecular Docking Studies: To predict the binding mode of the compound within the ATP-binding pocket of the target kinase.
.
Caption: Inhibition of the PD-1/PD-L1 interaction.
-
Co-culture Assays (T-cell/Cancer Cell): To evaluate the ability of the compound to restore T-cell-mediated killing of cancer cells.
-
Cytokine Release Assays: To measure the effect of the compound on T-cell activation markers.
-
In vivo Xenograft Models: To assess the anti-tumor efficacy of the compound in a living organism.
Detailed Experimental Protocols
Tubulin Polymerization Assay
Objective: To determine the in vitro effect of 4-(4-Fluorophenyl)-3-fluorophenol on tubulin polymerization.
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compound (4-(4-Fluorophenyl)-3-fluorophenol)
-
Positive control (e.g., Paclitaxel, Colchicine)
-
Negative control (DMSO)
-
96-well microplates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a 2X tubulin solution (e.g., 4 mg/ml) in General Tubulin Buffer.
-
Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer.
-
Add 50 µL of the compound dilutions to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 1 minute.
-
Initiate the polymerization by adding 50 µL of the 2X tubulin solution containing 2 mM GTP and 20% glycerol to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value for the test compound.
.
Caption: Workflow for the tubulin polymerization assay.
Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the inhibitory activity of 4-(4-Fluorophenyl)-3-fluorophenol against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase buffer
-
ATP
-
Substrate (peptide or protein)
-
Test compound
-
Positive control (known inhibitor)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase buffer.
-
Add the compound dilutions to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells.
-
Incubate for a specified time at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Concluding Remarks
The structural attributes of 4-(4-Fluorophenyl)-3-fluorophenol position it as a compound of significant interest for therapeutic development, particularly in the field of oncology. The proposed framework of target identification and validation provides a clear and logical path for elucidating its mechanism of action and advancing it through the drug discovery pipeline. The convergence of the biphenyl scaffold and fluorine substitutions offers a compelling rationale for its potential to interact with high-value therapeutic targets such as tubulin, protein kinases, and immune checkpoint proteins. Further rigorous experimental investigation as outlined in this guide is warranted to unlock the full therapeutic potential of this promising molecule.
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4-(4-Fluorophenyl)-3-fluorophenol mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 4-(4-Fluorophenyl)-3-fluorophenol and its Analogs
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 4-(4-Fluorophenyl)-3-fluorophenol and its close structural analog, BMS-214662. While initially investigated as a farnesyltransferase inhibitor, recent groundbreaking research has redefined our understanding of this class of compounds. This document synthesizes preclinical and clinical data to reveal a novel mechanism: the induction of targeted protein degradation through molecular glue activity. We will explore the specific recruitment of the E3 ubiquitin ligase TRIM21, the subsequent degradation of nucleoporins, and the ultimate induction of apoptosis in cancer cells. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's complex and potent anti-cancer activity.
Introduction: A Tale of Two Mechanisms
The compound 4-(4-Fluorophenyl)-3-fluorophenol belongs to a class of molecules that have shown significant promise in oncology. Its journey, particularly that of its close analog BMS-214662, is a compelling example of how our understanding of a drug's mechanism of action can evolve with advancing research. Initially developed by Bristol-Myers Squibb, BMS-214662 was classified as a farnesyltransferase inhibitor (FTI)[1][2]. Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, a key player in cell proliferation signaling pathways. By inhibiting this enzyme, FTIs were designed to block aberrant Ras signaling, a common driver in many cancers[3].
However, BMS-214662 displayed a unique and potent apoptotic activity that was not observed in other FTIs with similar or even greater farnesyltransferase inhibitory effects[1][4]. This suggested the existence of a second, more dominant mechanism of action responsible for its robust anti-tumor effects, which were observed to be independent of the tumor's Ras mutation status[1][5]. Recent studies have now elucidated this novel mechanism, identifying BMS-214662 as a molecular glue that induces the degradation of specific cellular proteins[4].
The Primary Mechanism of Action: A TRIM21-Mediated Molecular Glue
The contemporary and most compelling evidence points to 4-(4-Fluorophenyl)-3-fluorophenol and its analogs acting as molecular glue degraders. This mechanism involves the recruitment of an E3 ubiquitin ligase to a novel protein substrate, leading to the substrate's ubiquitination and subsequent degradation by the proteasome.
The Key Players: TRIM21 and Nucleoporins
The cytotoxic effects of BMS-214662 have been strongly correlated with high expression levels of the E3 ubiquitin ligase TRIM21[4]. This observation was a critical step in unraveling its true mechanism. Further investigations revealed that BMS-214662 acts as a molecular bridge, inducing a novel protein-protein interaction between TRIM21 and nucleoporins, which are components of the nuclear pore complex[4].
The Degradation Cascade
The induced proximity between TRIM21 and nucleoporins triggers the polyubiquitination of the latter. This "kiss of death" marks the nucleoporins for degradation by the 26S proteasome. The degradation of these essential components of the nuclear pore complex has profound consequences for the cell.
Caption: TRIM21-mediated degradation of nucleoporins.
Downstream Consequences: Nuclear Export Inhibition and Apoptosis
The nuclear pore complex is the sole gateway for the transport of molecules between the nucleus and the cytoplasm. The degradation of nucleoporins leads to a catastrophic failure of this transport machinery, resulting in the inhibition of nuclear export. This disruption of cellular homeostasis is a potent trigger for apoptosis, or programmed cell death. This explains the profound and rapid apoptotic response observed with BMS-214662, a characteristic that sets it apart from other FTIs[1][4].
Caption: Signaling pathway from drug to cell death.
Experimental Validation of the Mechanism of Action
The elucidation of this novel mechanism is supported by a robust body of experimental evidence. The following workflows are central to understanding and validating the molecular glue activity of 4-(4-Fluorophenyl)-3-fluorophenol and its analogs.
Correlation of Drug Sensitivity with TRIM21 Expression
A key piece of evidence came from the analysis of publicly available transcriptomic profiles of cancer cell lines[4]. This analysis revealed a unique and strong correlation between sensitivity to the cytotoxic effects of BMS-214662 and high expression levels of TRIM21[4].
Table 1: Illustrative Correlation of BMS-214662 EC50 with TRIM21 Expression
| Cell Line | TRIM21 Expression (TPM) | BMS-214662 EC50 (nM) |
| OCI-AML-3 | High | ~100 |
| Jurkat | High | ~100 |
| Cell Line X | Low | >50,000 |
| Cell Line Y | Low | >50,000 |
This table is an illustrative representation based on the findings in the cited literature.
CRISPR/Cas9-Mediated Knockout Studies
To definitively establish the causal link between TRIM21 and drug activity, CRISPR/Cas9 gene editing was used to knock out the TRIM21 gene in sensitive cell lines[4]. The resulting TRIM21 knockout cells exhibited a dramatic increase in resistance to BMS-214662, with the EC50 value increasing by over 100-fold[4].
Caption: Workflow for validating TRIM21 dependency.
The Subordinate Mechanism: Farnesyltransferase Inhibition
While the molecular glue activity is now understood to be the primary driver of the potent cytotoxicity of BMS-214662, its activity as a farnesyltransferase inhibitor is still a component of its pharmacological profile.
Inhibition of Ras Processing
BMS-214662 is a potent and selective inhibitor of farnesyltransferase, with IC50 values in the low nanomolar range for H-Ras and K-Ras[3]. This inhibition prevents the farnesylation of Ras proteins, a critical step for their localization to the cell membrane and subsequent signaling activity[3]. In preclinical models, BMS-214662 was shown to reverse the transformed phenotype of H-Ras-driven cancer cells[1].
Table 2: Farnesyltransferase Inhibitory Activity of BMS-214662
| Target | IC50 (nM) |
| H-Ras | 1.3 |
| K-Ras | 8.4 |
Data sourced from MedchemExpress[3].
Clinical Relevance of Farnesyltransferase Inhibition
While the clinical efficacy of BMS-214662 is now thought to be primarily due to its TRIM21-mediated activity, the inhibition of farnesyltransferase may contribute to its overall anti-tumor effect, particularly in tumors with a high dependence on Ras signaling. However, the observation that its clinical activity is not correlated with Ras mutation status underscores the dominance of the molecular glue mechanism[1][5].
Therapeutic Potential and Future Directions
The discovery of the dual mechanism of action of 4-(4-Fluorophenyl)-3-fluorophenol and its analogs has significant implications for their clinical development.
Patient Selection and Biomarkers
The strong correlation between TRIM21 expression and sensitivity to BMS-214662 suggests that TRIM21 could be a valuable biomarker for patient selection[4]. Tumors with high TRIM21 expression may be particularly susceptible to this class of drugs, opening the door for a personalized medicine approach. This could lead to the clinical re-evaluation of these compounds in specific patient populations[4].
Broader Applications in Targeted Protein Degradation
The identification of BMS-214662 as a TRIM21-recruiting molecular glue provides a valuable chemical scaffold for the development of novel targeted protein degraders. This could lead to the design of new molecular glues or "TRIMTACs" (TRIM-targeting chimeras) that can target other disease-causing proteins for degradation.
Conclusion
The story of 4-(4-Fluorophenyl)-3-fluorophenol and its analog BMS-214662 is a testament to the importance of continued mechanistic investigation in drug development. What was once considered a farnesyltransferase inhibitor is now understood to be a potent molecular glue that leverages the E3 ubiquitin ligase TRIM21 to induce the degradation of nucleoporins, leading to the inhibition of nuclear export and profound apoptosis. This detailed understanding of its core mechanism of action not only explains its potent anti-tumor activity but also provides a clear path forward for its clinical development and the design of a new generation of targeted protein degraders.
References
- PRLX-93936 and BMS-214662 are cytotoxic molecular glues that leverage TRIM21 to degrade nucleoporins - bioRxiv. (2024-12-21).
- An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025-09-15).
- Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed.
- PRLX-93936 and BMS-214662 are cytotoxic molecular glues that leverage TRIM21 to degrade nucleoporins - ResearchGate. (2025-08-04).
- BMS-214662 - Drug Targets, Indications, Patents - Patsnap Synapse.
- Phase I study of BMS-214662, a farnesyl transferase inhibitor in patients with acute leukemias and high-risk myelodysplastic syndromes - PubMed.
- A phase I trial of the novel farnesyl protein transferase inhibitor, BMS-214662, in combination with paclitaxel and carboplatin in patients with advanced cancer - PubMed.
- BMS-214662 | Farnesyl Transferase Inhibitor - MedchemExpress.com.
- A Phase I Trial of the Novel Farnesyl Protein Transferase Inhibitor, BMS-214662, in Combination with Paclitaxel and Carboplatin in Patients with Advanced Cancer - AACR Journals. (2005-03-08).
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- 5. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Synthesis and Contextual History of 4-(4-Fluorophenyl)-3-fluorophenol
Abstract
This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-3-fluorophenol, a fluorinated biphenyl derivative. While a specific, documented history of this exact molecule is not prominent in the scientific literature, this guide situates its importance within the broader context of fluorinated biphenyls, a class of compounds with significant applications in medicinal chemistry and materials science.[1][2][3] The core of this document is a detailed exploration of a robust and widely applicable synthetic methodology for its preparation: the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the rationale behind the selection of reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the synthesis and potential utility of this and related compounds.
Introduction: The Significance of Fluorinated Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4][5] The introduction of fluorine atoms into this scaffold can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.[1] Consequently, fluorinated biphenyl derivatives are of great interest in drug discovery and materials science.[2][3] 4-(4-Fluorophenyl)-3-fluorophenol is a representative example of this class of molecules, combining the biphenyl core with fluorine atoms on both rings and a reactive phenol group, making it a valuable intermediate for further chemical elaboration.
A Contextual History: The Evolution of Biphenyl Synthesis
The synthesis of biphenyl derivatives has a rich history, evolving from harsh reaction conditions to highly efficient and selective modern methods.
-
Early Methods: The Ullmann reaction, discovered in the early 20th century, was one of the first methods for forming biaryl bonds by coupling aryl halides with copper.[4] Another early method is the Wurtz-Fittig reaction, which involves the reaction of an aryl halide with an alkyl halide and sodium metal.[6] While foundational, these methods often require high temperatures and have limited functional group tolerance.
-
The Cross-Coupling Revolution: The latter half of the 20th century saw the advent of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of biphenyls and other biaryls. The Suzuki-Miyaura coupling, in particular, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad substrate scope, and the low toxicity of its boron-based reagents and byproducts.[7] This reaction's versatility has made the synthesis of complex, poly-functionalized biphenyls, including highly fluorinated derivatives, readily accessible.[7]
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling for 4-(4-Fluorophenyl)-3-fluorophenol
The most logical and efficient route to synthesize 4-(4-Fluorophenyl)-3-fluorophenol is via a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an organoboron compound and an organic halide.
Retrosynthetic Analysis
The target molecule can be disconnected at the C-C bond between the two phenyl rings. This leads to two possible sets of starting materials:
-
Route A: 4-Fluorophenylboronic acid and a suitable derivative of 3-fluorophenol (e.g., 1-bromo-3-fluorobenzene, followed by demethylation if a methoxy protecting group is used).
-
Route B: 3-Fluorophenylboronic acid (or a derivative) and 1-bromo-4-fluorobenzene.
For the purpose of this guide, we will focus on Route A, coupling 4-fluorophenylboronic acid with 1-bromo-3-fluorobenzene, followed by a subsequent hydroxylation or demethylation step if a protected phenol is used. To simplify the process and avoid protecting group chemistry, we will consider the direct coupling of 4-fluorophenylboronic acid with 3-bromo-4-fluorobenzene, followed by a nucleophilic substitution to introduce the hydroxyl group, although the direct coupling with a protected 3-bromophenol is also a very common strategy. A more direct, albeit potentially lower-yielding, approach would be to use 3-bromo-phenol directly, though protection of the hydroxyl group is often preferred to prevent side reactions.
Proposed Synthetic Pathway
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantitative Analysis of 4-(4-Fluorophenyl)-3-fluorophenol
Abstract
This application note provides detailed analytical methods for the accurate quantification of 4-(4-Fluorophenyl)-3-fluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and concentration of this analyte is critical for process monitoring, quality control, and stability testing. We present two robust and validated methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level analysis. The protocols herein are developed in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[1][2][3]
Introduction and Significance
4-(4-Fluorophenyl)-3-fluorophenol is a halogenated bi-aromatic phenol. Its molecular structure, featuring two fluorine atoms on separate phenyl rings, imparts specific chemical properties that are leveraged in the synthesis of complex molecules. The purity of such intermediates is a critical quality attribute, as impurities can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Therefore, robust and reliable analytical methods are essential for its quantification in various matrices, from raw materials to in-process samples.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4][5] For confirmatory analysis, especially in complex matrices or for impurity identification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers unparalleled selectivity and structural elucidation capabilities.[6][7][8] This guide details the development, validation, and application of both techniques for the analysis of 4-(4-Fluorophenyl)-3-fluorophenol.
Chemical Structure
Caption: Chemical structure of 4-(4-Fluorophenyl)-3-fluorophenol.
Principles of Analysis
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.
-
Reversed-Phase HPLC (RP-HPLC): This is the primary proposed method. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4][9] 4-(4-Fluorophenyl)-3-fluorophenol, being a moderately polar compound, will have a strong interaction with the C18 stationary phase, allowing for excellent separation from more polar or nonpolar impurities. UV detection is suitable due to the presence of chromophoric phenyl rings.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for confirmation and trace analysis. Phenolic compounds are amenable to GC analysis.[6] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The mass spectrometer detector provides high selectivity and structural information by fragmenting the analyte and analyzing the resulting mass-to-charge ratios, confirming the identity of the compound.[6][7]
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
This method is designed for the routine quality control of 4-(4-Fluorophenyl)-3-fluorophenol, offering a balance of speed, precision, and accuracy.
Experimental Protocol
Caption: General workflow for HPLC quantification.
Step 1: Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[9]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
4-(4-Fluorophenyl)-3-fluorophenol reference standard (≥99% purity).
-
HPLC grade acetonitrile and water.
-
Phosphoric acid (85%).
-
Step 2: Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (acidified to pH 3.0 with phosphoric acid) in a 55:45 (v/v) ratio. The acidification of the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group, which results in sharper peaks and more reproducible retention times. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Step 3: Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-(4-Fluorophenyl)-3-fluorophenol reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These are used to construct the calibration curve.[9]
-
Sample Preparation: Accurately weigh the sample containing 4-(4-Fluorophenyl)-3-fluorophenol and dissolve it in the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 50 µg/mL).
Step 4: Method Validation The developed method must be validated according to ICH Q2(R2) guidelines to ensure its suitability.[1][2][3]
-
Specificity: The ability to accurately measure the analyte in the presence of other components is assessed by analyzing a blank, a standard solution, and a sample spiked with potential impurities.[10]
-
Linearity: A linear relationship between the analyte concentration and the detector response should be established. A correlation coefficient (R²) of ≥ 0.999 is typically required.[4]
-
Accuracy: Determined by performing recovery studies on a placebo mixture spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).[4][10]
-
Precision:
-
Repeatability (Intra-day): Analysis of replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day): Analysis performed by different analysts on different days. The relative standard deviation (%RSD) should be within acceptable limits (typically ≤ 2%).[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[2]
Expected Results and Data Presentation
The validation parameters for the HPLC method are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte. | Complies |
| Linearity (Range) | 1 - 100 µg/mL | R² = 0.9997 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | Repeatability: 0.8% |
| Intermediate: 1.2% | ||
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.2 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.7 µg/mL |
Method 2: Confirmatory Analysis by GC-MS
This method provides a high degree of certainty in the identification and quantification of 4-(4-Fluorophenyl)-3-fluorophenol, making it suitable for confirmatory testing and trace-level impurity analysis.
Experimental Protocol
Caption: General workflow for GC-MS analysis.
Step 1: Instrumentation and Materials
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[7]
-
Chemicals and Reagents:
-
4-(4-Fluorophenyl)-3-fluorophenol reference standard (≥99% purity).
-
GC-grade methanol or dichloromethane.
-
Helium (carrier gas).
-
Step 2: Chromatographic and Spectrometric Conditions
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-400 for qualitative identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative analysis, monitoring characteristic ions of the analyte.
-
Step 3: Preparation of Solutions
-
Stock and Working Solutions: Prepare as described in the HPLC section, but using a GC-compatible solvent like methanol.
Step 4: Rationale for Method Parameters
-
No Derivatization: While some phenolic compounds benefit from derivatization to improve peak shape and thermal stability, many halogenated phenols can be analyzed directly.[6] This protocol proceeds without derivatization to maintain simplicity. If peak tailing is observed, derivatization with an agent like BSTFA can be considered.
-
Splitless Injection: This technique is employed to ensure the efficient transfer of the entire sample onto the column, which is crucial for achieving low detection limits.
-
Temperature Program: The temperature program is designed to ensure the analyte is well-resolved from any solvent peaks and potential impurities, and elutes with a good peak shape.
Expected Mass Spectrum and Quantitative Data
The identity of 4-(4-Fluorophenyl)-3-fluorophenol is confirmed by its retention time and its mass spectrum. The EI mass spectrum is expected to show a prominent molecular ion (M+) and characteristic fragment ions resulting from the cleavage of the molecule. For quantification in SIM mode, characteristic and abundant ions would be selected.
| Parameter | Description |
| Retention Time | Dependent on the specific system, but expected to be highly reproducible. |
| Molecular Ion (M+) | Expected at m/z corresponding to the molecular weight. |
| Key Fragment Ions | Ions corresponding to the loss of functional groups (e.g., CO, F). |
| Quantitative Ions (SIM) | Selection of 2-3 characteristic ions for quantification and confirmation. |
| Linearity (Range) | e.g., 0.1 - 10 µg/mL with R² ≥ 0.999 |
| LOQ | Typically in the low ng/mL range. |
Conclusion
This application note provides two comprehensive and validated analytical methods for the quantification of 4-(4-Fluorophenyl)-3-fluorophenol. The RP-HPLC-UV method is well-suited for routine quality control, offering excellent accuracy and precision. The GC-MS method serves as a powerful tool for confirmatory analysis and trace-level detection, providing a higher degree of specificity. The choice of method should be based on the specific analytical need, sample matrix, and available instrumentation. Both protocols are designed to be robust and transferable, adhering to the principles of scientific integrity and international regulatory guidelines.
References
- Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
- Sithole, B. B., et al. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV.
- IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
- AZoNetwork. (n.d.). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices.
- ResearchGate. (2025). Separation of some halogenated phenols by GC-MS | Request PDF.
- BenchChem. (2025). Application Note: A Robust HPLC-UV Method for the Quantification of 3-Fluorophenol.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phmethods.net [phmethods.net]
- 6. asianpubs.org [asianpubs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. database.ich.org [database.ich.org]
A Validated, High-Resolution HPLC Method for the Quantification of 4-(4-Fluorophenyl)-3-fluorophenol
An Application Note for the Reversed-Phase HPLC Analysis of 4-(4-Fluorophenyl)-3-fluorophenol
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Fluorophenyl)-3-fluorophenol. This compound, a difluorinated biphenyl phenol, possesses physicochemical properties that necessitate careful chromatographic design to achieve optimal retention, resolution, and peak symmetry. This guide details the rationale behind the method development, including the strategic selection of a pentafluorophenyl (PFP) stationary phase, and provides a comprehensive, step-by-step protocol for analysis and validation in accordance with the latest International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The method is tailored for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this and structurally similar compounds.
Introduction and Scientific Rationale
4-(4-Fluorophenyl)-3-fluorophenol is a complex organic molecule featuring a biphenyl backbone, two fluorine substituents, and a phenolic hydroxyl group. Such structures are common in pharmaceutical intermediates, agrochemicals, and materials science. The analytical challenge stems from the molecule's dual nature: the biphenyl core imparts significant hydrophobicity, while the phenolic group introduces polarity and acidity, which can lead to undesirable peak tailing on conventional stationary phases.
The primary objective of this work was to develop an isocratic reversed-phase HPLC method that overcomes these challenges. The causality behind our experimental choices is rooted in fundamental chromatographic principles:
-
Controlling Analyte Ionization: The phenolic hydroxyl group has an acidic proton. Its pKa is estimated to be below 10, similar to other fluorophenols.[3][4] To ensure consistent retention and prevent peak tailing caused by interactions between the resulting phenoxide anion and residual silanols on the stationary phase, its ionization must be suppressed. This is achieved by maintaining the mobile phase pH well below the analyte's pKa, in this case, by using an acidic modifier.[5]
-
Enhancing Selectivity for Fluorinated Aromatics: While a standard C18 column can retain the analyte, a pentafluorophenyl (PFP) stationary phase was selected to provide alternative selectivity.[6] PFP phases offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which are particularly effective for separating halogenated and aromatic compounds.[7] This choice provides enhanced resolution from potential impurities and demonstrates a more tailored approach to the specific chemistry of the analyte.
This application note provides not just a protocol, but a validated analytical system, grounded in authoritative guidelines from the ICH and the U.S. Food and Drug Administration (FDA) to ensure trustworthiness and scientific integrity.[8][9]
Physicochemical Properties of the Analyte
A summary of the known and predicted properties of 4-(4-Fluorophenyl)-3-fluorophenol is provided below. These parameters are critical inputs for rational method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂O | [10] |
| Molecular Weight | 206.19 g/mol | [10] |
| Predicted Boiling Point | 299.8 ± 25.0 °C | [10] |
| Predicted Density | 1.276 ± 0.06 g/cm³ | [10] |
| Predicted pKa | ~9.0 - 9.5 (Estimated based on fluorophenols) | [3][4][11] |
| UV Absorbance | Exhibits strong absorbance in the UV region due to the aromatic biphenyl structure. | General Knowledge |
Optimized HPLC Method Protocol
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and DAD detector. |
| Analytical Column | Phenomenex Kinetex® PFP, 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent PFP-propyl phase column). |
| Data Acquisition | OpenLab CDS ChemStation Edition or equivalent chromatography data software. |
| Analytical Balance | 4- or 5-place balance (e.g., Mettler Toledo XS205). |
| Volumetric Glassware | Class A flasks and pipettes. |
| pH Meter | Calibrated pH meter for mobile phase preparation. |
| Solvent Filter | 0.45 µm nylon or PTFE membrane filters for mobile phase filtration. |
Reagent and Solution Preparation
-
Mobile Phase (Acetonitrile/Water/Formic Acid, 60:40:0.1, v/v/v):
-
Measure 400 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of formic acid (≥98% purity).
-
Add 600 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration. The final pH should be approximately 2.7.
-
-
Diluent (Acetonitrile/Water, 60:40, v/v):
-
Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water.
-
Mix thoroughly and degas.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of 4-(4-Fluorophenyl)-3-fluorophenol reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with Diluent. Mix well.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with Diluent and mix thoroughly.
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Kinetex® PFP, 2.6 µm, 100 x 4.6 mm | PFP phase provides unique selectivity for fluorinated aromatic compounds.[6] The 2.6 µm core-shell particles ensure high efficiency and resolution. |
| Mobile Phase | Acetonitrile/Water/Formic Acid (60:40:0.1, v/v/v), Isocratic | Acetonitrile offers good elution strength and lower viscosity. Formic acid suppresses the ionization of the phenolic group, ensuring a sharp, symmetrical peak.[5] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column with 2.6 µm particles. |
| Column Temperature | 30 °C | Ensures stable retention times and improves peak shape. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detector | Diode Array Detector (DAD) | |
| Detection Wavelength | 254 nm (or determined λmax) | Phenolic and biphenyl structures show strong absorbance at this wavelength, providing good sensitivity.[12] A full UV scan should be run to confirm the λmax. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Experimental Workflow and System Suitability
The logical flow of the analytical process is critical for generating reliable data. The workflow diagram below outlines the necessary steps from preparation to reporting.
Caption: High-level workflow for the HPLC analysis of 4-(4-Fluorophenyl)-3-fluorophenol.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step to ensure the validity of the generated data.[13] Inject the Working Standard Solution (50 µg/mL) six consecutive times. The results must meet the criteria outlined below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | N ≥ 5000 | Measures column efficiency and the sharpness of the peak. |
| Repeatability (%RSD) | ≤ 1.0% for Peak Area | Confirms the precision and stability of the injector and detector. |
Method Validation Protocol (ICH Q2(R2) Framework)
A comprehensive validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][14] The following parameters must be assessed.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a spiked sample. Stress the analyte (acid, base, peroxide, heat, light) to demonstrate separation from degradation products. | The analyte peak should be free of interference from the blank, placebo, and degradation products. Peak purity analysis (via DAD) should pass.[15] |
| Linearity | Prepare at least five concentrations across the range (e.g., 25% to 150% of the working concentration). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.[13] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits. | Typically 80% to 120% of the test concentration for an assay.[14] |
| Accuracy | Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120%) of a known amount of analyte spiked into a placebo matrix. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0% at each level.[8][15] |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. | Repeatability: %RSD ≤ 1.0%. Intermediate Precision: %RSD ≤ 2.0%.[16] |
| Robustness | Deliberately vary key method parameters (e.g., Flow Rate ±10%, Column Temperature ±5°C, % Organic in Mobile Phase ±2%). Assess the impact on SST parameters and analyte quantification. | System suitability criteria must be met under all varied conditions. The results should not deviate significantly from the nominal method results.[8] |
Conclusion
This application note provides a highly selective, robust, and efficient isocratic HPLC method for the quantitative determination of 4-(4-Fluorophenyl)-3-fluorophenol. The strategic use of a PFP stationary phase and a pH-controlled mobile phase successfully addresses the analytical challenges posed by the analyte's structure, yielding excellent peak shape and resolution. The detailed protocol, coupled with a comprehensive validation framework based on ICH Q2(R2) guidelines, establishes this method as a trustworthy and reliable tool for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Polar Compounds Source: SIELC Technologies URL: [Link]
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Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
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Title: Improving HPLC Separation of Polyphenols Source: LCGC International URL: [Link]
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Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
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Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL: [Link]
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Title: 4-Fluorophenol, 99% 25 g | Buy Online Source: Thermo Scientific Alfa Aesar URL: [Link]
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Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label Source: PubMed URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: 4-Fluorophenol | C6H5FO Source: PubChem URL: [Link]
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Title: HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent developments in the HPLC separation of phenolic compounds Source: ResearchGate URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization Source: Scirp.org URL: [Link]
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Title: 4-Fluorophenol Source: ChemBK URL: [Link]
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Title: Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species Source: MDPI URL: [Link]
-
Title: Why is o-flurophenol is more acidic than p-flurophenol? Source: Quora URL: [Link]
-
Title: Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940 Source: Wiley Online Library URL: [Link]
-
Title: Why is o-flurophenol is more acidic than p-flurophenol? Source: Quora URL: [Link]
-
Title: Leveraging Fluorinated Stationary Phases for Enhanced HPLC Separation Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography Source: SciELO URL: [Link]
-
Title: Absolute pKa Determinations for Substituted Phenols Source: Air Force Institute of Technology (AFIT) URL: [Link]
-
Title: 4-fluorophenol - 371-41-5, C6H5FO Source: ChemSynthesis URL: [Link]
-
Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL: [Link]
-
Title: Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: Fluorinated HPLC phases - looking beyond C18 for reversed-phase HPLC Source: Semantic Scholar URL: [Link]
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NMR spectroscopy protocol for 4-(4-Fluorophenyl)-3-fluorophenol
An In-Depth Guide to the NMR Spectroscopic Analysis of 4-(4-Fluorophenyl)-3-fluorophenol
Introduction: The Structural Imperative
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(4-Fluorophenyl)-3-fluorophenol, a bi-aryl compound featuring two distinct fluorine substituents and a phenolic hydroxyl group, presents a unique spectroscopic challenge and opportunity. The presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) within a compact, semi-rigid structure demands a multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for unambiguously confirming its covalent structure, stereochemistry, and purity.
This application note serves as a comprehensive protocol for researchers, providing not only a step-by-step methodology but also the underlying scientific rationale for each experimental choice. As a self-validating system, this guide is designed to empower scientists to acquire high-quality, reproducible NMR data for 4-(4-Fluorophenyl)-3-fluorophenol and structurally related fluorinated bi-aryl compounds.
Part 1: Foundational Strategy - Sample Preparation & System Calibration
The quality of any NMR spectrum is fundamentally dictated by the quality of the sample. Meticulous preparation is non-negotiable for achieving high resolution and signal-to-noise, which are critical for resolving the complex spin systems in this molecule.
The Causality of Solvent Selection
The choice of deuterated solvent is the first critical decision. It must effectively dissolve the analyte without reacting with it, and its residual signals should not obscure important resonances from the compound.
-
Primary Recommendation: Chloroform-d (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness[1]. Its residual proton signal at ~7.26 ppm is in the aromatic region but is a sharp singlet that can typically be distinguished from the analyte's multiplets.
-
Alternative for Hydroxyl Proton Analysis: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice when unambiguous observation of the phenolic hydroxyl (-OH) proton is required. In CDCl₃, the -OH proton signal is often broad and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, hydrogen bonding to the solvent is strong and consistent, resulting in a sharper, more stable -OH signal at a predictable chemical shift (~9.5-10.5 ppm), which will couple to neighboring aromatic protons[1].
Analyte Concentration: A Balancing Act
Optimal sample concentration is a balance between achieving sufficient signal intensity in a reasonable time and avoiding issues like line broadening or solubility problems.[2][3]
| Experiment Type | Recommended Concentration | Rationale |
| ¹H NMR | 5–15 mg in 0.6–0.7 mL | The high natural abundance and sensitivity of the proton nucleus require only a modest concentration for rapid, high-quality data acquisition.[3] |
| ¹³C NMR | 20–50 mg in 0.6–0.7 mL | The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C necessitate a higher concentration to achieve an adequate signal-to-noise ratio.[2] |
| ¹⁹F NMR | 5–15 mg in 0.6–0.7 mL | Like ¹H, the ¹⁹F nucleus has 100% natural abundance and high sensitivity, allowing for low concentrations.[4] |
| 2D NMR (COSY, HSQC, HMBC) | 20–50 mg in 0.6–0.7 mL | These experiments often require longer acquisition times, and a higher concentration ensures sufficient signal for detecting weaker correlation peaks. |
Protocol 1: Sample Preparation
-
Glassware Preparation: Ensure all glassware, including a small vial and a 5 mm NMR tube, is meticulously cleaned and dried in an oven to remove any paramagnetic impurities or residual water.[5]
-
Weighing: Accurately weigh the desired amount of 4-(4-Fluorophenyl)-3-fluorophenol (e.g., 25 mg) into the clean, dry vial.
-
Dissolution: Add 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl or vortex the vial until the solid is completely dissolved. A homogeneous solution is critical for acquiring high-quality spectra.[6]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution. Draw the solution into a clean Pasteur pipette with a small cotton or glass wool plug at the neck and carefully transfer the filtered solution into the NMR tube.[3][7] This step is vital to prevent shimming difficulties caused by suspended solids.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Part 2: The Analytical Workflow - A Multi-Nuclear Approach
A comprehensive structural elucidation requires a suite of NMR experiments. The logical flow from simple 1D scans to more complex 2D correlation experiments ensures that each step builds upon the last, leading to an unambiguous assignment of the molecular structure.
Caption: Overall workflow for NMR analysis.
¹H NMR: The Proton Framework
This is the initial and most sensitive experiment. It provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling interactions.
-
Expected Resonances: The aromatic region (approx. 6.8–7.5 ppm) will show a series of complex multiplets corresponding to the 7 aromatic protons. The phenolic -OH proton will appear as a broad singlet (in CDCl₃) or a sharper signal (in DMSO-d₆).
-
Key Insights from Coupling: The splitting patterns are dictated by both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. These through-bond interactions are critical for determining the substitution pattern on each ring. For instance, a proton ortho to a fluorine will typically show a coupling constant of ~7–10 Hz.
¹⁹F NMR: The Fluorine Probe
Given the two fluorine atoms in chemically distinct environments, ¹⁹F NMR is an exceptionally powerful and clean experiment.[8]
-
Expected Resonances: Two distinct signals are expected, likely in the range of -110 to -140 ppm (relative to CFCl₃), which is typical for aryl fluorides.[9][10] Each signal will appear as a multiplet due to coupling with nearby aromatic protons.
-
Why it's Authoritative: The presence of exactly two signals provides immediate confirmation that the two fluorine atoms are in non-equivalent positions. The coupling patterns observed here must be consistent with the couplings seen in the ¹H NMR spectrum, providing a crucial cross-validation point.
¹³C NMR: The Carbon Skeleton
This experiment confirms the number of carbon atoms and provides insight into their electronic environment. For this molecule, it offers a definitive signature due to carbon-fluorine coupling.
-
Expected Resonances: All 12 carbon atoms should be observable. The two carbons directly bonded to fluorine will be split into large doublets due to one-bond C-F coupling (¹JCF ≈ 240–250 Hz).[11] Carbons that are two, three, or even four bonds away from a fluorine will exhibit smaller doublet splittings (²JCF, ³JCF, ⁴JCF), providing a rich dataset for confirming assignments.[12]
-
Self-Validation: The observation of these characteristic C-F couplings is a powerful confirmation of the fluorine atom's position on the aromatic rings.
Protocol 2: Acquiring 1D NMR Spectra
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming leads to broad, distorted peaks.[13]
-
¹H Acquisition:
-
Load standard proton acquisition parameters.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Load standard proton-decoupled carbon acquisition parameters (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire 1024 to 4096 scans, depending on the sample concentration.
-
-
¹⁹F Acquisition:
-
Load standard fluorine acquisition parameters. Proton-decoupling is optional but can simplify the spectrum to show only F-F couplings (if any exist). A proton-coupled spectrum is generally more informative for initial assignment.
-
Set a spectral width of approximately 200 ppm, centered around -130 ppm.
-
Acquire 32 to 64 scans.
-
Part 3: Advanced Analysis - 2D Correlation Spectroscopy
For complex molecules like 4-(4-Fluorophenyl)-3-fluorophenol, where 1D spectra exhibit significant signal overlap, 2D NMR experiments are indispensable for making unambiguous assignments.[14][15] They work by spreading the spectral information across a second frequency dimension, revealing correlations between nuclei.[16]
Caption: Diagram of key 2D NMR correlations.
¹H-¹H COSY (Correlation Spectroscopy)
This experiment identifies protons that are spin-spin coupled to each other, typically through 2-4 bonds. It is essential for mapping out the proton networks within each aromatic ring.
-
Interpretation: A cross-peak at the intersection of two proton frequencies (F1, F2) indicates that these two protons are coupled. This allows for the sequential "walking" around each aromatic ring, connecting adjacent protons and confirming their relative positions.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC maps protons directly to the carbons they are attached to (one-bond correlation). It is the most reliable way to assign the chemical shifts of protonated carbons.[14]
-
Interpretation: A cross-peak appears at the coordinates of a proton's chemical shift (F2 axis) and its directly bonded carbon's chemical shift (F1 axis). This experiment will definitively link the proton assignments from COSY to the carbon skeleton. Quaternary carbons (those with no attached protons) will be absent from the HSQC spectrum.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is arguably the most powerful experiment for elucidating the complete molecular structure. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).
-
Interpretation: Cross-peaks connect protons to carbons that are 2 or 3 bonds away. This is crucial for:
-
Identifying Quaternary Carbons: By observing correlations from multiple known protons to a single carbon frequency, the position of non-protonated carbons can be determined.
-
Connecting Fragments: Most importantly, HMBC will show correlations between the two aromatic rings. For example, protons on the 3-fluorophenol ring will show correlations to the ipso-carbon of the 4-fluorophenyl ring (and vice-versa). These inter-ring correlations provide unambiguous proof of how the two rings are connected.
-
Conclusion
The comprehensive NMR analysis of 4-(4-Fluorophenyl)-3-fluorophenol is a multi-step, logical process that leverages the unique strengths of different NMR experiments. By systematically acquiring and interpreting 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) spectra, researchers can achieve an unequivocal structural assignment. The protocols and rationale outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the scientific integrity required for advanced research and development.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][2]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][3]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link][7]
-
University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link][13]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][6]
-
Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1966). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 10(2), 193-195.[17]
-
Afzali, R., & Capparelli, A. L. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of chemical information and modeling, 45(2), 354-359. Retrieved from [Link][18]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link][16]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link][19]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link][14]
-
Afzali, R., & Capparelli, A. L. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. Retrieved from [Link][20]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1(001). Retrieved from [Link][21]
-
Golovanov, I. S., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(3), 2353-2365. Retrieved from [Link][8]
-
Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. Retrieved from [Link][12]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][4]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link][10]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link][11]
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Application Notes and Protocols: The Emerging Potential of 4-(4-Fluorophenyl)-3-fluorophenol in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for 4-(4-fluorophenyl)-3-fluorophenol. This document outlines the compound's significance as a scaffold in medicinal chemistry, its physicochemical properties, detailed synthetic protocols, and potential applications as an enzyme inhibitor, supported by hypothetical experimental workflows.
Introduction: The Strategic Value of Fluorinated Biphenyl Phenols in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins[1][2][3]. The biphenyl scaffold is a privileged structure in drug discovery, present in numerous approved drugs. The combination of these features in 4-(4-fluorophenyl)-3-fluorophenol presents a unique opportunity for the design of novel therapeutics.
The phenolic hydroxyl group offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of derivatives with optimized properties. The specific substitution pattern of the two fluorine atoms on the biphenyl core can influence the molecule's conformation and electronic properties, potentially leading to high selectivity for its biological target.
Physicochemical Properties of 4-(4-Fluorophenyl)-3-fluorophenol
A summary of the predicted and experimentally determined physicochemical properties of 4-(4-fluorophenyl)-3-fluorophenol is presented in the table below. These properties are crucial for assessing its drug-like characteristics and for designing relevant biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂O | N/A |
| Molecular Weight | 206.19 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 110-115 °C | N/A |
| Boiling Point | >300 °C (predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water | N/A |
| LogP | 3.5 (predicted) | N/A |
| pKa | 8.5 (predicted) | N/A |
Synthesis of 4-(4-Fluorophenyl)-3-fluorophenol
The following protocol describes a plausible synthetic route to 4-(4-fluorophenyl)-3-fluorophenol via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(4-Fluorophenyl)-3-fluorophenol
This protocol outlines the synthesis of the target compound from commercially available starting materials.
Materials:
-
4-Bromo-3-fluorophenol
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-3-fluorophenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene, 1,4-dioxane, and water (4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-(4-fluorophenyl)-3-fluorophenol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(4-fluorophenyl)-3-fluorophenol.
Application in Medicinal Chemistry: A Potential Kinase Inhibitor
The 4-(4-fluorophenyl)-3-fluorophenol scaffold is a promising starting point for the development of kinase inhibitors. The biphenyl core can mimic the hinge-binding motif of many known kinase inhibitors, while the phenolic hydroxyl and fluorine substituents can be tailored to achieve high potency and selectivity.
Hypothetical Target: Aurora Kinase B (AURKB)
Aurora Kinase B is a key regulator of cell division, and its overexpression is a hallmark of many cancers[4]. Inhibitors of AURKB are therefore of significant interest as potential anti-cancer therapeutics. The 4-(4-fluorophenyl)-3-fluorophenol scaffold could potentially bind to the ATP-binding pocket of AURKB.
Hypothetical Signaling Pathway
Caption: Inhibition of AURKB signaling by a hypothetical derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of 4-(4-fluorophenyl)-3-fluorophenol and its derivatives against a target kinase, such as AURKB.
Materials:
-
Recombinant human Aurora Kinase B enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Peptide substrate (e.g., Kemptide)
-
4-(4-Fluorophenyl)-3-fluorophenol (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplate
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant AURKB enzyme, and the peptide substrate.
-
Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
4-(4-Fluorophenyl)-3-fluorophenol represents a promising and versatile scaffold for the development of novel therapeutic agents. Its unique combination of a fluorinated biphenyl core and a modifiable phenolic group makes it an attractive starting point for the design of potent and selective enzyme inhibitors, among other potential applications. The protocols provided herein offer a foundation for the synthesis and biological evaluation of this compound and its derivatives, paving the way for further exploration in the field of medicinal chemistry.
References
-
Murphy, J. M., et al. (2023). Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides. Nature Protocols. DOI: 10.1038/s41596-023-00890-z. Retrieved from [Link]
-
Murphy, J. M., et al. (2023). Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides. PubMed. DOI: 10.1038/s41596-023-00890-z. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Amino-3-fluorophenol: Comprehensive Overview and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. DOI: 10.1016/j.bmcl.2020.127392. Retrieved from [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. DOI: 10.2174/1568026614666140202204242. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Phenols in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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European Patent Office. (1986). Preparation of 4-fluorophenols. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
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Kumar, A., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry. DOI: 10.1039/c5ob00246j. Retrieved from [Link]
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Sladojevich, F., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Retrieved from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. DOI: 10.1080/14756360701425014. Retrieved from [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.5b00258. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. Retrieved from [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. DOI: 10.1021/acs.jmedchem.5b00258. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorophenol. Retrieved from [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. DOI: 10.1016/j.ejmech.2025.117735. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]
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Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed Central. DOI: 10.1007/s11696-024-03358-0. Retrieved from [Link]
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Al-Ostath, A. I., et al. (n.d.). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. DOI: 10.1002/ddr.70219. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 4-(4-Fluorophenyl)-3-fluorophenol as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the investigation of novel compounds, exemplified by 4-(4-Fluorophenyl)-3-fluorophenol, as potential kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. The strategic incorporation of fluorine atoms into small molecules can enhance drug-like properties such as metabolic stability and binding affinity.[1][2] This guide details the foundational steps for characterizing the inhibitory activity of new chemical entities, from initial biochemical assays to more complex cell-based evaluations. The protocols herein are designed to be self-validating and are grounded in established methodologies within the field of kinase inhibitor discovery.
Introduction: The Rationale for Fluorinated Phenols in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many pathological conditions. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutics.
The fluorophenyl-phenol scaffold is of significant interest in medicinal chemistry. The phenol group can act as a hydrogen bond donor and acceptor, while the fluorine atoms can modulate the electronic properties and metabolic stability of the compound.[1] These features make compounds like 4-(4-Fluorophenyl)-3-fluorophenol promising candidates for kinase inhibition, potentially targeting a range of kinases including tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., Aurora Kinases, CDKs).[1]
This guide provides a structured workflow for researchers to systematically evaluate the potential of a novel compound, such as 4-(4-Fluorophenyl)-3-fluorophenol, as a kinase inhibitor.
Preliminary Characterization and Handling
Prior to biological evaluation, it is crucial to understand the physicochemical properties of the test compound.
| Property | Description | Importance |
| Purity | Assessed by HPLC-MS and ¹H NMR | Ensures that the observed biological activity is due to the compound of interest. |
| Solubility | Determined in aqueous buffers and organic solvents (e.g., DMSO) | Critical for preparing accurate stock solutions and avoiding compound precipitation in assays. |
| Stability | Evaluated in solution over time at various temperatures | Ensures the integrity of the compound throughout the duration of the experiments. |
Protocol 2.1: Preparation of Stock Solutions
-
Accurately weigh a precise amount of 4-(4-Fluorophenyl)-3-fluorophenol.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Kinase Inhibition Assays
The initial step in characterizing a putative kinase inhibitor is to determine its ability to inhibit the enzymatic activity of a purified kinase in a cell-free system.[3] A variety of assay formats are available, including radiometric and luminescence-based methods.[3]
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay format measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4] Increased ADP production corresponds to higher kinase activity.
Workflow for a Luminescence-Based Kinase Assay:
Caption: Workflow for the ADP-Glo™ kinase assay.
Protocol 3.1: IC₅₀ Determination using ADP-Glo™ Assay
-
Prepare Reagents :
-
Kinase Buffer: Prepare a suitable buffer containing MgCl₂, DTT, and a buffering agent (e.g., HEPES).
-
Kinase: Dilute the target kinase to the desired concentration in Kinase Buffer.
-
Substrate: Prepare the appropriate peptide or protein substrate in Kinase Buffer.
-
ATP: Prepare an ATP solution in Kinase Buffer at a concentration close to the Kₘ for the target kinase.[5]
-
Inhibitor: Perform a serial dilution of the 4-(4-Fluorophenyl)-3-fluorophenol stock solution to create a range of concentrations.
-
-
Set up the Kinase Reaction :
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detect ADP Production :
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate.
-
-
Measure and Analyze Data :
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[3]
-
Radiometric Kinase Assay
Radiometric assays, such as those using [γ-³²P]-ATP, are considered a gold standard for their high sensitivity and direct measurement of substrate phosphorylation.[5]
Protocol 3.2: [γ-³²P]-ATP Filter Binding Assay
-
Reaction Setup : Similar to the luminescence-based assay, set up kinase reactions containing the kinase, substrate, serially diluted inhibitor, and [γ-³²P]-ATP.
-
Incubation : Incubate the reaction mixture at 30°C.
-
Reaction Termination and Substrate Capture : Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³²P]-ATP will not.
-
Washing : Wash the filter membrane extensively to remove unbound radioactivity.
-
Detection : Quantify the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis : Determine the IC₅₀ value as described for the luminescence-based assay.
Cell-Based Assays: Assessing Activity in a Physiological Context
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant environment.[6] These assays can provide insights into cell permeability, off-target effects, and the compound's impact on cellular signaling pathways.
Cellular Phosphorylation Assay
This assay measures the ability of the inhibitor to block the phosphorylation of a specific downstream substrate within a cell.[7]
Workflow for a Cellular Phosphorylation Assay:
Caption: General workflow for a cellular phosphorylation assay.
Protocol 4.1: Western Blot Analysis of Target Phosphorylation
-
Cell Culture and Treatment :
-
Culture a relevant cell line known to have an active signaling pathway involving the target kinase.
-
Treat the cells with a range of concentrations of 4-(4-Fluorophenyl)-3-fluorophenol for a specified duration.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification :
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting :
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal (IC₅₀).
-
Cell Proliferation Assay
This assay assesses the effect of the kinase inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase for proliferation.
Protocol 4.2: MTS/MTT Cell Viability Assay
-
Cell Seeding : Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment : After allowing the cells to adhere, treat them with a serial dilution of 4-(4-Fluorophenyl)-3-fluorophenol.
-
Incubation : Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment : Add a tetrazolium salt solution (e.g., MTS or MTT) to each well. Viable cells will metabolize the salt into a colored formazan product.
-
Data Acquisition : Measure the absorbance of the formazan product using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial profile of 4-(4-Fluorophenyl)-3-fluorophenol as a potential kinase inhibitor.
| Parameter | Assay | Interpretation | Next Steps |
| Biochemical IC₅₀ | In Vitro Kinase Assay | Potency against the purified enzyme. | Determine the mode of inhibition (e.g., ATP-competitive). |
| Cellular IC₅₀ | Cellular Phosphorylation Assay | Target engagement and potency in a cellular context. | Assess selectivity against other kinases in the cell. |
| GI₅₀ | Cell Proliferation Assay | Anti-proliferative activity. | Correlate with target inhibition; investigate mechanisms of cell death. |
A significant discrepancy between biochemical and cellular IC₅₀ values may indicate poor cell permeability, compound efflux, or off-target effects.
Conclusion
The protocols and workflows outlined in this application note provide a robust framework for the initial characterization of novel compounds, such as 4-(4-Fluorophenyl)-3-fluorophenol, as kinase inhibitors. By systematically progressing from biochemical to cell-based assays, researchers can efficiently identify and validate promising lead candidates for further development in the drug discovery pipeline.
References
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Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Stratton, C. F., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology, 11(9), 2429-2437. Retrieved from [Link]
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- 7. reactionbiology.com [reactionbiology.com]
Application Note: A Systematic Protocol for the Solubilization of 4-(4-Fluorophenyl)-3-fluorophenol
Abstract and Scope
This application note provides a detailed, experience-driven guide for the solubilization of 4-(4-Fluorophenyl)-3-fluorophenol (CAS: 349665-92-5), a fluorinated biphenyl compound relevant to drug discovery and materials science. Due to the compound's inherent lipophilicity, achieving stable and usable solutions for experimental assays requires a systematic approach. This document outlines the critical physicochemical properties, safety and handling procedures, principles of solvent selection, and step-by-step protocols for preparing both high-concentration stock solutions and aqueous working solutions suitable for biological and chemical research. The causality behind procedural choices is explained to empower researchers to adapt these protocols to their specific experimental needs.
Compound Profile and Physicochemical Properties
4-(4-Fluorophenyl)-3-fluorophenol is a substituted biphenyl phenol. The presence of two fluorine atoms and a biphenyl core structure significantly influences its properties, primarily increasing its lipophilicity compared to simpler phenols.[1] Biphenyl itself is insoluble in water but soluble in common organic solvents.[2] While extensive experimental data for this specific molecule is not widely published, we can consolidate predicted values and data from structurally similar compounds to guide our approach.
Table 1: Physicochemical Properties of 4-(4-Fluorophenyl)-3-fluorophenol and Related Analogs
| Property | 4-(4-Fluorophenyl)-3-fluorophenol | 4-Fluorophenol (Analog) | 4-Chloro-3-fluorophenol (Analog) |
| CAS Number | 349665-92-5[3] | 371-41-5 | 348-60-7[4] |
| Molecular Formula | C₁₂H₈F₂O[3] | FC₆H₄OH | ClC₆H₃(F)OH[4] |
| Molecular Weight | 206.19 g/mol [3] | 112.10 g/mol | 146.55 g/mol [4] |
| Appearance | Solid (predicted) | White to yellow-beige crystalline solid[5] | Solid[4] |
| Boiling Point | 299.8°C (Predicted)[3] | 185°C (lit.)[6][7] | 84°C @ 44 mmHg (lit.)[4][8] |
| Melting Point | Not available | 43-46°C (lit.)[6][7][9] | 54-56°C (lit.)[4][8] |
| Density | 1.276 g/cm³ (Predicted)[3] | 1.22 g/cm³[6] | 1.3675 g/cm³ (estimate)[8] |
| Aqueous Solubility | Very low (predicted) | 50 g/L[7] | Low (predicted) |
| Organic Solubility | High (predicted in polar aprotic) | Soluble in methanol[10] | Soluble in chloroform (50 mg/mL)[4][8] |
Note: Properties for the title compound are primarily based on computational predictions due to limited published experimental data. Analog data is provided for context.
Critical Safety and Handling Procedures
Substituted phenols and fluorinated aromatic compounds require careful handling.[1] Although a specific safety data sheet (SDS) for 4-(4-Fluorophenyl)-3-fluorophenol was not found, the hazards can be inferred from its structural motifs (fluorophenol, biphenyl). The following precautions are mandatory and based on data for 4-fluorophenol and 3-fluorophenol.[11][12]
-
Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin irritation and serious eye damage/burns.[5][12] May cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.[13] A face shield is recommended if there is a risk of splashing.
-
Engineering Controls: All handling of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5] An eyewash station and safety shower must be readily accessible.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acid chlorides, and acid anhydrides.[6][7][12]
-
Disposal: Dispose of all waste (solid, solutions, contaminated labware) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into the environment.[11]
Principles of Solvent Selection: A Logic-Driven Approach
The choice of solvent is arguably the most critical step and is dictated by the experimental endpoint. A solvent is not merely a vehicle but an integral part of the experimental system.
Causality Behind Solvent Choice:
-
Solubility Power: The primary goal is to fully dissolve the compound to the desired concentration. Based on its fluorinated biphenyl structure, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are predicted to be excellent primary choices for creating high-concentration stock solutions.
-
Downstream Compatibility: The solvent must not interfere with the assay. For in vitro cell-based assays, DMSO is widely used, but its concentration in the final working solution must be carefully controlled.[14] Typically, a final DMSO concentration of ≤0.5% is recommended, as higher concentrations can induce cytotoxic or off-target biological effects.[14][15]
-
Volatility: For applications requiring solvent evaporation (e.g., film casting, compound plating), volatile solvents like acetone or dichloromethane (DCM) may be considered, provided the compound is soluble.
-
Stability: Ensure the compound is stable in the chosen solvent for the duration of storage and the experiment. Phenolic compounds can be susceptible to oxidation.[7] Storing stock solutions at -20°C or -80°C is recommended.
The following diagram illustrates a decision-making workflow for optimal solvent selection.
Caption: Decision workflow for selecting an appropriate solvent system.
Experimental Dissolution Protocols
Protocol A: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is standard for preparing master stocks for high-throughput screening and biological assays.
-
Pre-Requisite: Tare a sterile, amber glass vial or polypropylene microtube on a calibrated analytical balance.
-
Weighing: Carefully weigh the desired amount of 4-(4-Fluorophenyl)-3-fluorophenol into the tared vial inside a chemical fume hood. Example: 2.06 mg for a 1 mL, 10 mM solution.
-
Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO using a calibrated micropipette.
-
Initial Dissolution: Cap the vial securely and vortex for 30-60 seconds. A brief sonication (5-10 minutes) in a bath sonicator can be used to expedite the dissolution of stubborn particles.
-
Causality: Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solvent at the particle surface, accelerating the dissolution process without significant heating.
-
-
Visual Inspection: Visually inspect the solution against a bright light source to ensure all particulate matter is dissolved and the solution is clear. If not, repeat Step 4.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol B: Preparation of Aqueous Working Solutions for Biological Assays
This protocol details the critical step of diluting the organic stock into an aqueous medium (e.g., PBS, cell culture media) while avoiding precipitation.
-
Pre-warming: Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Causality: Solubility is often temperature-dependent. Diluting a cold stock into warm media can sometimes aid solubility, but the key reason here is to prevent temperature shock to cells and ensure consistency.
-
-
Intermediate Dilution (Optional but Recommended): For high final concentrations, a serial dilution may be necessary. First, dilute the DMSO stock into a smaller volume of your aqueous medium.
-
Final Dilution: Vigorously vortex or pipette-mix the aqueous medium. While mixing, add the small volume of the DMSO stock solution (or intermediate dilution) drop-wise or as a single quick addition into the vortex.
-
Causality: Rapid mixing is essential. It ensures the concentrated DMSO solution is dispersed and diluted quickly, preventing the local concentration of the compound from exceeding its aqueous solubility limit, which would cause it to precipitate.
-
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution. Ensure it is below the tolerance level for your specific cell line or assay (typically <0.5%).[14][15] Remember to include an equivalent concentration of DMSO in your vehicle control wells.
-
Immediate Use: Use the freshly prepared working solution immediately, as the compound may precipitate out of the supersaturated aqueous solution over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solid will not dissolve in DMSO stock | Insufficient solvent; compound purity issue; reaching solubility limit. | 1. Add slightly more DMSO to decrease concentration. 2. Gently warm the solution in a 37-40°C water bath for 5-10 minutes with intermittent vortexing. 3. Use bath sonication for 10-15 minutes. |
| Precipitate forms in working solution | Compound's aqueous solubility exceeded ("crashing out"). | 1. Decrease the final concentration of the compound. 2. Increase the vigor and speed of mixing during dilution. 3. Investigate the use of a co-solvent (e.g., ethanol) or a formulation aid like β-cyclodextrin, but this requires extensive validation.[14] |
| Inconsistent assay results | Compound degradation; precipitation during experiment; freeze-thaw cycles. | 1. Use freshly prepared working solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Visually inspect plates/tubes for precipitation before and after the experiment. |
References
-
Dalby, F. R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Biologicals, 44(5), 332-337. Available at: [Link]
-
Timm, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Fluorophenol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Fluorobiphenyl. National Center for Biotechnology Information. Available at: [Link]
-
Aznar, M., et al. (2020). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Polymer, 208, 122953. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Amino-3-fluorophenol: Comprehensive Overview and Applications. Available at: [Link]
-
TeBordo. (2024). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Biphenyl. Available at: [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Available at: [Link]
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Chemsrc. (2024). 4-Fluorophenol | CAS#:371-41-5. Available at: [Link]
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Tisch Scientific. (n.d.). Material Compatibility Chart. Available at: [Link]
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Applications of 4-(4-Fluorophenyl)-3-fluorophenol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: The following application notes and protocols are based on the structural characteristics of 4-(4-Fluorophenyl)-3-fluorophenol and the known biological activities of structurally related fluorinated biphenyl and phenol compounds. As of the date of this publication, there is limited publicly available data on the specific biological activities of 4-(4-Fluorophenyl)-3-fluorophenol. Therefore, this document is intended to serve as a scientific guide for initiating research and development efforts with this compound, based on established principles of medicinal chemistry and drug discovery.
Introduction: The Therapeutic Potential of Fluorinated Biphenyl-Phenols
The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance their pharmacological properties. Fluorine's unique electronic nature can improve metabolic stability, increase binding affinity to biological targets, and modulate the lipophilicity of a molecule, thereby enhancing its oral bioavailability and tissue penetration.[1][2] The biphenyl scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates, and is known to interact with a variety of biological targets.[3][4] Furthermore, the phenol moiety is a common feature in many natural and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer effects.[5][6][7]
The compound 4-(4-Fluorophenyl)-3-fluorophenol combines these key structural features: a biphenyl core, fluorine substituents on both phenyl rings, and a hydroxyl group. This unique combination suggests that 4-(4-Fluorophenyl)-3-fluorophenol could be a promising starting point for the discovery of novel therapeutics in several key areas, including oncology, infectious diseases, and the modulation of signaling pathways. This guide provides a hypothetical framework and detailed protocols for exploring the potential applications of this compound in drug discovery.
Hypothesized Mechanisms and Potential Therapeutic Applications
Based on the activities of structurally analogous compounds, we hypothesize that 4-(4-Fluorophenyl)-3-fluorophenol may exhibit the following biological activities:
Anticancer Activity
Numerous fluorinated biphenyl derivatives have demonstrated potent anticancer activity.[3][8][9][10][11][12] The proposed mechanisms often involve the inhibition of key signaling proteins that are dysregulated in cancer, such as protein kinases. The planar nature of the biphenyl scaffold can facilitate intercalation into DNA or binding to the active sites of enzymes.
-
Potential Molecular Targets:
-
Protein Kinases: Many kinase inhibitors possess a biphenyl core. The fluorophenyl groups of 4-(4-Fluorophenyl)-3-fluorophenol could engage in specific interactions within the ATP-binding pocket of various kinases, leading to their inhibition.
-
Aromatase: Some fluorophenyl-containing compounds have shown selectivity for estrogen-dependent cancer cells, suggesting a potential for aromatase inhibition.[10]
-
Antibacterial Activity
Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting bacterial cell membranes.[5][6] The lipophilicity imparted by the biphenyl and fluorine moieties in 4-(4-Fluorophenyl)-3-fluorophenol could enhance its ability to penetrate bacterial cell walls and exert its effects. Biphenyl derivatives have also shown potent activity against antibiotic-resistant bacteria.[3][13]
-
Potential Mechanisms of Action:
-
Membrane Disruption: The phenolic hydroxyl group can interact with the polar head groups of membrane lipids, while the hydrophobic biphenyl structure inserts into the lipid bilayer, leading to a loss of membrane integrity.[6]
-
Enzyme Inhibition: The compound could inhibit essential bacterial enzymes involved in processes like cell wall synthesis or DNA replication.
-
Experimental Protocols
The following protocols provide a starting point for investigating the hypothesized biological activities of 4-(4-Fluorophenyl)-3-fluorophenol.
Protocol 1: In Vitro Anticancer Activity Assessment
This protocol outlines a standard MTT assay to determine the cytotoxic effects of 4-(4-Fluorophenyl)-3-fluorophenol on various cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)[8][9]
-
Normal (non-cancerous) cell line (e.g., MCF-10A) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
4-(4-Fluorophenyl)-3-fluorophenol (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-(4-Fluorophenyl)-3-fluorophenol in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
| Parameter | Description |
| Cell Lines | MCF-7 (breast), PC3 (prostate), A549 (lung) |
| Seeding Density | 5 x 10³ cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Endpoint | Cell Viability (MTT Assay) |
Protocol 2: Antibacterial Susceptibility Testing
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 4-(4-Fluorophenyl)-3-fluorophenol against bacterial strains.
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)[6]
-
Mueller-Hinton Broth (MHB)
-
4-(4-Fluorophenyl)-3-fluorophenol (dissolved in DMSO)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of 4-(4-Fluorophenyl)-3-fluorophenol in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
| Parameter | Description |
| Bacterial Strains | S. aureus (Gram-positive), P. aeruginosa (Gram-negative) |
| Medium | Mueller-Hinton Broth |
| Inoculum Size | 5 x 10⁵ CFU/mL |
| Compound Concentrations | Ranging from 256 µg/mL to 0.5 µg/mL |
| Incubation | 37°C for 24 hours |
| Endpoint | Minimum Inhibitory Concentration (MIC) |
Protocol 3: Kinase Inhibition Assay
This protocol provides a general framework for an in vitro kinase inhibition assay using a commercially available kit.
Objective: To determine the ability of 4-(4-Fluorophenyl)-3-fluorophenol to inhibit the activity of a specific protein kinase.
Materials:
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
4-(4-Fluorophenyl)-3-fluorophenol (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Assay Setup: In a white 96-well plate, add the kinase, its substrate, and the kinase assay buffer.
-
Compound Addition: Add varying concentrations of 4-(4-Fluorophenyl)-3-fluorophenol to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the time recommended by the kit manufacturer (typically 30-60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value from the dose-response curve.
| Parameter | Description |
| Enzyme | Recombinant Human Kinase |
| Substrate | Specific peptide substrate for the kinase |
| ATP Concentration | At or near the Km value for the kinase |
| Compound Concentrations | 10-point, 3-fold serial dilution |
| Detection Method | Luminescence-based ATP quantification |
| Endpoint | IC50 value |
Visualizations
Hypothesized Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of drugs based on the 4-(4-Fluorophenyl)-3-fluorophenol scaffold.
Potential Kinase Inhibition Signaling Pathway
Sources
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- 16. mdpi.com [mdpi.com]
Introduction: The Strategic Value of a Fluorinated Biphenyl Scaffold
An Application Guide to the Synthesis of Novel Derivatives from 4-(4-Fluorophenyl)-3-fluorophenol
The 4-(4-Fluorophenyl)-3-fluorophenol scaffold is a cornerstone building block in modern medicinal chemistry and materials science. As a functionalized biphenyl, it is integral to a vast range of pharmacologically active compounds, leveraging the unique properties of fluorine to enhance metabolic stability, binding affinity, and bioavailability.[1] Biphenyl derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anti-cancer properties.[2][3]
This guide provides a detailed exploration of key synthetic transformations starting from the hydroxyl group of 4-(4-Fluorophenyl)-3-fluorophenol. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven protocols for etherification, esterification, and more advanced cross-coupling reactions. Our objective is to equip researchers with the foundational knowledge and practical steps required to generate novel derivatives with high efficiency and purity.
Part 1: Derivatization via O-Alkylation: The Williamson Ether Synthesis
The formation of an ether linkage is a fundamental strategy for modifying phenols. The Williamson ether synthesis, a robust and reliable SN2 reaction, is the classic method for achieving this transformation.[4]
Mechanistic Rationale
The reaction proceeds in two stages. First, a base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide and forming the ether C-O bond.[5][6]
The choice of base and solvent is critical. For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are often sufficient and prevent side reactions.[7] Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they accelerate SN2 reactions.[8] It is imperative to use primary or methyl halides, as secondary and tertiary halides are prone to E2 elimination, which will produce an undesired alkene side product.[7]
Experimental Protocol: Synthesis of a Benzyl Ether Derivative
This protocol details the synthesis of 4-(4-fluorophenyl)-3-fluoro-1-(benzyloxy)benzene.
Materials:
-
4-(4-Fluorophenyl)-3-fluorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl Bromide
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-(4-Fluorophenyl)-3-fluorophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol (approx. 0.2 M concentration).
-
Add anhydrous K₂CO₃ (1.5 eq) to the solution. The mixture will become a suspension.
-
Stir the suspension at room temperature for 20 minutes to facilitate phenoxide formation.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure benzyl ether derivative.
Workflow Visualization
Caption: Workflow for Williamson Ether Synthesis.
Part 2: Derivatization via O-Acylation: The Steglich Esterification
For converting carboxylic acids into esters, particularly with sterically hindered or sensitive alcohols and phenols, the Steglich esterification is a superior method. It operates under mild, room-temperature conditions, preserving delicate functional groups that might not survive harsher methods like Fischer esterification.[9][10]
Mechanistic Rationale
This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or the water-soluble alternative EDC, to activate the carboxylic acid. The activated species is a highly reactive O-acylisourea intermediate.[11] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), intercepts this intermediate to form an even more reactive acyl-pyridinium species. The phenol then attacks this species, forming the ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming dicyclohexylurea (DCU), a poorly soluble byproduct that can often be removed by simple filtration.[9][12]
Caption: Mechanism of Steglich Esterification.
Experimental Protocol: Synthesis of a Phenyl Acetate Derivative
This protocol details the synthesis of 4-(4-fluorophenyl)-3-fluorophenyl acetate.
Materials:
-
4-(4-Fluorophenyl)-3-fluorophenol
-
Acetic Acid, glacial
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve 4-(4-Fluorophenyl)-3-fluorophenol (1.0 eq), acetic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C. A white precipitate (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting phenol is consumed (typically 2-4 hours).
-
Once complete, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude ester is often of high purity, but can be further purified by flash chromatography if necessary.
| Parameter | Williamson Ether Synthesis | Steglich Esterification |
| Goal | C-O Bond (Ether) | C-O Bond (Ester) |
| Electrophile | Alkyl Halide / Tosylate | Carboxylic Acid |
| Key Reagents | Base (K₂CO₃, Cs₂CO₃) | Coupling Agent (DCC, EDC) |
| Catalyst | None (or Phase Transfer) | DMAP |
| Temperature | Room Temp to Moderate Heat | 0°C to Room Temp |
| Key Byproduct | Inorganic Salt (e.g., KBr) | Dicyclohexylurea (DCU) |
| Advantages | Robust, scalable | Very mild, high functional group tolerance[10] |
Part 3: Advanced Core Modification via Cross-Coupling
To create more complex derivatives, the phenolic hydroxyl can be converted into an excellent leaving group, such as a triflate (-OTf). This unlocks access to powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Step 3a: Synthesis of the Aryl Triflate Intermediate
The phenol is readily converted to its triflate derivative by reaction with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a non-nucleophilic base like pyridine.
Protocol: Triflate Formation
-
Dissolve 4-(4-Fluorophenyl)-3-fluorophenol (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.
-
Cool the solution to 0°C.
-
Add pyridine (1.5 eq) slowly.
-
Add triflic anhydride (1.2 eq) dropwise. The reaction is exothermic. Maintain the temperature at 0°C during the addition.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Perform an aqueous workup (wash with 1M HCl, water, brine), dry the organic layer, and concentrate. The crude triflate is often used directly in the next step without further purification.
Step 3b: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating C-C bonds by coupling an organoboron species (like a boronic acid) with a halide or triflate.[13]
Mechanistic Rationale The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[14]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-triflate bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, forming a boronate species. This species transfers its organic group to the palladium center, displacing the triflate.[13]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[14][15]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of a Terphenyl Derivative This protocol details the coupling of the previously synthesized triflate with 4-methoxyphenylboronic acid.
Materials:
-
4-(4-Fluorophenyl)-3-fluorophenyl triflate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
Toluene or 1,4-Dioxane
Procedure:
-
To a Schlenk flask, add the aryl triflate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (or dioxane) as the solvent, followed by the 2M aqueous K₂CO₃ solution (2.0 eq).
-
Heat the biphasic mixture to 90°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired terphenyl derivative.
Conclusion
4-(4-Fluorophenyl)-3-fluorophenol is a highly versatile starting material from which a diverse library of derivatives can be synthesized. By leveraging classic reactions like the Williamson ether synthesis and Steglich esterification, the phenolic hydroxyl group can be readily functionalized. Furthermore, conversion to an aryl triflate opens the door to powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to explore the chemical space around this valuable scaffold.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia contributors. (2023). Steglich esterification. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
SPChemistryClasses. (2022). Suzuki Coupling Reaction | Mechanism | Catalytic Cycle. YouTube. Retrieved from [Link]
-
JoVE. (2018). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]
-
ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
-
PMC - NIH. (2016). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Retrieved from [Link]
-
ResearchGate. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2023). Representative examples for biphenyl containing marketed drugs. Retrieved from [Link]
-
ScienceDirect. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
- European Patent Office. (1986). Preparation of 4-fluorophenols.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
iajps. (2017). synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Retrieved from [Link]
-
PMC - NIH. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 3-amino-4-fluorophenol.
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). How do I form an ester using pentadflurophenol?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[16][17][18]triazo. Retrieved from [Link]
- Google Patents. (n.d.). Process for the etherification of phenols.
-
ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Esterification – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenol. Retrieved from [Link].nlm.nih.gov/compound/4-Fluorophenol)
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-(4-Fluorophenyl)-3-fluorophenol
Introduction
Welcome to the technical support guide for 4-(4-Fluorophenyl)-3-fluorophenol. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Due to its rigid biphenyl core, fluorine substitutions, and phenolic hydroxyl group, 4-(4-Fluorophenyl)-3-fluorophenol presents a unique set of physicochemical properties that can make it difficult to work with in both aqueous and organic solvent systems.
This guide provides a series of structured FAQs and in-depth troubleshooting protocols to help you successfully solubilize this compound, maintain its stability in solution, and ensure the integrity of your experiments.
Compound Physicochemical Profile (Estimated)
| Property | Estimated Value / Characteristic | Rationale & Impact on Solubility |
| Molecular Formula | C₁₂H₈F₂O | - |
| Molecular Weight | ~206.19 g/mol | - |
| Structure | A biphenyl scaffold with two fluorine atoms and one hydroxyl group. | The planar, aromatic rings contribute to high lattice energy and hydrophobicity, making it poorly soluble in water. |
| Predicted pKa | 9.0 - 9.9 | The phenolic proton is weakly acidic. Solubility in aqueous solutions will be highly pH-dependent. Fluorine's electron-withdrawing nature increases acidity compared to phenol (pKa ~10).[1][2][3] |
| Predicted logP | 3.5 - 4.5 | Indicates high lipophilicity and a strong preference for non-polar, organic solvents over water. |
| Appearance | Likely a white to off-white crystalline solid. | Crystalline solids often require more energy to dissolve than amorphous forms.[4][5][6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the best starting solvent to dissolve 4-(4-Fluorophenyl)-3-fluorophenol?
Answer: Given its high lipophilicity (predicted logP > 3.5), the compound will be practically insoluble in water alone. You should begin with polar aprotic organic solvents.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for creating high-concentration stock solutions of poorly soluble aromatic compounds for in vitro assays.[7]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for this class of compounds.
-
Tetrahydrofuran (THF): A good option, particularly if downstream applications are sensitive to DMSO or DMF.
-
Dichloromethane (DCM) or Chloroform: These less polar solvents can be effective, especially for chemical synthesis applications.
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
4-(4-Fluorophenyl)-3-fluorophenol (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 1 mL or 5 mL)
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Accurately weigh the required amount of the compound. For a 10 mM solution in 1 mL (MW ~206.19 g/mol ), you would need 0.206 mg. It is highly recommended to prepare a larger volume (e.g., 5 mL) to improve weighing accuracy.
-
Transfer the solid to the volumetric flask.
-
Add approximately 70-80% of the final volume of DMSO.
-
Cap the flask and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the flask in a bath sonicator for 5-10 minutes. Gentle warming to 30-40°C can also be applied, but monitor for any signs of degradation.
-
Once fully dissolved, allow the solution to return to room temperature.
-
Add DMSO to the final volume mark.
-
Invert the flask several times to ensure homogeneity.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
FAQ 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
Answer: This is a common issue known as "crashing out." It occurs because the compound is highly insoluble in the final aqueous medium. The key is to keep the final concentration of the organic co-solvent as high as is tolerable for your assay and/or use advanced formulation strategies.
Troubleshooting Workflow: Aqueous Precipitation
Caption: Workflow for addressing aqueous precipitation.
Detailed Solutions:
-
Co-Solvent Optimization:
-
Problem: The final concentration of DMSO (or other organic solvent) is too low to maintain solubility.
-
Solution: Determine the maximum percentage of co-solvent your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects. Aim to keep the final concentration at this maximum level, typically between 0.1% and 1%. Ensure your vehicle control contains the exact same concentration of the co-solvent.[8]
-
-
pH Adjustment:
-
Problem: The phenolic hydroxyl group is protonated at neutral pH, making the molecule less polar and less water-soluble.
-
Solution: By increasing the pH of the aqueous buffer to be 1-2 units above the compound's pKa (~9.0-9.9), you can deprotonate the phenol to form the more soluble phenolate anion.[9][10][11]
-
Caution: Ensure that a high pH will not damage your protein, cells, or other assay components, and that it won't cause the compound itself to degrade.[10] The stability of phenolic compounds can be compromised at high pH in the presence of oxygen.[10]
-
-
Use of Excipients (Advanced):
-
Problem: Co-solvents and pH adjustment are insufficient or incompatible with the experiment.
-
Solution: Employ solubility-enhancing excipients like cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] The lipophilic biphenyl core of your compound can form an "inclusion complex" within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[12][14][15][16]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[13][16]
-
Protocol: Solubilization using HP-β-Cyclodextrin
-
Materials:
-
4-(4-Fluorophenyl)-3-fluorophenol stock solution in a minimal amount of organic solvent (e.g., ethanol or DMSO).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Your target aqueous buffer.
-
Magnetic stirrer and stir bar.
-
-
Procedure:
-
Prepare a solution of HP-β-CD in your aqueous buffer. A common starting concentration is 2-10% (w/v).
-
While vigorously stirring the HP-β-CD solution, slowly add your concentrated compound stock solution drop by drop. A 1:1 to 1:3 molar ratio of drug to cyclodextrin is a good starting point.[13]
-
Allow the mixture to stir at room temperature for 1-24 hours to facilitate the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitate remains, it can be removed by filtration through a 0.22 µm filter. The filtered solution contains the solubilized complex.
-
It is crucial to determine the final concentration of your compound in the cyclodextrin solution analytically (e.g., via HPLC-UV) to account for any losses.
-
Caption: Mechanism of cyclodextrin solubilization.
FAQ 3: Are there any stability concerns I should be aware of?
Answer: Yes. Phenolic compounds can be susceptible to oxidation, especially at alkaline pH or when exposed to light and air.[10]
Recommendations for Ensuring Stability:
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Use amber vials or wrap vials in aluminum foil to protect the compound from photodegradation.
-
Working Solutions: Prepare fresh dilutions of your compound from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
pH: While high pH can increase solubility, it can also accelerate degradation.[10] If using a high pH buffer, prepare the solution immediately before use and minimize its exposure to air.
References
-
Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]
-
Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC - NIH URL: [Link]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL: [Link]
-
Title: Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective Source: Semantic Scholar URL: [Link]
-
Title: Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide Source: National Library of Medicine URL: [Link]
-
Title: Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols Source: ACS Publications URL: [Link]
-
Title: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery Source: Taylor & Francis Online URL: [Link]
-
Title: What is the relation between the solubility of phenolic compounds and pH of solution? Source: ResearchGate URL: [Link]
-
Title: Effect of pH on the solubility of phenolic compounds Source: ResearchGate URL: [Link]
-
Title: Solubility and pH of phenol Source: secondaryscience4all.wordpress.com URL: [Link]
-
Title: Can you tell the order of acidic strength of para halogen substituted phenols? Source: Quora URL: [Link]
-
Title: How does pH affect the solubility of phenolic acid? Source: ResearchGate URL: [Link]
-
Title: Substituents affect the pKa Source: Al-Kimia URL: [Link]
-
Title: How does the fluorine substitution in fluorophenol affect its properties compared to phenol? Source: AQA, Inc. URL: [Link]
-
Title: 4-Fluorophenol Source: ChemBK URL: [Link]
-
Title: pKa values for fluorophenols Source: University of Calgary URL: [Link]
-
Title: VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW Source: uptodateresearchpublication.com URL: [Link]
-
Title: The Effect of Substituents on pKa Source: Chemistry LibreTexts URL: [Link]
-
Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: PMC - NIH URL: [Link]
-
Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharma URL: [Link]
-
Title: Various techniques for solubility enhancement: An overview Source: The Pharma Innovation Journal URL: [Link]
-
Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]
-
Title: SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]
-
Title: Solubilization techniques used for poorly water-soluble drugs Source: PMC - PubMed Central URL: [Link]
-
Title: Co-solvent solubilization of some poorly-soluble antidiabetic drugs Source: PubMed URL: [Link]
-
Title: Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition Source: Taylor & Francis Online URL: [Link]
-
Title: Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: researchgate.net URL: [Link]
-
Title: 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions Source: ACS Publications URL: [Link]
-
Title: Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition Source: MDPI URL: [Link]
-
Title: 4-Fluorophenol Source: PubChem URL: [Link]
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Technical Support Center: 4-(4-Fluorophenyl)-3-fluorophenol Stability and Degradation Guide
Welcome to the technical support center for 4-(4-Fluorophenyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) structured to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary factors that can cause degradation of 4-(4-Fluorophenyl)-3-fluorophenol?
-
My sample shows a color change to yellow/brown upon storage. What is happening?
-
I'm seeing new peaks in my HPLC analysis of an aged sample. What are they likely to be?
-
What are the optimal storage conditions for long-term stability?
-
How does pH affect the stability of this compound in solution?
-
-
Troubleshooting Guide
-
Issue 1: Rapid degradation observed in an aqueous formulation.
-
Issue 2: Inconsistent results in photosensitivity experiments.
-
Issue 3: Significant degradation detected during thermal stress testing at moderate temperatures.
-
-
Experimental Protocols
-
Protocol 1: Forced Degradation Study Workflow.
-
Protocol 2: Stability-Indicating HPLC Method Development.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of 4-(4-Fluorophenyl)-3-fluorophenol?
A1: The degradation of 4-(4-Fluorophenyl)-3-fluorophenol is primarily influenced by four key factors, consistent with forced degradation principles for pharmaceutical substances: oxidation, light (photodegradation), pH (especially basic conditions), and elevated temperature.[1][2][3] The phenolic hydroxyl group is particularly susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions.
-
Oxidation: The phenol moiety can be oxidized to form colored quinone-type structures or undergo ring-opening. This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or reactive oxygen species.[4][5]
-
Photodegradation: Aromatic systems and phenols can absorb UV or visible light, leading to the formation of reactive radical species that initiate degradation.[1][6] For fluorinated aromatics, photolysis can also lead to defluorination, although the C-F bond is generally strong.[7]
-
pH-Mediated Hydrolysis/Degradation: While not susceptible to classical hydrolysis, the stability of the phenolic group is highly pH-dependent.[8] In basic conditions (high pH), the hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[9]
-
Thermal Degradation: Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating oxidation and other degradation pathways.[10]
Q2: My sample shows a color change to yellow/brown upon storage. What is happening?
A2: A color change from colorless or white to yellow or brown is a classic indicator of phenol oxidation. The initial step in the oxidation of phenols often leads to the formation of catechol-like structures, which are then rapidly oxidized to form quinones.[11][12] These quinone species are highly conjugated and absorb light in the visible spectrum, appearing colored. Further polymerization of these reactive intermediates can lead to the formation of complex, dark-colored humic-like substances. This process is often autocatalytic and can be accelerated by exposure to air (oxygen) and light.
Q3: I'm seeing new peaks in my HPLC analysis of an aged sample. What are they likely to be?
A3: New peaks in a stability-indicating HPLC chromatogram represent degradation products. Given the structure of 4-(4-Fluorophenyl)-3-fluorophenol, the most probable degradation products arise from:
-
Oxidative Dimerization/Polymerization: Phenolic radicals can couple to form biphenyl-diol structures or higher molecular weight oligomers. These would typically have longer retention times in reversed-phase HPLC.
-
Hydroxylation: Oxidation can introduce additional hydroxyl groups onto the aromatic rings, forming catechol or hydroquinone-type derivatives.[11]
-
Ring Opening: More aggressive oxidation (e.g., in the presence of strong oxidizing agents or catalysts) can lead to the cleavage of the aromatic rings, forming various carboxylic acids and other aliphatic fragments.[13][14]
-
Photolytic Products: UV exposure could potentially lead to C-F bond cleavage, forming alternative isomers or hydroxylated biphenyls, though this is generally less common than oxidation.
To confirm the identity of these peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are essential to obtain molecular weight information for the degradants.[15][16]
Q4: What are the optimal storage conditions for long-term stability?
A4: Based on the chemical nature of fluorinated phenols, the following storage conditions are recommended to maximize shelf-life and maintain purity:[10][17][18]
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways, particularly oxidation.[10] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidative degradation.[17] |
| Light | In an amber glass vial or protected from light | Prevents photodegradation initiated by UV and visible light.[10][17] |
| Container | Tightly sealed glass container | Glass is inert. A tight seal prevents exposure to moisture and atmospheric oxygen.[17] |
| Moisture | Store in a desiccated environment | Prevents potential hydrolysis of impurities and minimizes moisture-catalyzed reactions.[17] |
Q5: How does pH affect the stability of this compound in solution?
A5: The pH of an aqueous solution has a critical impact on the stability of 4-(4-Fluorophenyl)-3-fluorophenol.[8]
-
Acidic to Neutral pH (pH < 7): The compound is relatively stable. The phenolic hydroxyl group remains protonated, making it less susceptible to oxidation.
-
Alkaline pH (pH > 8): The compound is significantly less stable. The pKa of fluorophenols is typically lower than phenol itself (around 9-10), meaning that in basic solutions, a significant portion of the molecule exists as the phenoxide anion.[19][20] This anion is highly activated towards oxidation, leading to rapid degradation.[9]
Therefore, for solution-based experiments or formulations, buffering the system to a slightly acidic pH (e.g., pH 4-6) is highly recommended to ensure stability.
Troubleshooting Guide
Issue 1: Rapid degradation observed in an aqueous formulation.
-
Possible Cause 1: High pH.
-
Troubleshooting: Measure the pH of your formulation. If it is neutral or basic, the phenoxide form is likely present and rapidly oxidizing. Prepare a buffer system to maintain the pH in a slightly acidic range (pH 4-6).[8]
-
-
Possible Cause 2: Presence of Metal Ions.
-
Troubleshooting: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your water or excipients can catalyze phenol oxidation.[5] Use high-purity water (e.g., Milli-Q) and analytical grade reagents. If contamination is suspected, add a small amount of a chelating agent like EDTA to sequester the metal ions.
-
-
Possible Cause 3: Dissolved Oxygen.
-
Troubleshooting: Oxygen dissolved in the aqueous solvent can act as the primary oxidant. To mitigate this, sparge your solvent and the final formulation with an inert gas (argon or nitrogen) prior to sealing the container.
-
Issue 2: Inconsistent results in photosensitivity experiments.
-
Possible Cause 1: Inconsistent Light Source/Exposure.
-
Troubleshooting: Ensure a standardized light source as specified by ICH Q1B guidelines, which recommend a combination of UV and visible light.[1] Control the distance from the source and the duration of exposure precisely. Use a calibrated photometer to ensure consistent light intensity between experiments.
-
-
Possible Cause 2: Temperature Fluctuation.
-
Troubleshooting: Light sources, especially high-intensity lamps, can generate significant heat. This can introduce a thermal degradation component, confounding your photostability results. Conduct experiments in a temperature-controlled chamber to isolate the effects of light.
-
-
Possible Cause 3: Headspace in the Sample Container.
-
Troubleshooting: The presence of oxygen in the headspace of the vial will accelerate photodegradation pathways that involve oxidation. For solution studies, fill the vials as completely as possible or flush the headspace with an inert gas before sealing.
-
Issue 3: Significant degradation detected during thermal stress testing at moderate temperatures (e.g., 50-60°C).
-
Possible Cause 1: Oxidative Degradation.
-
Troubleshooting: Even at moderate temperatures, oxidation can be a primary degradation route, especially for solid samples exposed to air.[1] Conduct thermal stress studies on samples sealed under an inert atmosphere (nitrogen or argon) and compare the results to samples stored in air. This will help differentiate between purely thermal and thermo-oxidative degradation.
-
-
Possible Cause 2: Interaction with Container or Closure.
-
Troubleshooting: At elevated temperatures, the compound may interact with impurities or leachables from the container material or stopper. Ensure you are using high-quality, inert containers (e.g., Type I borosilicate glass). As a control, analyze a blank container (with no compound) that has been subjected to the same thermal stress.
-
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a systematic approach to investigating the degradation pathways of 4-(4-Fluorophenyl)-3-fluorophenol. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[1][21]
1. Stock Solution Preparation:
- Prepare a stock solution of 4-(4-Fluorophenyl)-3-fluorophenol at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Store at 60°C for 48 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Store at room temperature for 24 hours. (Note: Base-catalyzed oxidation is expected to be rapid).
- Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.
- Thermal Degradation (Solid): Store 5-10 mg of the solid compound in an oven at 80°C for 72 hours.
- Thermal Degradation (Solution): Store 2 mL of the stock solution at 80°C for 72 hours.
- Photodegradation (Solid & Solution): Expose both solid material and the stock solution to a calibrated light source that provides UV and visible output as per ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.
3. Sample Analysis:
- At specified time points, withdraw an aliquot of each stressed solution.
- Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
- Analyze by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
- Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.
- Identify and quantify major degradation products. Use mass balance calculations to account for all components.
Diagram: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from all potential degradation products.[22][23]
1. Chromatographic Conditions (Starting Point):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV/PDA detector at 254 nm (scan from 200-400 nm to identify optimal wavelength).
- Injection Volume: 10 µL.
2. Method Validation:
- Specificity: Inject the stressed samples from the forced degradation study (Protocol 1). The method is specific if the parent peak is well-resolved from all degradation peaks and placebo components. Use a photodiode array (PDA) detector to check for peak purity.
- Linearity: Analyze a series of at least five concentrations of the reference standard to demonstrate a linear relationship between peak area and concentration.
- Accuracy & Precision: Perform recovery studies and replicate injections to ensure the method is accurate and provides consistent results.
Diagram: Potential Degradation Pathways
Caption: Simplified potential degradation routes for the compound.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Spain, J. C., & Gibson, D. T. (1988). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. Applied and Environmental Microbiology, 54(6), 1399–1404. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020. Available at: [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Wang, Y., et al. (2023). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. Molecules, 28(15), 5865. Available at: [Link]
-
Spain, J. C., & Gibson, D. T. (1988). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. Strain JS6. ResearchGate. Available at: [Link]
-
Chaudhuri, P., et al. (2009). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 131(7), 2646–2659. Available at: [Link]
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Murphy, C. D., et al. (2008). Degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707. Applied and Environmental Microbiology, 74(21), 6631-6635. Available at: [Link]
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Quora. (2017). Why is o-flurophenol is more acidic than p-flurophenol? Retrieved from [Link]
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ResearchGate. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Retrieved from [Link]
-
Hughes, D., Clark, B. R., & Murphy, C. D. (2011). Biodegradation of polyfluorinated biphenyl in bacteria. Biodegradation, 22, 741-749. Available at: [Link]
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ChemBK. (2024). 4-Fluorophenol. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorophenol. Retrieved from [Link]
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
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Proactive Molecular Research. (2025). How to store fluorinated pharmaceutical intermediates properly? Retrieved from [Link]
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ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. Retrieved from [Link]
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Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol? Retrieved from [Link]
-
StackExchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved from [Link]
-
Springer. (2025). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Retrieved from [Link]
-
Eawag. (1998). Biphenyl Degradation Pathway. Retrieved from [Link]
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Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(23), 9843–9853. Available at: [Link]
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Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
Chemcasts. (n.d.). 4-Amino-3-fluorophenol Properties vs Temperature. Retrieved from [Link]
-
Zielińska, A., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. International Journal of Molecular Sciences, 23(6), 3329. Available at: [Link]
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PlasticsEurope. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
Wang, C. H., et al. (2022). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Catalysts, 12(1), 89. Available at: [Link]
-
ResearchGate. (2025). Efficient degradation of 4-nitrophenol by using functionalized porphyrin-TiO2 photocatalysts under visible irradiation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2025). Photocatalytic degradation of 4-chlorophenol: A kinetic study. Retrieved from [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]
-
UC Berkeley EH&S. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]
-
Petrochemistry.eu. (n.d.). Guidelines for the Safe Handling of Phenol. Retrieved from [Link]
-
MDPI. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]
-
ResearchGate. (2025). Photocatalytic Degradation of 4-Chlorophenol Using TiO2 and Pt-TiO2 Nanoparticles Prepared by Sol-Gel Method. Retrieved from [Link]
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Technical Support Center: Optimizing HPLC Separation of 4-(4-Fluorophenyl)-3-fluorophenol and Its Positional Isomers
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of 4-(4-Fluorophenyl)-3-fluorophenol and its related positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we combine fundamental chromatographic principles with field-proven insights to help you achieve robust and reliable separations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the separation of 4-(4-Fluorophenyl)-3-fluorophenol isomers, providing explanations grounded in chromatographic theory.
Q1: Why is the separation of 4-(4-Fluorophenyl)-3-fluorophenol and its positional isomers so challenging?
A1: Positional isomers, such as the various isomers of fluorophenyl-fluorophenol, often possess very similar physicochemical properties, including hydrophobicity, polarity, and molecular weight.[1] This similarity makes them difficult to resolve using standard reversed-phase HPLC methods that primarily separate based on hydrophobicity.[1] The subtle differences in the positions of the fluorine and phenyl groups on the phenol ring lead to only minor variations in their interaction with a conventional C18 stationary phase, often resulting in poor resolution or complete co-elution.
Q2: What is the best type of HPLC column to start with for separating these isomers?
A2: While a standard C18 column can be a starting point, stationary phases that offer alternative separation mechanisms are highly recommended for aromatic positional isomers.[1][2] Consider the following:
-
Phenyl Phases (e.g., Phenyl-Hexyl): These columns provide π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of your analytes.[2] These interactions are sensitive to the electron density of the aromatic rings, which can differ between isomers, thus offering a different selectivity profile compared to purely hydrophobic interactions.[2]
-
Pentafluorophenyl (PFP) Phases: PFP columns are particularly effective for separating halogenated aromatic compounds.[3][4] They offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for positional isomers that are difficult to separate on C18 or standard phenyl columns.[3]
-
Fluorinated Phases (e.g., FluoroSep-RP Octyl): These phases can provide enhanced selectivity for fluorinated compounds due to favorable dipole-dipole interactions and a different hydrophobic character compared to traditional alkyl phases.[5][6] They have been shown to be effective in separating isomers of difluorophenols.[5]
Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A3: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[7]
-
Acetonitrile: The π-electrons in the nitrile bond of ACN can sometimes disrupt π-π interactions between the analyte and a phenyl-based stationary phase.[7]
-
Methanol: As a protic solvent, methanol is a strong hydrogen bond donor and acceptor. It can be more effective in highlighting the unique selectivity of phenyl phases by not interfering with π-π interactions.[7]
It is always advisable to screen both solvents during method development. A simple isocratic or gradient run with each solvent can quickly reveal which one provides better selectivity for your specific isomers.
Q4: My isomers are phenols. How critical is mobile phase pH?
A4: Mobile phase pH is a critical parameter for ionizable compounds like phenols.[8][9] The pKa of a phenol is typically around 10.
-
Below the pKa (e.g., pH 3-7): The phenol group will be in its neutral, unionized form (-OH). In this state, it is more hydrophobic and will be retained longer on a reversed-phase column.[10]
-
Above the pKa (e.g., pH > 10): The phenol will be deprotonated to its phenolate ion (-O⁻), which is much more polar and will have significantly less retention.[9]
For consistent and reproducible separations, it is crucial to set the mobile phase pH at least 2 units away from the analyte's pKa.[9] Operating too close to the pKa can lead to split or broad peaks because both the ionized and unionized forms of the analyte will be present.[10] For separating phenolic isomers, starting with an acidic pH (e.g., pH 3.0 using a formic acid or phosphate buffer) is generally a robust approach to ensure all analytes are in their neutral form.
Q5: Can temperature be used to optimize the separation of these isomers?
A5: Yes, column temperature is a powerful tool for optimizing selectivity.[11] Changing the temperature alters the thermodynamics of the analyte-stationary phase interactions. Even small changes in temperature can affect the relative retention of closely eluting isomers, sometimes even reversing their elution order.[12]
-
Increased Temperature: Generally leads to shorter retention times, sharper peaks, and lower system backpressure.[13][14]
-
Decreased Temperature: Increases retention and may improve resolution for some closely eluting compounds.[11]
It is recommended to screen a range of temperatures (e.g., 30°C, 40°C, 50°C) during method development to see how it impacts the resolution of your critical isomer pair. Maintaining a consistent column temperature is vital for reproducible retention times.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: Poor Resolution / Complete Co-elution of Isomers
This is the most common issue when separating positional isomers.
-
Initial Check:
-
Confirm Peak Identity: If possible, inject individual isomer standards to confirm their retention times.
-
Assess Peak Shape: Look for any signs of asymmetry, such as peak shoulders, which might indicate partial co-elution.[15] Using a PDA detector to check peak purity across the peak can also be insightful.
-
-
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
-
Detailed Actions:
-
Optimize Mobile Phase Strength: First, try adjusting the isocratic hold percentage or the gradient slope. A shallower gradient or a lower percentage of organic solvent will increase retention times and may provide the necessary resolution.[16]
-
Switch Organic Modifier: If adjusting solvent strength fails, switch from acetonitrile to methanol or vice-versa. This changes selectivity and is a simple but powerful step.[17]
-
Adjust Mobile Phase pH: Ensure your mobile phase is buffered at an appropriate pH (e.g., pH 3.0) to keep the phenolic groups fully protonated.[8] This minimizes secondary interactions and promotes consistent retention.
-
Vary Column Temperature: Test at least three different temperatures (e.g., 30°C, 40°C, 50°C) to see if selectivity is temperature-dependent.[11]
-
Change the Column: If the above steps do not yield baseline separation, the column chemistry is likely not selective enough. Move from a C18 to a Phenyl or PFP column to introduce different separation mechanisms.[2][3]
-
Problem 2: Peak Tailing
Peak tailing is often observed with polar or ionizable compounds like phenols.
-
Potential Causes & Solutions:
| Cause | Explanation & Solution |
| Secondary Silanol Interactions | Residual silanol groups on the silica surface of the column can interact with the polar phenol group, causing tailing.[15] Solution: Use a mobile phase with a low pH (e.g., 2.5-3.0) to suppress the ionization of the silanol groups. Using a modern, high-purity, end-capped column also minimizes this effect. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[18] Solution: Reduce the injection volume or dilute the sample and reinject. If the tailing improves, overload was the issue.[19] |
| Column Contamination or Void | A buildup of contaminants on the column inlet frit or a void in the packing material can distort peak shape.[18] Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permitted by the manufacturer) and flush it to waste. If the problem persists, the column may need to be replaced.[18] |
| Mobile Phase pH too close to pKa | If the mobile phase pH is near the pKa of the phenol, both the neutral and ionized forms exist, which can cause tailing.[10] Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the phenol.[9] |
Problem 3: Inconsistent Retention Times
Fluctuations in retention time compromise the reliability of your analysis.
-
Logical Troubleshooting Diagram:
Caption: Key checks for inconsistent retention times.
-
Detailed Actions:
-
Verify Temperature Stability: Ensure the column oven is on and set to the desired temperature. Fluctuations in ambient temperature can cause retention time drift if the column is not thermostatted.[11]
-
Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time shifts.[20] Always use freshly prepared solvents, ensure accurate mixing, and thoroughly degas the mobile phase.[16]
-
Monitor Pump Pressure: Watch for significant pressure fluctuations during a run, as this indicates a problem with the pump (e.g., air bubbles, faulty check valves) that will affect the flow rate and, consequently, retention times.[20]
-
Ensure Adequate Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially important when changing mobile phases or after the system has been idle. A stable baseline is a good indicator of equilibration.
-
Inspect for Leaks: A small leak, especially between the injector and the column, can cause a drop in flow rate and an increase in retention times.[16]
-
Experimental Protocols
Protocol 1: Initial Column and Mobile Phase Screening
This protocol outlines a systematic approach to quickly identify a promising column and mobile phase combination.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your isomer mixture in a 50:50 mixture of acetonitrile and water.
-
Select Columns for Screening:
-
Column A: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Column B: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
-
Column C: PFP (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase B2: 0.1% Formic Acid in Methanol
-
-
Screening Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or wavelength of maximum absorbance)
-
Gradient Program:
-
Run a fast "scouting" gradient on each column with both acetonitrile and methanol.
-
Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
-
-
-
Evaluation:
-
For each of the six runs (3 columns x 2 organic modifiers), examine the chromatograms.
-
Identify the column and organic modifier combination that shows the greatest separation (selectivity) between the critical isomer pair, even if it is not baseline resolution. This combination will be the starting point for further optimization.
-
Protocol 2: Fine-Tuning for Optimal Resolution
This protocol is for optimizing the separation after selecting the best column and solvent from Protocol 1.
-
Establish an Isocratic Method: Based on the retention time from the scouting gradient, calculate an appropriate starting isocratic mobile phase composition. A good starting point is the mobile phase composition at which your last isomer eluted.
-
Optimize Organic Solvent Percentage:
-
Perform a series of isocratic runs, adjusting the percentage of the organic modifier by 2-3% for each run (e.g., 40%, 43%, 46% ACN).
-
Plot the resolution between the critical pair against the % organic modifier to find the optimal composition.
-
-
Optimize Temperature:
-
Using the optimal mobile phase composition from the previous step, perform runs at different temperatures (e.g., 30°C, 35°C, 40°C, 45°C, 50°C).
-
Plot resolution against temperature to determine if temperature can be used to fine-tune the separation.[11]
-
-
Final Method Validation: Once optimal conditions are established, perform validation experiments to assess robustness, linearity, precision, and accuracy as per ICH guidelines.[21]
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024-10-13).
- Zhang, Y., et al. "Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column." RSC Publishing.
- MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025-12-01).
- Dolan, J.W. "Troubleshooting Basics, Part IV: Peak Shape Problems.
- Nikolova, Y., et al.
- MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025-11-30).
- Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025-02-21).
- ResearchGate. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2025-08-06).
- Schürenkamp, J., et al. "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." PubMed.
- Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?. (2025-10-28).
- Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- analytica-world.com.
- ResearchGate. Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. (2025-08-05).
- Analytical Sales & Services, Inc. FluroPhase Premium HPLC Columns.
- Chinese Academy of Sciences.
- BenchChem.
- BenchChem.
- BenchChem. Technical Support Center: Chiral Separation of 3-(2-Fluorophenyl)cyclobutan-1-ol Enantiomers.
- NIH.
- ResearchGate. Optimization and Validation in Liquid Chromatography Using Design of Experiments. (2022-06-13).
- Moravek.
- Chromatography Today.
- NIH.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- chemeurope.com.
- Semantic Scholar. Effect of Temperature on HPLC Separations Using C1, C4, C8, and C18 Alkyl Chain Bonded Silica Columns.
- ResearchGate. How to separate isomers by Normal phase HPLC?. (2019-08-07).
- Effect of mobile phase pH on reversed-phase HPLC separ
- BenchChem. Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
- SCIEX.
- Waters Corporation.
- Taylor & Francis Online. Separation of Positional Isomers of Chlorophenols by Reverse Phase HPLC.
- Chromatographic Determin
- Scribd. Method Development and Column Selection: How The Fluorophenyl Phase Provides The Power of Hilic and Reversed-Phase Modes in One Column.
- vscht.cz.
- Scirp.org. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone.
- Phenomenex. Reversed Phase HPLC Method Development.
Sources
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- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. moravek.com [moravek.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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Technical Support Center: Troubleshooting Unexpected Results in 4-(4-Fluorophenyl)-3-fluorophenol Assays
Welcome to the technical support center for 4-(4-Fluorophenyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex issues encountered during experimental assays involving this compound. By understanding the underlying chemical principles and potential pitfalls, you can ensure the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered when working with 4-(4-Fluorophenyl)-3-fluorophenol.
Q1: My absorbance/fluorescence readings are inconsistent or non-reproducible. What are the likely causes?
A1: Inconsistent readings are often multifactorial, stemming from issues with sample preparation, compound stability, or instrumentation.
-
Compound Stability: 4-(4-Fluorophenyl)-3-fluorophenol, like many phenolic compounds, can be susceptible to oxidation, particularly when exposed to air, light, or elevated temperatures.[1] This degradation can alter its spectral properties. Ensure the compound is stored under recommended conditions (typically 2-8°C, protected from light) and that solutions are prepared fresh for each experiment.[2]
-
Solvent Effects: The choice of solvent can significantly impact the spectral properties of phenols due to interactions like hydrogen bonding.[3][4][5] Different solvents can cause shifts in absorbance maxima and changes in fluorescence intensity. Ensure you are using the same solvent for your blanks, standards, and samples. If you suspect solvent-analyte interactions are an issue, consider testing a matrix of solvents with varying polarities.[6][7]
-
pH Sensitivity: The phenolic hydroxyl group has a specific pKa, and changes in pH will alter the ionization state of the molecule, which in turn affects its UV-Vis absorbance and fluorescence.[8] Ensure your buffer system is robust and the final pH of all samples is consistent.
-
Pipetting and Mixing Errors: Seemingly minor variations in pipetting technique or inadequate mixing can lead to significant differences in concentration and, consequently, in readings. Always use calibrated pipettes and ensure thorough mixing of all solutions.
Q2: I am observing high background noise or a drifting baseline in my spectrophotometric assay. What should I check first?
A2: High background or a drifting baseline often points to issues with the reagents or the instrument itself.
-
Reagent Purity and Blanking: Impurities in your solvents or buffer components can contribute to background absorbance or fluorescence. Use high-purity (e.g., HPLC-grade) solvents and freshly prepared buffers. Always run a proper blank containing all components of the reaction mixture except the analyte.
-
Instrument Warm-up and Calibration: Ensure your spectrophotometer or plate reader has had adequate time to warm up according to the manufacturer's instructions. Lamps and detectors can drift as they reach thermal equilibrium. Perform regular calibration checks to ensure the instrument is functioning correctly.
-
Cuvette/Plate Contamination or Scratches: Scratches, fingerprints, or residual contaminants on cuvettes or microplates can scatter light and increase background noise. Always handle optical surfaces with care and use appropriate cleaning procedures.
Q3: My results suggest lower-than-expected activity or concentration. What could be the reason?
A3: Apparent low activity or concentration can be due to degradation, precipitation, or assay interference.
-
Compound Precipitation: 4-(4-Fluorophenyl)-3-fluorophenol may have limited solubility in aqueous buffers. Visually inspect your solutions for any signs of precipitation. If solubility is a concern, consider using a co-solvent like DMSO or ethanol, but be mindful of its potential effects on the assay.[9]
-
Adsorption to Surfaces: Phenolic compounds can adsorb to plastic surfaces of microplates or pipette tips, leading to a decrease in the effective concentration in solution. Using low-adhesion plastics or pre-treating surfaces may mitigate this issue.
-
Chemical Interference: Components of your sample matrix or assay reagents could be quenching the signal or interfering with the reaction.[10][11] For instance, reducing agents can interfere with assays that rely on oxidative reactions.[12] It is crucial to run appropriate controls to test for such interferences.
Q4: I'm seeing unexpectedly high activity or concentration. How do I troubleshoot this?
A4: Falsely elevated results are often caused by interfering substances or issues with the standard curve.
-
Fluorescent/Absorbing Contaminants: Impurities in your sample or reagents that fluoresce or absorb at the same wavelength as your analyte will lead to artificially high readings.[11] This is a common issue in high-throughput screening (HTS).[13]
-
Assay Interference: Some compounds can act as "pan-assay interference compounds" (PAINS) by reacting non-specifically with assay components to produce a signal.[13][14]
-
Standard Curve Errors: An improperly prepared or degraded standard curve is a frequent source of error. Ensure your stock solution of 4-(4-Fluorophenyl)-3-fluorophenol is accurately prepared and stored. Prepare fresh dilutions for each assay.
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols for resolving more complex issues.
Guide 2.1: Systematic Investigation of Inconsistent Spectrophotometric Readings
This guide provides a logical flow for diagnosing the root cause of variability in absorbance or fluorescence measurements.
Caption: Troubleshooting workflow for inconsistent spectrophotometric readings.
Protocol 2.1.1: Analyte Stability Test
This protocol helps determine if the compound is degrading under your experimental conditions.
-
Prepare a stock solution of 4-(4-Fluorophenyl)-3-fluorophenol in your chosen assay solvent.
-
Aliquot the solution into several light-protected tubes.
-
Measure the initial absorbance/fluorescence (Time 0).
-
Incubate the aliquots under your standard assay conditions (e.g., room temperature on the benchtop).
-
Measure the absorbance/fluorescence at regular intervals (e.g., 30, 60, 90, 120 minutes).
-
Plot the signal vs. time. A significant decrease in signal over time indicates degradation.
| Time (minutes) | Absorbance at λmax | % Initial Signal |
| 0 | 0.502 | 100% |
| 30 | 0.498 | 99.2% |
| 60 | 0.485 | 96.6% |
| 120 | 0.461 | 91.8% |
| Table 1: Example data from an analyte stability test, suggesting gradual degradation. |
Guide 2.2: Addressing Assay Interference
Assay interference can be a significant challenge, particularly in complex biological matrices or HTS campaigns.
Caption: Workflow for diagnosing and mitigating assay interference.
Protocol 2.2.1: Counter-Screen for Non-Specific Activity
This protocol is essential for validating hits from enzyme or cell-based assays.
-
Set up the assay as you normally would, but omit a key biological component (e.g., the target enzyme or cell line).
-
Add your test compound (4-(4-Fluorophenyl)-3-fluorophenol) at the same concentration used in the primary assay.
-
Include all other reagents (substrate, buffer, detection reagents).
-
Measure the signal. A significant signal in this "inactive" assay indicates that the compound is interfering with the assay components or detection method directly, rather than acting on the biological target.
Section 3: Physicochemical Properties and Considerations
Understanding the inherent properties of 4-(4-Fluorophenyl)-3-fluorophenol is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂O | |
| Molecular Weight | 206.19 g/mol | (Calculated) |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [2] |
Table 2: Key physicochemical properties of 4-(4-Fluorophenyl)-3-fluorophenol.
-
Fluorine Substitution: The two fluorine atoms on the biphenyl structure significantly influence the molecule's electronics and lipophilicity. This can affect its binding to proteins, membrane permeability, and metabolic stability. The presence of covalently bound fluorine means that standard fluoride ion-selective electrodes will not detect the compound unless it has been combusted or chemically treated to cleave the C-F bond.[15][16]
-
Phenolic Hydroxyl Group: This group is the primary site for ionization and is crucial for the compound's antioxidant properties and its interactions through hydrogen bonding.[3][6] The acidity of this group means that the molecule's charge and, consequently, its solubility and spectral properties, are pH-dependent.[17][18][19]
Section 4: Method Validation and Best Practices
To ensure the trustworthiness of your data, adherence to method validation principles is paramount.
Q5: How should I validate my analytical method for 4-(4-Fluorophenyl)-3-fluorophenol?
A5: A robust method validation should assess several key parameters, including linearity, precision, accuracy, and selectivity.
-
Linearity: Demonstrate that the assay response is directly proportional to the analyte concentration over a defined range. This is typically assessed by generating a standard curve with at least 5-7 concentration points and evaluating the coefficient of determination (R²).
-
Precision: Assess the random error of the method by measuring the variability of results from repeated analyses of the same sample. This should be evaluated for both intra-day (repeatability) and inter-day (intermediate precision) performance.
-
Accuracy: Determine the closeness of the measured value to the true value. This is often done by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.
-
Selectivity: Ensure the method can unequivocally measure the analyte in the presence of other components that are expected to be in the sample matrix. This involves testing for interference from related compounds or matrix components.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, incubation time).
By systematically addressing these potential issues and adhering to good laboratory practices, you can significantly improve the quality and reliability of your data when working with 4-(4-Fluorophenyl)-3-fluorophenol.
References
-
Solvent effect on the competition between weak and strong interactions in phenol solutions studied by near-infrared spectroscopy and DFT calculations. RSC Publishing. Available at: [Link]
-
Solvent Effect on Assembling and Interactions in Solutions of Phenol: Infrared Spectroscopic and Density Functional Theory Study. PubMed. Available at: [Link]
-
Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous. EPA. Available at: [Link]
-
Kinetic Solvent Effects on Phenolic Antioxidants Determined by Spectrophotometric Measurements. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
The effect of pH on the efficiency of phenol (phe) removal. ResearchGate. Available at: [Link]
-
Effect of pH on phenol removal. ResearchGate. Available at: [Link]
-
EXPRESS: Solvent Effect on Assembling and Interactions in Solutions of Phenol: Infrared Spectroscopic and DFT Study. ResearchGate. Available at: [Link]
-
Using Phenol Red to Assess pH in Tissue Culture Media. Agilent. Available at: [Link]
-
The effect of pH on the phenolic content and antioxidant properties of three different mustard extracts. PubMed. Available at: [Link]
-
Kinetic solvent effects on phenolic antioxidants determined by spectrophotometric measurements. PubMed. Available at: [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available at: [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available at: [Link]
-
Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. Available at: [Link]
-
Assay Interference by Chemical Reactivity. PubMed. Available at: [Link]
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/. EPA. Available at: [Link]
-
What are possible problems in Total Phenolic Compounds (TPC) Assay?. ResearchGate. Available at: [Link]
-
4-Fluorophenol. PubChem. Available at: [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. Available at: [Link]
-
ANALYTICAL METHODS. ATSDR. Available at: [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. Available at: [Link]
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Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. NIH. Available at: [Link]
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Technical Support Center: Purification of Crude 4-(4-Fluorophenyl)-3-fluorophenol
Welcome to the technical support resource for the purification of 4-(4-Fluorophenyl)-3-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. The unique electronic properties conferred by the fluorine substituents and the hydrogen-bonding capabilities of the hydroxyl group present distinct purification challenges. This document provides a series of troubleshooting guides and in-depth protocols to navigate these complexities effectively.
Critical Safety Notice
Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 4-(4-Fluorophenyl)-3-fluorophenol and all solvents and reagents used.[1][2][3][4]
-
Handling: Phenolic compounds can be corrosive and are readily absorbed through the skin.[2] Always use a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[1][2][3]
-
Spills: In case of a spill, evacuate the area and clean up using appropriate absorbent materials, observing all institutional safety protocols.[1][2]
-
Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 4-(4-Fluorophenyl)-3-fluorophenol in a practical question-and-answer format.
Question 1: My crude product is a dark, intractable oil and refuses to crystallize. What are the likely causes and solutions?
Answer: Oiling out is a common problem, especially with compounds that have multiple hydrogen bonding sites and aromatic rings, which can lead to complex intermolecular interactions. The issue typically stems from two sources: residual solvent or the presence of impurities that depress the melting point and disrupt crystal lattice formation.
-
Causality: Impurities such as unreacted starting materials (e.g., boronic acids, phenols) or side-products from the synthesis can act as "eutectic melting point depressants." Residual high-boiling solvents like DMF, DMSO, or toluene can also trap the product in a liquid state.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. An NMR of the crude material can quickly identify residual solvents.
-
Aqueous Workup: Perform a liquid-liquid extraction. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃) to remove acidic impurities like unreacted phenol or boronic acid. Finish with a brine wash to remove residual water.
-
"Shock" Crystallization: If the oil is relatively clean, attempt to induce crystallization by dissolving it in a minimal amount of a low-boiling solvent (like diethyl ether or dichloromethane) and then adding a non-polar "anti-solvent" (like hexanes or pentane) dropwise until turbidity appears. Scratching the flask's inner surface with a glass rod at the liquid-air interface can initiate nucleation.
-
Chromatographic "De-oiling": If the oil persists, a rapid filtration through a short plug of silica gel (a "flash plug") can remove highly polar, baseline impurities that often inhibit crystallization. Elute with a solvent system that moves your product efficiently (e.g., 20-30% ethyl acetate in hexanes).
-
Question 2: Thin Layer Chromatography (TLC) of my crude material shows the product spot, but also a significant streak and several closely-eluting impurities. How should I approach column chromatography?
Answer: Streaking on TLC is a classic sign of an acidic compound interacting strongly with the silica gel's acidic surface. The presence of closely-eluting spots necessitates a high-resolution separation, which requires careful optimization of the stationary and mobile phases.
-
Causality: The phenolic hydroxyl group is acidic and can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface, leading to slow, uneven movement (streaking).[5] Closely-eluting impurities are often structurally similar isomers or byproducts.
-
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for column chromatography.
-
Neutralize the Silica: Add a small amount of acetic acid (0.5-1%) to your eluent system. The acid protonates the silanol groups, reducing their interaction with your phenolic product and sharpening the bands.[6]
-
Change Solvent System: Standard EtOAc/Hexane systems may not provide sufficient resolution. Toluene can improve the separation of aromatic compounds.[7] For more polar compounds, a Dichloromethane/Methanol system can be effective.[6][8]
-
Consider Alternative Stationary Phases: If streaking remains an issue, the silica itself is the problem.
-
Neutral Alumina: Less acidic than silica and can be an excellent alternative for purifying phenols.
-
Reversed-Phase (C18) Silica: For highly polar compounds that are difficult to handle on normal phase, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be highly effective.[9][10]
-
Question 3: My recrystallization attempt resulted in a very low yield. How can I improve recovery without sacrificing purity?
Answer: Low recrystallization yield typically means your compound has significant solubility in the chosen solvent even at low temperatures, or you used too much solvent.
-
Causality: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold. If solubility remains high at cold temperatures, the product will stay in the mother liquor.
-
Solutions:
-
Solvent System Re-evaluation: The best approach is a two-solvent system.[11] Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in, e.g., acetone, ethyl acetate, or THF). Then, slowly add a "poor" or "anti-solvent" (one it's insoluble in, e.g., hexanes, heptane, or water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Concentrate the Mother Liquor: After filtering your crystals, concentrate the remaining filtrate (mother liquor) and attempt a second recrystallization. This "second crop" may be slightly less pure but can significantly boost overall yield.
-
Optimize Cooling: Slow, undisturbed cooling is critical for forming large, pure crystals. Rapid cooling (e.g., in an ice bath) can cause the product to crash out as a fine, often less pure, powder. Allow the flask to cool to room temperature first, then move it to a refrigerator, and finally to a freezer if necessary.
-
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization via Solvent Screening
This protocol outlines a systematic method for identifying an effective recrystallization solvent system.
-
Screening:
-
Place ~20-30 mg of crude material into several small test tubes.
-
To each tube, add a different solvent from the table below, starting with 0.5 mL.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the tubes that show poor room-temperature solubility in a sand bath or heating block.
-
A promising solvent will dissolve the compound completely upon heating.
-
Allow the promising candidates to cool to room temperature, then place them in an ice bath. The best solvent will yield a high amount of crystalline precipitate.
-
| Solvent Polarity | Single Solvents | Potential "Good" Solvents | Potential "Anti-Solvents" |
| Polar | Water, Ethanol, Methanol | Acetone, Ethyl Acetate (EtOAc) | Water |
| Mid-Polarity | Isopropanol, Acetonitrile | Tetrahydrofuran (THF) | Toluene |
| Non-Polar | Toluene, Dichloromethane (DCM) | Dichloromethane (DCM) | Hexanes, Heptane, Pentane |
| Table 1: Common solvents for recrystallization screening, ordered by polarity.[11][12] |
-
Bulk Recrystallization (Two-Solvent Method):
-
Place the bulk crude material in an appropriately sized Erlenmeyer flask with a stir bar.
-
Heat the flask in a heating mantle. Add the chosen "good" solvent in small portions until the solid is fully dissolved. Use the absolute minimum amount required.
-
While hot, add the "anti-solvent" dropwise until persistent cloudiness is observed.
-
Add 1-2 drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
Dry the crystals under high vacuum.
-
Protocol 2: High-Resolution Flash Column Chromatography
This protocol is for separating the target compound from closely-related impurities.
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexanes) where the Rf (retention factor) of your product is approximately 0.25-0.35. This Rf value generally provides the best separation on a column.[13]
-
If streaking is observed, add 0.5% acetic acid to the pre-mixed solvent system.
-
-
Column Packing (Wet Slurry Method):
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Fill the column about one-third full with your chosen eluent.
-
In a separate beaker, create a slurry of silica gel in the eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica into a firm, uniform bed, ensuring no air bubbles are trapped.[13] Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude material in a minimal amount of a strong, low-boiling solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column. Dry loading generally results in much better resolution than loading the sample as a liquid.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and use positive pressure (flash chromatography) to push the solvent through.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for Flash Column Chromatography.
Protocol 3: Short-Path Distillation (For Thermally Stable, Lower-Boiling Impurities)
While 4-(4-Fluorophenyl)-3-fluorophenol itself likely has a very high boiling point making distillation of the product itself impractical without specialized equipment,[14] this technique can be useful for removing lower-boiling point impurities.
-
Applicability: This method is only suitable if impurities are significantly more volatile than the product. It is generally not recommended for the primary purification of this compound due to the high temperatures required, which risk decomposition.[15]
-
Procedure:
-
Place the crude material in a round-bottom flask suitable for distillation.
-
Assemble a short-path distillation apparatus.
-
Connect the apparatus to a high-vacuum pump.
-
Slowly heat the flask in a heating mantle while observing the pressure.
-
Collect any low-boiling impurities that distill over.
-
The purified, less volatile product will remain in the distillation flask.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. Retrieved from [Link]
- Google Patents. (n.d.). FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL.
- Google Patents. (n.d.). US4523041A - Method of purifying 4-fluorophenol.
- Google Patents. (n.d.). US3101304A - Distillation process for fluorocarbons.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). EP0426815B1 - Fluorinated biphenyl derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Compound Interest. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Retrieved from [Link]
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
-
BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
- Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds.
- Google Patents. (n.d.). Phenol purification - US4504364A.
-
Chemistry LibreTexts. (2020). Distillation. Retrieved from [Link]
-
Mettler-Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Retrieved from [Link]
- Unknown. (n.d.). Crystallization Solvents.pdf.
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
European Patent Office. (1986). Preparation of 4-fluorophenols - EP 0188848 A1. Retrieved from [Link]
- Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
-
ResearchGate. (2025). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Retrieved from [Link]
-
SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link]
-
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]
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Technical Support Center: Stabilizing 4-(4-Fluorophenyl)-3-fluorophenol in Solution
Welcome to the technical support center for 4-(4-Fluorophenyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of 4-(4-Fluorophenyl)-3-fluorophenol in solution. By understanding the potential degradation pathways and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 4-(4-Fluorophenyl)-3-fluorophenol is changing color (e.g., turning yellow/brown). What is happening?
A1: A color change in your solution is a common indicator of degradation, specifically oxidation. Phenolic compounds, including 4-(4-Fluorophenyl)-3-fluorophenol, are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process often leads to the formation of colored quinone-type structures or polymeric byproducts. The rate of oxidation is significantly accelerated at neutral to alkaline pH.[1][2][3]
Q2: I've observed a decrease in the concentration of my stock solution over time, even when stored in the dark. What are the likely causes?
A2: A gradual decrease in concentration, even without light exposure, points towards chemical instability. The primary culprits are likely dissolved oxygen in the solvent and inappropriate pH of the solution. Phenols are generally more stable in acidic conditions (pH < 7).[4] If your solvent was not deoxygenated or if the solution is at a neutral or basic pH, oxidative degradation can occur. Temperature is also a factor; storage at elevated temperatures will accelerate degradation.[5][6]
Q3: How does pH affect the stability of 4-(4-Fluorophenyl)-3-fluorophenol?
A3: The pH of the solution is a critical factor. In basic conditions (high pH), the phenolic hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is highly susceptible to oxidation.[2][3] Studies on various phenolic compounds have demonstrated that they are significantly less stable at high pH.[1][7] Furthermore, the rate of photodegradation for fluorinated phenols is also shown to be much higher at an alkaline pH.[8][9][10] Therefore, maintaining a slightly acidic pH is a key strategy for stabilization.
Q4: Is 4-(4-Fluorophenyl)-3-fluorophenol sensitive to light?
A4: Yes, compounds with a phenol structure, especially fluorinated ones, are often susceptible to photodegradation.[5][8] Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the cleavage of bonds or the formation of reactive radical species that accelerate degradation.[11][12][13] It is imperative to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the best solvents and storage temperatures for my stock solutions?
A5: For solvents, consider using deoxygenated organic solvents like DMSO or ethanol, or a slightly acidic aqueous buffer. The choice will depend on your experimental needs. Regardless of the solvent, it should be of high purity and free from peroxides and metal impurities. For storage, freezing at -20°C or -80°C is highly recommended to slow down chemical reactions and minimize degradation.[4][5] For long-term storage, creating single-use aliquots will prevent multiple freeze-thaw cycles and reduce the risk of contamination and exposure to air.[4]
Troubleshooting Guide: Diagnosing and Resolving Instability
Use this guide to systematically identify and address the degradation of your 4-(4-Fluorophenyl)-3-fluorophenol solutions.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solution instability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of 4-(4-Fluorophenyl)-3-fluorophenol with enhanced stability.
Materials:
-
4-(4-Fluorophenyl)-3-fluorophenol powder
-
High-purity solvent (e.g., DMSO, Ethanol, or an appropriate acidic buffer)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined screw caps
-
Sonicator (optional)
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT) (optional)
Procedure:
-
Solvent Deoxygenation: Place the required volume of solvent in a flask and sparge with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.[4] This is a critical step in preventing oxidative degradation.
-
Antioxidant Addition (Optional): If using an antioxidant, dissolve it directly into the deoxygenated solvent. For BHT, a typical final concentration is 0.01% (w/v).[4]
-
Compound Dissolution: Accurately weigh the 4-(4-Fluorophenyl)-3-fluorophenol and dissolve it in the prepared solvent. If needed, gentle warming or brief sonication can be used to aid dissolution.
-
Inert Atmosphere Blanketing: Once the compound is fully dissolved, flush the headspace of the vial with nitrogen or argon for 30-60 seconds to displace any air that may have entered.
-
Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage and to avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in separate amber vials. Flush the headspace of each aliquot vial with inert gas before sealing.
-
Store at low temperature: Place the aliquots in a freezer at -20°C or, for maximum stability, at -80°C.[4][5]
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[14][15][16]
Caption: Experimental workflow for a forced degradation study.
Data Summary Tables
Table 1: Key Factors Influencing Stability and Recommended Actions
| Factor | Risk of Degradation | Mechanism | Recommended Mitigation Strategy |
| pH | High at neutral/alkaline pH | Formation of reactive phenoxide ion, accelerating oxidation and photolysis.[1][2][8] | Maintain solution at a slightly acidic pH (e.g., pH 3-6) using a suitable buffer system.[4] |
| Oxygen | High | Direct oxidation of the phenol ring, often catalyzed by metal ions.[4] | Deoxygenate solvents by sparging with an inert gas (N₂ or Ar) before use.[4] |
| Light | High (especially UV) | Photolytic degradation, formation of radical species.[5][11] | Store solutions in amber glass vials or wrap containers in aluminum foil. |
| Temperature | High | Increased rate of all chemical degradation reactions.[5][6] | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4] |
| Metal Ions | Moderate to High | Catalysis of oxidation reactions. | Use high-purity solvents and glassware. Consider adding a chelating agent (e.g., EDTA) if metal contamination is suspected. |
Table 2: Common Antioxidants for Stabilizing Phenolic Compounds
| Antioxidant | Typical Final Concentration | Common Solvents | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Organic Solvents (DMSO, Ethanol) | A highly effective synthetic antioxidant for organic solutions.[4] |
| Ascorbic Acid (Vitamin C) | 0.1 - 1 mM | Aqueous, DMSO, Ethanol | Widely used and effective, but can act as a pro-oxidant in the presence of certain metal ions.[4] |
| Tocopherol (Vitamin E) | 0.01% - 0.1% (w/v) | Organic/Lipid-based Solvents | A natural antioxidant, suitable for non-aqueous systems. |
References
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Friedman, M., & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]
-
Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242–252. Available at: [Link]
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Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Friedman, M., & Jürgens, H. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]
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Friedman, M., & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. Available at: [Link]
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Vangnai, A. S., et al. (2002). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. Applied and Environmental Microbiology, 68(11), 5489–5496. Available at: [Link]
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Di Giovanni, S., et al. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Molecules, 28(9), 3801. Available at: [Link]
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Bhat, A. P., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. Available at: [Link]
-
Bhat, A. P., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]
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Bhat, A. P., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Available at: [Link]
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LibreTexts. (2023). Acidity of Phenols. Chemistry LibreTexts. Available at: [Link]
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Ostafin, A., et al. (2005). Nanoparticle mediated photodefluorination monitored by 19F NMR. ResearchGate. Available at: [Link]
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Yang, L., et al. (2022). Degradation and defluorination of 4-fluorophenol and evolution of... ResearchGate. Available at: [Link]
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Albertson, A., et al. (2012). Identification of Plant Peroxidases Catalyzing the Degradation of Fluorinated Aromatics Using a Peroxidase Library Approach. ResearchGate. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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ResearchGate. (n.d.). Forced degradation studies. Modified from:[17]. ResearchGate. Available at: [Link]
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Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. Available at: [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
- Li, Y., et al. (2006). [Biodegradability and degradation mechanism of 3-fluorophenol by the activated sludge]. Huan Jing Ke Xue, 27(11), 2289-2292.
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ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. PubMed Central. Available at: [Link]
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JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Available at: [Link]
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Harvard University. (n.d.). Deoxyfluorination of Phenols. DASH (Harvard). Available at: [Link]
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International Journal of Research in Engineering and Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Research in Engineering and Science. Available at: [Link]
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Journal of the Chemical Society of Pakistan. (n.d.). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. Available at: [Link]
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ResearchGate. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Fluorophenol. PubChem. Available at: [Link]
-
MDPI. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Available at: [Link]
-
ResearchGate. (2025). (PDF) Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorophenol. PubChem. Available at: [Link]
-
National Institutes of Health. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. NIH. Available at: [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. Available at: [Link]
-
MDPI. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. Royal Society of Chemistry. Available at: [Link]
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- 5. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 6. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
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- 15. acdlabs.com [acdlabs.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 4-(4-Fluorophenyl)-3-fluorophenol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Fluorophenyl)-3-fluorophenol derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis, optimization, and biological evaluation of this promising class of compounds. Our goal is to empower you with the knowledge to troubleshoot experimental hurdles and strategically enhance the biological activity of your target molecules.
Section 1: Troubleshooting Guide for Experimental Workflows
Researchers often face specific challenges when working with fluorinated phenolic compounds. This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My Suzuki coupling reaction to synthesize the 4-(4-Fluorophenyl)-3-fluorophenol core is resulting in low yields and significant byproducts. What are the likely causes and how can I optimize the reaction?
A1: Low yields in Suzuki couplings for this scaffold can often be attributed to several factors. Firstly, the choice of catalyst, ligand, and base is critical. The electronic properties of the fluorinated starting materials can influence the catalytic cycle. Secondly, incomplete reaction or side reactions such as homocoupling of the boronic acid are common issues.[1]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Catalyst/Ligand System | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. | The electronic nature of the fluorinated aryl halides can affect the oxidative addition and reductive elimination steps of the catalytic cycle. A more electron-rich ligand can facilitate the oxidative addition. |
| Ineffective Base | Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous. | The base is crucial for the transmetalation step. The choice of base can influence the reaction rate and suppress side reactions. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Common solvent systems include toluene, dioxane, or DMF with water. | Oxygen can deactivate the palladium catalyst. Water is often necessary for the reaction, but its proportion should be optimized. |
| Homocoupling of Boronic Acid | Ensure slow addition of the boronic acid or use a boronic ester to minimize this side reaction. | Homocoupling is often favored at higher concentrations of the boronic acid. |
Experimental Protocol: Optimized Suzuki Coupling
-
To a dried Schlenk flask, add 4-bromo-2-fluorophenol (1 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₃PO₄ (3 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Q2: I've successfully synthesized my 4-(4-Fluorophenyl)-3-fluorophenol derivative, but it shows poor solubility in aqueous buffers for my biological assays. How can I address this?
A2: The poor aqueous solubility of fluorinated biphenyl compounds is a common challenge due to their lipophilic nature.[2] This can significantly impact the accuracy and reproducibility of biological assays.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Lipophilicity | Introduce polar functional groups (e.g., -OH, -COOH, -NH₂) to the scaffold through further synthetic modifications. | Increasing the polarity of the molecule will enhance its interaction with water, thereby improving solubility. |
| Crystallinity | Prepare a salt form of the compound if it has an acidic or basic handle. | Salts are generally more soluble in aqueous media than their neutral counterparts. |
| Inappropriate Formulation | Use co-solvents such as DMSO or ethanol. Prepare stock solutions in these solvents and then dilute into the aqueous assay buffer. | Co-solvents can help to solubilize the compound, but their final concentration in the assay should be kept low to avoid affecting the biological system. |
| Aggregation | Incorporate non-ionic surfactants like Tween 80 or Pluronic F-68 in the assay buffer. | Surfactants can help to prevent the aggregation of hydrophobic compounds in aqueous solutions. |
Q3: My compound shows promising in vitro activity, but this does not translate to in vivo models. What could be the reasons for this discrepancy?
A3: The disconnect between in vitro and in vivo efficacy is a frequent hurdle in drug development and is often linked to poor bioavailability.[3] Phenolic compounds, in particular, can undergo extensive metabolism.[4]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Rapid Metabolism | The phenolic hydroxyl group is susceptible to glucuronidation and sulfation. Consider masking the hydroxyl group as a prodrug (e.g., an ester or a carbonate) that can be cleaved in vivo.[3] | Prodrug strategies can protect the active compound from first-pass metabolism, increasing its systemic exposure. |
| Poor Membrane Permeability | Evaluate the compound's permeability using a PAMPA assay. If permeability is low, consider strategies to increase lipophilicity, but balance this with solubility.[2] | The ability of a compound to cross cell membranes is crucial for reaching its target. |
| Efflux by Transporters | Some compounds can be substrates for efflux pumps like P-glycoprotein (P-gp).[5] Test for P-gp inhibition or design analogs that are not P-gp substrates. | Efflux transporters can actively pump the compound out of cells, reducing its intracellular concentration and efficacy. |
Workflow for Investigating In Vitro/In Vivo Discrepancies
Caption: Troubleshooting workflow for poor in vivo efficacy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atoms in the 4-(4-Fluorophenyl)-3-fluorophenol scaffold?
A1: The fluorine atoms in this scaffold play several important roles that can enhance biological activity. Fluorine is a highly electronegative atom and can alter the electronic properties of the molecule, potentially improving binding affinity to target proteins through favorable electrostatic interactions.[6] Additionally, the carbon-fluorine bond is very strong, which can block sites of metabolism and increase the metabolic stability of the compound.[6] The introduction of fluorine can also modulate the pKa of the phenolic hydroxyl group, which may be important for target engagement.
Q2: How can I strategically modify the 4-(4-Fluorophenyl)-3-fluorophenol core to improve biological activity?
A2: A systematic Structure-Activity Relationship (SAR) study is key.[7] You can explore modifications at several positions:
-
The Phenolic Hydroxyl Group: As mentioned, this can be a site of metabolism. Converting it to an ether or ester can improve metabolic stability and act as a prodrug.
-
The Phenyl Rings: Substitution on the phenyl rings with various functional groups (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties and steric bulk of the molecule, influencing target binding.
-
Introduction of Additional Functional Groups: Adding groups that can form specific interactions with the target protein, such as hydrogen bond donors or acceptors, can significantly enhance potency.
Logical Flow for SAR-based Optimization
Caption: Iterative process for SAR-based optimization.
Q3: What analytical techniques are essential for characterizing my synthesized derivatives?
A3: A comprehensive characterization is crucial to confirm the structure and purity of your compounds. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A purity of >95% is generally required for biological testing.
Q4: Are there any specific safety precautions I should take when working with fluorinated compounds?
A4: Yes, safety is paramount when handling fluorinating reagents and the resulting fluorinated compounds.[8] Many fluorinating agents are highly reactive, toxic, and moisture-sensitive.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the specific hazards of the reagents you are using by consulting their Safety Data Sheets (SDS). Some fluorinated compounds can also be toxic, so handle them with care.[9]
Section 3: References
-
MDPI. (2023). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Retrieved from [Link]
-
MDPI. (n.d.). Polyphenols: Secondary Metabolites with a Biological Impression. Retrieved from [Link]
-
(n.d.). assessment of phenolic compounds in biological samples. Retrieved from [Link]
-
(2025). Bioavailability of phenolic compounds: a major challenge for drug development?. Retrieved from [Link]
-
PMC. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine Chemistry for Organic Chemists: Problems and SolutionsProblems and Solutions. Retrieved from [Link]
-
ResearchGate. (2019). Dietary Phenolic Compounds in Biological Samples: Current Challenges in Analytical Chemistry | Request PDF. Retrieved from [Link]
-
European Patent Office. (1986). Preparation of 4-fluorophenols - EP 0188848 A1. Retrieved from
-
(n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
-
PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
iajps. (2017). synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). n-HEXYL FLUORIDE. Retrieved from [Link]
-
PubMed. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Retrieved from [Link]
-
PubMed. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. Retrieved from [Link]
-
PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenol. Retrieved from [Link]
-
(2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Retrieved from [Link]
-
Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants. Retrieved from [Link]
-
MDPI. (n.d.). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorophenol. Retrieved from [Link]
-
PMC. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
-
Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol. Retrieved from
-
PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
-
PubMed. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Retrieved from [Link]
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- 4. publ.iss.it [publ.iss.it]
- 5. Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Organic Syntheses Procedure [orgsyn.org]
Reducing off-target effects of 4-(4-Fluorophenyl)-3-fluorophenol
An essential aspect of preclinical drug development involves the early identification and mitigation of potential safety liabilities. Off-target effects, which occur when a therapeutic agent interacts with unintended biological molecules, can lead to adverse drug reactions (ADRs) and unpredictable toxicities, representing a significant cause of late-stage drug attrition.
This Technical Support Center provides a comprehensive guide for researchers and drug development professionals on strategies to identify, validate, and reduce the off-target effects of the novel small molecule, 4-(4-Fluorophenyl)-3-fluorophenol. Given that this is a compound with limited publicly available data, this guide establishes a robust, generally applicable framework for characterizing any new chemical entity.
This section addresses common questions and challenges encountered during the characterization of novel small molecules like 4-(4-Fluorophenyl)-3-fluorophenol.
Q1: I have a novel compound, 4-(4-Fluorophenyl)-3-fluorophenol. How can I predict its potential off-target interactions before starting expensive and time-consuming wet lab experiments?
A1: Utilize In Silico Predictive Modeling.
Before initiating experimental assays, computational or in silico approaches are invaluable for predicting potential off-target interactions based on the compound's chemical structure. This rational drug design strategy helps in the early identification of liabilities and prioritizes experimental resources.
Underlying Principle: The biological activity of a small molecule is dictated by its 2D and 3D structure. Computational models leverage large databases of known compound-protein interactions to predict the binding probability of a new molecule to a wide array of biological targets. These methods typically involve ligand-based approaches (comparing your compound to molecules with known activities) and structure-based approaches (docking your compound into the 3D structures of known proteins).
Recommended Protocol: Off-Target Safety Assessment (OTSA) A comprehensive OTSA involves a multi-tool approach to generate a list of potential off-target interactions.
-
Similarity Searching: Use 2D chemical similarity algorithms (e.g., Tanimoto coefficient) to find compounds with similar structures in databases like ChEMBL or PubChem. The known targets of these similar compounds are potential off-targets for your molecule.
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Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of 4-(4-Fluorophenyl)-3-fluorophenol (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). Screen this model against a database of protein structures to identify potential binders.
-
Molecular Docking: Perform molecular docking simulations against a panel of safety-relevant targets (e.g., hERG, CYPs, kinases). This predicts the binding affinity and pose of your compound within the protein's active site.
The output of this process is a prioritized list of potential off-targets, which can then be used to guide focused experimental validation.
Q2: My cellular assays with 4-(4-Fluorophenyl)-3-fluorophenol are showing an unexpected or inconsistent phenotype. How can I experimentally screen for off-target effects?
A2: Employ High-Throughput In Vitro Profiling.
If in silico predictions are unavailable or if you observe unexpected biological activity, the next step is to perform broad experimental screening against panels of common off-target candidates. High-throughput screening (HTS) allows for the rapid testing of a compound against hundreds of targets.
Underlying Principle: These assays directly measure the interaction (e.g., binding affinity, enzymatic inhibition) of your compound with a large, diverse set of purified proteins. This provides direct biochemical evidence of off-target engagement, helping to explain unforeseen cellular effects.
Recommended Workflow: Tiered Off-Target Panel Screening
A tiered approach is often the most cost-effective
Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)-3-fluorophenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)-3-fluorophenol. This guide is designed for researchers, chemists, and process development professionals. We provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to support the successful scale-up of this valuable biaryl intermediate from the lab bench to pilot plant production.
Strategic Overview: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of 4-(4-Fluorophenyl)-3-fluorophenol, a key structural motif in various pharmaceutical and materials science applications, is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers high functional group tolerance, mild reaction conditions, and a well-understood mechanism, making it amenable to scale-up.[1]
The primary disconnection involves the coupling of two key building blocks:
-
Aryl Halide: 4-Bromo-3-fluorophenol
-
Organoboron Reagent: (4-Fluorophenyl)boronic acid
This document will first detail a robust lab-scale protocol and then address the critical challenges and questions that arise during the transition to larger scales.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis, from starting material procurement to the final purified product.
Caption: High-level workflow for the synthesis of 4-(4-Fluorophenyl)-3-fluorophenol.
Detailed Experimental Protocol (Lab-Scale)
This protocol describes a general procedure for a 5 mmol scale reaction. It should be optimized for specific laboratory conditions before any scale-up is attempted.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Bromo-3-fluorophenol | 191.00 | 5.0 | 955 mg | Starting aryl halide.[2] |
| (4-Fluorophenyl)boronic acid | 139.92 | 6.0 (1.2 eq) | 840 mg | Coupling partner; slight excess improves conversion.[3] |
| Pd(dppf)Cl₂ | 816.64 | 0.1 (2 mol%) | 82 mg | Palladium precatalyst. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 (2.0 eq) | 1.38 g | Base. Must be finely powdered and dry. |
| 1,4-Dioxane | - | - | 20 mL | Solvent. Must be degassed. |
| Deionized Water | - | - | 5 mL | Co-solvent. Must be degassed. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorophenol, (4-fluorophenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with 50 mL of ethyl acetate and 50 mL of water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 25 mL of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][6]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-Fluorophenyl)-3-fluorophenol.
Troubleshooting and Scale-Up FAQs
Scaling a synthesis is not merely about proportionally increasing reagent quantities.[7] It introduces new challenges related to heat transfer, mass transfer, and process safety.[8][9]
Q1: My reaction yield dropped from 85% at 1g scale to 50% at 100g scale. What are the likely causes?
This is a classic scale-up problem, often rooted in mass and heat transfer limitations.
-
Cause 1: Inefficient Mixing. What works with a small magnetic stir bar in a round-bottom flask does not translate to a large reactor with a mechanical stirrer.[8] Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions like boronic acid homocoupling or catalyst decomposition.
-
Solution: Ensure the reactor's impeller design (e.g., pitch-blade turbine, anchor) is appropriate for the reaction viscosity and solids content. Determine the optimal stirring speed (RPM) to ensure full suspension of the solid base and catalyst without causing excessive shear.
-
-
Cause 2: Poor Heat Transfer. Large reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[7] A slow ramp-up to the target temperature can stall the reaction, while inefficient removal of exothermic heat can degrade the catalyst and product.
-
Solution: Characterize the reaction's thermal profile with a reaction calorimeter at a small scale. Implement controlled, jacketed heating and cooling on the larger reactor. For highly exothermic steps (like quenching), consider slow, subsurface addition of the quenching agent.
-
-
Cause 3: Extended Reaction Time. Everything takes longer at scale—charging reagents, heating, cooling, and transfers.[10] If your product or intermediates are unstable under the reaction conditions, this prolonged exposure can lead to degradation.
-
Solution: Perform stability studies on your starting materials and product under the reaction conditions to define a maximum acceptable reaction time.
-
Q2: I'm observing a significant amount of a side product identified as 4,4'-difluorobiphenyl. What is this and how do I prevent it?
This side product results from the homocoupling of (4-fluorophenyl)boronic acid.
-
Mechanism: This is often caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling.[11] It can also occur if the transmetalation step is slow compared to other pathways.
-
Prevention at Scale:
-
Rigorous Degassing: Sparging solvents with an inert gas is less effective for large volumes. Use a vacuum/N₂ backfill cycle (at least 3-5 times) for the reactor headspace and ensure all solvents are adequately degassed prior to addition.
-
Catalyst Choice: Use a pre-catalyst that rapidly forms the active Pd(0) species to minimize side reactions.
-
Base and Water Content: The choice and hydration level of the base can be critical. For anhydrous reactions using bases like K₃PO₄, a small, controlled amount of water is sometimes necessary to facilitate the catalytic cycle.[12]
-
Q3: My boronic acid seems to be disappearing from the reaction mixture, leading to incomplete conversion. What's happening?
You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, converting your boronic acid into fluorobenzene.[11]
-
Causes: This reaction is often catalyzed by residual palladium species and is exacerbated by high temperatures, prolonged reaction times, and certain basic or acidic conditions. Heteroaryl boronic acids are particularly susceptible, but aryl boronic acids can also degrade.[11]
-
Mitigation Strategies:
-
Use a boronic ester: MIDA boronates or pinacol esters are often more stable than the corresponding boronic acids and can resist protodeboronation.
-
Control Temperature: Do not overheat the reaction. Find the minimum temperature required for an efficient reaction rate.
-
Minimize Reaction Time: Once the reaction reaches maximum conversion, proceed with the work-up promptly.
-
Base Selection: Use the mildest base that effectively promotes the reaction. Strong aqueous bases can accelerate protodeboronation.
-
Q4: The aqueous work-up at 10L scale resulted in a persistent emulsion that took hours to separate. How can I avoid this?
Emulsions are common during the work-up of reactions containing finely divided solids (like residual base or catalyst byproducts) and amphiphilic molecules.
-
Solutions:
-
Filtration First: Before the aqueous extraction, consider filtering the cooled reaction mixture through a pad of Celite® or another filter aid to remove fine palladium black and inorganic salts.[6] This is a highly effective method to prevent emulsions.
-
Brine Wash: During extraction, use saturated sodium chloride solution (brine) for washing. The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the organic layer.
-
Solvent Choice: If possible, use a more non-polar extraction solvent like toluene or MTBE instead of ethyl acetate, as they are less prone to forming stable emulsions.
-
Temperature and pH Adjustment: Gently warming the mixture or adjusting the pH can sometimes destabilize an emulsion.
-
Q5: Column chromatography is not a viable purification method for a multi-kilogram batch. What are my alternatives?
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale. The key is finding a suitable solvent system (a single solvent or a binary mixture) where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method. However, for a high-molecular-weight biaryl phenol like this, it is less likely to be the primary method.
-
Slurry Wash: Washing the crude solid product with a solvent in which it is poorly soluble can effectively remove more soluble impurities. This is often used as a pre-purification step before recrystallization.
Troubleshooting Summary Table
| Issue Observed at Scale | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Rxn | Inefficient mixing; Poor heat transfer; Catalyst deactivation.[8][9] | Optimize stirrer design and RPM. Use jacketed heating/cooling. Ensure rigorous inert atmosphere. |
| Homocoupling (Biaryl of Boronic Acid) | Presence of oxygen; Inefficient transmetalation.[11] | Improve degassing protocols (vacuum/backfill). Use a more active catalyst/ligand system. |
| Protodeboronation (Loss of Boronic Acid) | High temperature; Prolonged reaction time; Unstable boronic acid.[11] | Use the minimum effective temperature. Consider using a more stable boronic ester (e.g., pinacol ester). |
| Persistent Emulsion in Work-up | Fine particulate matter (catalyst, salts); High polarity of extraction solvent. | Filter the reaction mixture through Celite® before extraction.[6] Use brine washes. Consider switching to a less polar solvent like Toluene or MTBE. |
| Product Purity Issues | Inefficient purification; Amplification of minor side-products.[8] | Develop a robust recrystallization or distillation procedure. Re-evaluate reaction conditions to minimize side-product formation (e.g., lower temperature, different base). |
Understanding the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][14]
References
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from [Link]
-
Journal of the American Chemical Society. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2016). Palladium catalysed Suzuki reactions of fluoroarenes. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (1984). PROCESS FOR PURIFYING 4-FLUOROPHENOL.
-
ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]
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-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
European Patent Office. (1986). Preparation of 4-fluorophenols. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
SHANDONG LOOK CHEMICAL. (2021). Problems needing attention in synthesis process scaling up. Retrieved from [Link]
-
Chemical Society Reviews. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
-
Chem-Supply. (n.d.). 4-fluorophenylboronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
-
Journal of Chemical Education. (2015). Don't Forget the Workup. Retrieved from [Link]
-
PubMed. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]
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YouTube. (2023). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. Retrieved from [Link]
-
ResearchGate. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Semantic Scholar. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemical Society Reviews. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Retrieved from [Link]
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ResearchGate. (2019). Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorophenol. Retrieved from [Link]
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Validation & Comparative
A Comparative Technical Guide to 4-(4-Fluorophenyl)-3-fluorophenol and Other Fluorinated Phenols for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. This guide provides an in-depth comparison of 4-(4-fluorophenyl)-3-fluorophenol (also known as 3-fluoro-4-phenylphenol), a fluorinated biphenyl phenol, with other relevant fluorinated phenols. We will delve into their physicochemical properties, synthesis, and potential biological relevance, supported by experimental data and detailed protocols to inform rational drug design and development.
The Strategic Value of Fluorine in Phenolic Scaffolds
The introduction of fluorine into a phenolic molecule can profoundly influence its properties in several ways beneficial for drug development:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.
-
Acidity (pKa) Modulation: Fluorine's electron-withdrawing nature can alter the acidity of the phenolic hydroxyl group, which can influence a compound's ionization state at physiological pH and, consequently, its solubility and target engagement.
Physicochemical Properties: A Comparative Analysis
The subtle placement of fluorine atoms can lead to significant differences in the physicochemical properties of biphenyl phenols. Below is a comparison of 4-(4-fluorophenyl)-3-fluorophenol with the structurally related 4-hydroxy-4'-fluorobiphenyl and the parent compound, 4-hydroxybiphenyl.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | XLogP3 (Predicted) |
| 4-(4-Fluorophenyl)-3-fluorophenol | C₁₂H₈F₂O | 206.19 | 136-137[1] | 302.3[1] | 8.88[1] | 3.2[1] | |
| 4-Hydroxy-4'-fluorobiphenyl | C₁₂H₉FO | 188.20 | 152[2] | 303.7 | 9.74[2] | 3.1 | |
| 4-Hydroxybiphenyl | C₁₂H₁₀O | 170.21 | 164-166 | 305-308 | 9.55 | 3.2[3] |
Insights from the Data:
-
The introduction of a second fluorine atom in 4-(4-fluorophenyl)-3-fluorophenol slightly lowers its melting point compared to 4-hydroxy-4'-fluorobiphenyl.
-
The predicted pKa of 8.88 for 4-(4-fluorophenyl)-3-fluorophenol is notably lower than that of 4-hydroxy-4'-fluorobiphenyl (9.74) and 4-hydroxybiphenyl (9.55)[1][2]. This increased acidity is a direct consequence of the electron-withdrawing fluorine atom on the same ring as the hydroxyl group, which stabilizes the corresponding phenoxide ion. This modulation of pKa can be critical for optimizing interactions with biological targets.
-
The predicted lipophilicity (XLogP3) is similar across the three compounds, suggesting that the addition of a second fluorine atom in this position does not drastically alter the overall lipophilicity.
Synthesis of Fluorinated Biphenyl Phenols: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, including fluorinated biphenyl phenols. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide.
Below is a detailed, exemplary protocol for the synthesis of 4-(4-fluorophenyl)-3-fluorophenol via a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-3-fluorophenol
Reaction Scheme:
(Note: A specific experimental image for this reaction is not available. The image would depict the reaction of 4-bromo-2-fluorophenol with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base to yield 4-(4-fluorophenyl)-3-fluorophenol.)
Materials:
-
4-Bromo-2-fluorophenol
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.12 mmol, 12 mol%).
-
Solvent and Base Addition: Add toluene (10 mL) and ethanol (2 mL) to the flask. In a separate container, dissolve potassium carbonate (2.0 mmol) in degassed water (2 mL) and add it to the reaction mixture.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(4-fluorophenyl)-3-fluorophenol.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a commonly used catalytic system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is used to activate the boronic acid for transmetalation with the palladium complex.
-
Solvent System: The toluene/ethanol/water solvent system provides a good medium for dissolving the reactants and the base, facilitating the reaction.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Potential Applications
While specific biological activity data for 4-(4-fluorophenyl)-3-fluorophenol is not extensively reported in the public domain, the broader class of fluorinated biphenyls has shown significant promise in drug discovery. For instance, analogues of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) with a fluorinated biphenyl core, have been investigated for their potential in treating Alzheimer's disease by selectively inhibiting the secretion of β-amyloid(1-42)[4].
The structural motif of 4-(4-fluorophenyl)-3-fluorophenol makes it an attractive candidate for screening in various therapeutic areas, including:
-
Anti-inflammatory Agents: The biphenyl structure is present in several NSAIDs.
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature biphenyl scaffolds.
-
Infectious Diseases: Fluorinated aromatics are components of numerous antibacterial and antifungal drugs.
The increased acidity of the phenolic hydroxyl group in 4-(4-fluorophenyl)-3-fluorophenol compared to its less fluorinated counterparts could lead to altered binding interactions with target proteins, potentially resulting in improved potency or a different selectivity profile.
Caption: Potential mechanism of action for fluorinated biphenyl phenols as anti-inflammatory agents.
Conclusion
4-(4-Fluorophenyl)-3-fluorophenol represents a chemically interesting and synthetically accessible molecule with potential applications in drug discovery. Its unique combination of a biphenyl scaffold with two fluorine atoms, one on each ring, results in a distinct set of physicochemical properties, most notably an increased acidity of the phenolic hydroxyl group. This guide has provided a comparative analysis of its properties, a detailed protocol for its synthesis via the robust Suzuki-Miyaura coupling, and an overview of the potential biological relevance of this class of compounds. For researchers in drug development, 4-(4-fluorophenyl)-3-fluorophenol and its analogues offer a promising avenue for the design of novel therapeutics with potentially enhanced pharmacological profiles.
References
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PrepChem. Synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl. Available from: [Link]
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The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available from: [Link]
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PubChem. 2-Fluoro-4-phenylphenol. National Center for Biotechnology Information. Available from: [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
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ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Available from: [Link]
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NIH National Library of Medicine. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available from: [Link]
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PubMed. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Available from: [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
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PubMed. Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Available from: [Link]
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MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available from: [Link]
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SpectraBase. 4-Fluorobiphenyl - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Validating the Bioactivity of 4-(4-Fluorophenyl)-3-fluorophenol: A Comparative Guide
This guide provides a comprehensive framework for the validation of the biological activity of 4-(4-Fluorophenyl)-3-fluorophenol. We will explore a multi-faceted approach, comparing its potential efficacy against established phenolic compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
The inclusion of fluorine atoms in bioactive molecules can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[1][2] The unique structure of 4-(4-Fluorophenyl)-3-fluorophenol, a fluorinated biphenyl-like phenol, suggests a spectrum of potential biological activities, including antioxidant, cytotoxic, and enzyme inhibitory effects, which are common among phenolic compounds.[3][4] This guide will detail the experimental workflows to rigorously test these hypotheses.
Comparative Compound Selection
To contextualize the biological activity of 4-(4-Fluorophenyl)-3-fluorophenol, a panel of reference compounds has been selected:
-
Phenol: The foundational structure for this class of compounds, serving as a baseline control.
-
Biphenyl-4-ol: To assess the contribution of the second phenyl ring, absent the fluorine atoms.
-
4-Fluorophenol: To evaluate the effect of a single fluorine atom on the phenol ring.[5]
I. Assessment of Antioxidant Activity
Phenolic compounds are well-regarded for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom to neutralize free radicals.[6] We will employ the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common and reliable method for evaluating antioxidant capacity.[7]
Experimental Rationale
The DPPH assay is a rapid, simple, and cost-effective method to measure the ability of a compound to act as a free radical scavenger.[6] The DPPH radical has a deep violet color in solution, which becomes colorless or pale yellow upon reduction. This color change is proportional to the number of electrons captured, allowing for spectrophotometric quantification of the antioxidant activity.
Comparative Antioxidant Activity Data (Hypothetical)
| Compound | IC50 (µM) in DPPH Assay |
| 4-(4-Fluorophenyl)-3-fluorophenol | 25.5 |
| Phenol | >1000 |
| Biphenyl-4-ol | 75.2 |
| 4-Fluorophenol | 250.8 |
| Trolox (Standard) | 15.3 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds (1 mg/mL) in methanol.
-
Create serial dilutions of the test compounds (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control group with 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
II. Evaluation of Cytotoxic Potential
The potential of 4-(4-Fluorophenyl)-3-fluorophenol as a therapeutic agent necessitates an evaluation of its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]
Experimental Rationale
The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living, metabolically active cells. This allows for the quantification of cell viability after treatment with the test compound.
Comparative Cytotoxicity Data (Hypothetical - MCF-7 Cell Line)
| Compound | IC50 (µM) after 48h |
| 4-(4-Fluorophenyl)-3-fluorophenol | 45.8 |
| Phenol | 350.6 |
| Biphenyl-4-ol | 120.3 |
| 4-Fluorophenol | 210.1 |
| Doxorubicin (Standard) | 0.8 |
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
III. Assessment of Enzyme Inhibitory Activity
Given that many phenolic compounds exhibit enzyme inhibitory activity, we will investigate the potential of 4-(4-Fluorophenyl)-3-fluorophenol to inhibit a representative enzyme, such as a protein kinase.[10] Kinases are crucial in cell signaling and are prominent targets in drug discovery, particularly in oncology.[11]
Experimental Rationale
The inhibitory effect of a compound on a specific kinase can be determined using an in vitro kinase assay. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12]
Comparative Kinase Inhibition Data (Hypothetical - Aurora Kinase A)
| Compound | IC50 (nM) |
| 4-(4-Fluorophenyl)-3-fluorophenol | 85.2 |
| Phenol | >10,000 |
| Biphenyl-4-ol | 1250.7 |
| 4-Fluorophenol | 5340.1 |
| Alisertib (Standard) | 1.2 |
Experimental Protocol: In Vitro Kinase Assay (Generic)
-
Reagent Preparation:
-
Prepare a reaction buffer specific to the kinase being assayed.
-
Prepare solutions of the recombinant kinase, its specific substrate, and ATP at appropriate concentrations.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a suitable assay plate, add the reaction buffer, the test compound at various concentrations, and the kinase.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent).
-
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Experimental Workflow for Biological Activity Validation
Caption: Workflow for validating biological activity.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the MAPK/ERK pathway.
Conclusion
This guide outlines a systematic and comparative approach to validate the biological activity of 4-(4-Fluorophenyl)-3-fluorophenol. By employing standardized assays for antioxidant, cytotoxic, and enzyme inhibitory activities, and comparing the results to well-characterized phenolic compounds, a robust profile of its bioactivity can be established. The hypothetical data presented herein suggests that 4-(4-Fluorophenyl)-3-fluorophenol holds promise, particularly in the realms of antioxidant and kinase inhibitory activities, warranting further investigation. The provided protocols serve as a foundation for researchers to embark on the comprehensive evaluation of this and other novel fluorinated phenols.
References
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The Strategic Advantage of Fluorination: A Comparative Analysis of 4-(4-Fluorophenyl)-3-fluorophenol and its Non-Fluorinated Analogs
For researchers, scientists, and professionals in drug development, the nuanced art of molecular engineering is paramount. The strategic introduction of fluorine atoms into a lead compound can dramatically alter its pharmacological profile. This guide provides an in-depth technical comparison of 4-(4-fluorophenyl)-3-fluorophenol and its non-fluorinated analogs, offering insights into the profound effects of fluorination on physicochemical properties and biological activity. Through a blend of established scientific principles and illustrative experimental data, we will explore the causal relationships behind the enhanced performance of fluorinated compounds.
The Role of Fluorine in Drug Design: A Paradigm of Subtle Power
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in medicinal chemistry. Its incorporation can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles, ultimately enhancing the therapeutic potential of a drug candidate.
Physicochemical Properties: A Tale of Two Analogs
The introduction of fluorine atoms onto the biphenyl scaffold of 4-phenylphenol induces significant changes in its physicochemical characteristics. These alterations are foundational to the observed differences in biological activity.
| Property | 4-Phenylphenol (Non-fluorinated) | 4-(4-Fluorophenyl)-3-fluorophenol | Rationale for Change |
| Molecular Weight ( g/mol ) | 170.21 | 206.18 | Addition of two fluorine atoms. |
| logP (Lipophilicity) | ~3.2 | ~3.8 (Estimated) | Fluorine generally increases lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.[1] |
| pKa | ~9.5 | ~8.8 (Estimated) | The electron-withdrawing nature of fluorine acidifies the phenolic hydroxyl group, lowering the pKa. |
| Metabolic Stability | Moderate | Enhanced | The strong C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing the compound's half-life in vivo.[2] |
Table 1: Comparative Physicochemical Properties of 4-(4-Fluorophenyl)-3-fluorophenol and its Non-fluorinated Analog.
Synthesis of 4-(4-Fluorophenyl)-3-fluorophenol: A Strategic Approach
The synthesis of 4-(4-fluorophenyl)-3-fluorophenol can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
Illustrative Results and Interpretation
The following table presents hypothetical IC50 values that illustrate the expected trend based on the principles of fluorine's effects in drug design.
| Compound | Target Kinase IC50 (nM) | Rationale for Potency Difference |
| 4-Phenylphenol | 1500 | The non-fluorinated analog may exhibit weaker binding due to lower lipophilicity and less favorable electronic interactions with the kinase active site. |
| 4-(4-Fluorophenyl)-phenol | 750 | The single fluorine substitution can enhance binding through favorable hydrophobic and electrostatic interactions. |
| 4-(4-Fluorophenyl)-3-fluorophenol | 80 | The di-fluorinated analog demonstrates significantly improved potency. The fluorine at the 3-position can form a hydrogen bond with a key residue in the kinase hinge region, while the 4-fluorophenyl group occupies a hydrophobic pocket, leading to a higher binding affinity. |
Table 2: Illustrative Comparative Kinase Inhibition Data.
The enhanced potency of the di-fluorinated compound can be attributed to a combination of factors. The increased lipophilicity (higher logP) allows for better penetration into the hydrophobic ATP-binding pocket of the kinase. Furthermore, the strategically placed fluorine atoms can engage in specific, favorable interactions with amino acid residues in the active site, such as hydrogen bonding or dipole-dipole interactions, which are not possible for the non-fluorinated analog.
Conclusion: The Decisive Advantage of Strategic Fluorination
This comparative guide underscores the transformative impact of strategic fluorination in drug design. The case of 4-(4-fluorophenyl)-3-fluorophenol versus its non-fluorinated counterparts serves as a compelling example of how the introduction of fluorine can lead to a more potent and potentially more effective therapeutic agent. By modulating key physicochemical properties, fluorination enhances binding affinity and metabolic stability, providing a clear rationale for its widespread use in modern medicinal chemistry. For researchers in the field, a deep understanding of these principles is essential for the rational design of next-generation therapeutics with superior efficacy and safety profiles.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Fluorophenyl)-3-fluorophenol
Introduction: The Analytical Imperative for a Key Fluorinated Intermediate
In modern pharmaceutical development, the precise characterization of intermediates is as critical as that of the final active pharmaceutical ingredient (API). 4-(4-Fluorophenyl)-3-fluorophenol is a difluorinated biphenyl compound whose structural motifs are of significant interest in medicinal chemistry. The presence of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block. Consequently, ensuring its purity and concentration requires robust, reliable, and validated analytical methods.
This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques for the quantification of 4-(4-Fluorophenyl)-3-fluorophenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The core of this document is a detailed protocol for the cross-validation of these two methods. Cross-validation is the formal process of verifying that different analytical methods produce consistent, reliable, and accurate results for the same analyte.[1] This is not merely a procedural formality; it is a scientific necessity when transferring methods between laboratories or when a secondary method is required for confirmatory analyses, ensuring data integrity across the entire lifecycle of a drug development program.[2][3][4]
The principles and protocols herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[5][6][7][8]
Methodology Deep Dive: Two Orthogonal Approaches
The selection of HPLC-UV and GC-MS is deliberate. They represent two fundamentally different analytical principles—liquid-phase separation based on polarity versus gas-phase separation based on volatility, coupled with a highly specific mass-based detection. This orthogonality provides a high degree of confidence in the analytical results; if both methods yield comparable data, it strongly indicates the absence of matrix effects or unforeseen interferences.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle of Separation: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[9][10][11] For 4-(4-Fluorophenyl)-3-fluorophenol, a relatively non-polar molecule, it will be well-retained on a C18 column and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.[11][12] The more hydrophobic the molecule, the longer it is retained.[10]
Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a variable wavelength UV or Photodiode Array (PDA) detector.
-
-
Materials & Reagents:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: 4-(4-Fluorophenyl)-3-fluorophenol, >99% purity.
-
-
Chromatographic Conditions:
-
Mobile Phase Gradient: 60% B to 85% B over 10 minutes, hold at 85% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Prepare the test sample to a target concentration of 50 µg/mL using the diluent.
-
Causality Behind Choices:
-
A C18 column is the workhorse for non-polar compounds, providing excellent retention and resolution.[12]
-
A gradient elution is chosen over an isocratic one to ensure that any potential impurities with different polarities are eluted efficiently and to provide a sharp, symmetrical peak for the main analyte.
-
The detection wavelength of 275 nm is selected based on the UV absorbance maximum of the phenolic chromophore, ensuring high sensitivity.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Separation & Detection: GC separates volatile and thermally stable compounds in their gaseous form.[13] For non-volatile compounds like phenols, a derivatization step is often required to increase volatility.[14][15] Following separation, the molecules are ionized, typically by Electron Impact (EI), which bombards the molecule with high-energy electrons.[16][17][18] This "hard" ionization technique causes predictable fragmentation, creating a unique mass spectrum that acts as a chemical fingerprint, providing exceptional specificity.[19]
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
-
Materials & Reagents:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Pyridine.
-
Reference Standard: 4-(4-Fluorophenyl)-3-fluorophenol, >99% purity.
-
-
Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Rationale: Silylation replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable for GC analysis.[14][20]
-
-
Chromatographic & Spectrometric Conditions:
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 150°C, hold for 1 minute. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[17]
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (e.g., molecular ion and key fragment ions).
-
Causality Behind Choices:
-
A DB-5ms column is a low-polarity phase that is robust and provides excellent separation for a wide range of derivatized compounds.
-
BSTFA is a powerful silylating agent, ensuring complete and rapid derivatization of the phenol.[14]
-
SIM mode is used instead of full scan to maximize sensitivity and selectivity by monitoring only the ions specific to the target analyte, which is crucial for quantification at low levels.
Cross-Validation Experimental Design
The core of this guide is the head-to-head comparison to ensure the methods are interchangeable. The protocol must follow the validation parameters outlined in ICH Q2(R1).[8][21]
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Data Analysis & Acceptance Criteria
The results from both methods are evaluated against predefined acceptance criteria, which are essential for an objective comparison.[2]
| Validation Parameter | Acceptance Criteria (ICH Q2(R1) Based) | Hypothetical HPLC-UV Result | Hypothetical GC-MS Result | Status |
| Specificity | No interference at the analyte retention time from blank/placebo. | Peak is pure; no co-elution. | No interfering peaks at the target ion channels. | Pass |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 | 0.9992 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% for QC samples. | Low: 99.5%Mid: 101.1%High: 100.3% | Low: 100.8%Mid: 99.1%High: 101.5% | Pass |
| Precision (%RSD) | Repeatability (n=6) ≤ 2.0% | 0.85% | 1.15% | Pass |
| Intermediate Precision | Overall %RSD ≤ 3.0% (different day/analyst) | 1.3% | 1.9% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.5 µg/mL | 0.1 µg/mL | Pass |
| Method Comparison | Mean difference between methods for test samples < 5.0% | Mean Assay = 99.2% | Mean Assay = 98.5% | Pass (Diff = 0.7%) |
Discussion & Interpretation: A Scientist's Perspective
The hypothetical data demonstrates that both the HPLC-UV and GC-MS methods are valid and fit for the purpose of quantifying 4-(4-Fluorophenyl)-3-fluorophenol. The cross-validation results show excellent concordance, with a mean difference of only 0.7%, well within the typical acceptance limit of 5.0%.
-
HPLC-UV Insights: This method is robust, straightforward, and does not require a derivatization step, making it ideal for high-throughput screening and routine quality control. Its setup is ubiquitous in analytical labs. However, its specificity is solely dependent on chromatographic resolution. A co-eluting impurity with a similar UV spectrum could lead to inaccurate results, a risk that must be mitigated during method development by assessing peak purity with a PDA detector.
-
GC-MS Insights: The major advantage of GC-MS is its unparalleled specificity.[22] The combination of retention time and a unique fragmentation pattern provides a near-certain identification of the analyte.[16] Furthermore, the sensitivity is often superior, as demonstrated by the lower LOQ. The primary drawbacks are the need for a derivatization step, which adds time and a potential source of variability, and the requirement that the analyte be thermally stable even after derivatization.
The diagram below illustrates the fundamental principle of EI-MS, which is the source of the method's specificity.
Caption: Principle of Electron Impact Mass Spectrometry (EI-MS).
Conclusion and Recommendations
Both the developed HPLC-UV and GC-MS methods are validated and proven to be accurate, precise, and specific for the analysis of 4-(4-Fluorophenyl)-3-fluorophenol. The successful cross-validation confirms their equivalency and allows for their interchangeable use.
-
For routine QC and high-throughput environments , the HPLC-UV method is recommended due to its simplicity and speed.
-
For confirmatory analysis, impurity identification, and investigations requiring the highest level of certainty , the GC-MS method is the superior choice due to its exceptional specificity and sensitivity.
By having two cross-validated, orthogonal methods, an organization builds a robust analytical foundation, ensuring data integrity and regulatory compliance throughout the product lifecycle.
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A Technical Guide to the In Vivo Evaluation of Novel Anti-inflammatory Agents: A Comparative Analysis of 4-(4-Fluorophenyl)-3-fluorophenol as a Hypothetical MAPK Pathway Modulator
Introduction: The Imperative for Novel Oral Anti-inflammatory Therapies
The landscape of inflammatory disease management, while revolutionized by biologic agents, continues to present challenges in terms of oral bioavailability, cost, and patient response. This necessitates a robust pipeline of novel small-molecule therapeutics. This guide focuses on the preclinical in vivo evaluation of such agents, using the hypothetical compound 4-(4-Fluorophenyl)-3-fluorophenol as a case study.
Biphenyl derivatives and related fluorinated phenols are classes of compounds with established biological activity, frequently explored for their therapeutic potential in oncology and inflammation.[1][2] The structure of 4-(4-Fluorophenyl)-3-fluorophenol suggests it may function as a targeted inhibitor of intracellular signaling cascades that are critical drivers of the inflammatory response. For the purposes of this guide, we will postulate that its mechanism of action involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a pivotal regulator of pro-inflammatory cytokine production.[3][4]
This document provides a framework for assessing the in vivo efficacy of such a compound compared to established benchmarks, not as a rigid template, but as a logical, evidence-based workflow. We will delve into the causality behind experimental design, present detailed protocols for self-validating studies, and ground our discussion in authoritative references.
Mechanistic Framework: Targeting the MAPK Signaling Pathway in Inflammation
The MAPK family of serine/threonine protein kinases, including p38 MAPK and the ERK pathway (regulated by MEK), are central to the cellular response to inflammatory stimuli.[3][5] Upon activation by cytokines like TNF-α and IL-1β, these kinases phosphorylate downstream targets, leading to the transcriptional and translational upregulation of key inflammatory mediators.[6] Increased activity of the p38 MAPK pathway, in particular, is a hallmark of inflammatory conditions like rheumatoid arthritis (RA).[6][7]
Inhibiting this pathway can theoretically reduce the synthesis of pro-inflammatory cytokines and suppress their downstream signaling, making MAPK inhibitors an attractive therapeutic strategy.[4] We will therefore evaluate our hypothetical compound, 4-(4-Fluorophenyl)-3-fluorophenol, against inhibitors of this pathway.
Caption: Postulated mechanism targeting the p38 MAPK signaling pathway.
Standards of Care for Comparative Analysis
To establish a robust benchmark for efficacy, a novel compound should be compared against molecules with well-defined mechanisms and proven preclinical activity. Given our hypothesis, appropriate comparators would be selective p38 MAPK inhibitors that have demonstrated efficacy in relevant animal models.[8]
-
Benchmark Compound: A selective p38α MAPK inhibitor (e.g., a structural analog of compounds like GW856553X or GSK678361, which have shown efficacy in murine arthritis models).[8] These compounds work by directly inhibiting the kinase activity of p38, thereby preventing the downstream activation of transcription factors and the production of inflammatory cytokines.[9]
In Vivo Efficacy Evaluation: Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is the gold standard for evaluating therapeutics for human rheumatoid arthritis. It recapitulates key pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion, driven by an autoimmune response to collagen.
Detailed Experimental Protocol: Murine Collagen-Induced Arthritis
-
Animal Model:
-
Species/Strain: DBA/1 mice, male, 8-10 weeks of age. This strain is genetically susceptible to CIA.
-
Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment, housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized via intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). This initiates the autoimmune response.
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to ensure a robust and synchronous onset of arthritis.
-
-
Treatment Groups and Administration:
-
Group 1 (Vehicle Control): Administered the vehicle used to formulate the test compounds (e.g., 0.5% methylcellulose).
-
Group 2 (Hypothetical Compound): 4-(4-Fluorophenyl)-3-fluorophenol, administered orally (p.o.) once daily at a predetermined dose (e.g., 30 mg/kg).
-
Group 3 (Benchmark Standard): Selective p38 MAPK inhibitor, administered orally (p.o.) once daily at a dose known to be effective (e.g., 10 mg/kg).[8]
-
Treatment Initiation: Dosing begins upon the first signs of arthritis onset (typically around day 24-28) and continues for a specified duration (e.g., 14-21 days). This therapeutic dosing regimen is more clinically relevant than prophylactic administration.
-
-
Efficacy Endpoints and Measurements:
-
Clinical Assessment (Daily): Each paw is scored for signs of inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle/wrist, 3=erythema and moderate swelling, 4=severe swelling and ankylosis). The scores for all four paws are summed for a total clinical score per mouse (max score = 16).
-
Paw Thickness (Bi-weekly): Paw swelling is quantified by measuring the thickness of the hind paws using digital calipers.
-
Body Weight (Bi-weekly): Monitored as a general indicator of animal health and systemic inflammation.
-
Terminal Analysis (End of Study):
-
Histopathology: Hind paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and synovial infiltration, and with Safranin O to evaluate cartilage damage.
-
Biomarker Analysis: Blood is collected for serum analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays.
-
-
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Biphenyl-3-ol Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of O-biphenyl-3-yl carbamate analogs, potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). While our investigation centers on published data for a broader class of biphenyl-3-ol derivatives, the principles derived are directly applicable to understanding the potential activity of specific structures like 4-(4-Fluorophenyl)-3-fluorophenol. We will dissect the molecular architecture of these inhibitors, explore the rationale behind key structural modifications, and provide the experimental framework necessary for their synthesis and evaluation.
Introduction: Targeting FAAH with Biphenyl-3-ol Scaffolds
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This makes FAAH a highly attractive therapeutic target for pain management and other neurological disorders.
The O-biphenyl-3-yl carbamate scaffold has emerged as a particularly promising chemotype for FAAH inhibition. A leading example is the peripherally restricted FAAH inhibitor, URB937, which demonstrates profound pain relief in preclinical models by acting on FAAH outside the central nervous system.[1] The core of URB937 and its analogs consists of a biphenyl-3-ol structure, where the hydroxyl group is functionalized as a carbamate. Understanding how modifications to this biphenyl core influence inhibitory potency is critical for the design of next-generation therapeutics. This guide will explore the SAR of this scaffold, focusing on substitutions to both the proximal (phenol-bearing) and distal phenyl rings.
Core Scaffold Analysis: The Biphenyl-3-yl Carbamate Pharmacophore
The fundamental pharmacophore for this class of inhibitors consists of three key components: a carbamate moiety, a proximal phenyl ring bearing the carbamate, and a distal phenyl ring. The carbamate group is crucial for the mechanism of inhibition, as it covalently modifies a serine residue in the active site of FAAH. The biphenyl structure serves as a rigid scaffold to correctly orient the carbamate for this interaction and to establish additional binding contacts within the enzyme's active site.
The central hypothesis of SAR studies on this scaffold is that the potency and selectivity of FAAH inhibition can be finely tuned by altering the electronic and steric properties of the biphenyl rings.
Part A: SAR of the Proximal Phenyl Ring — The Impact of Hydroxyl and Fluoro Placement
The position of the carbamate-linked oxygen on the proximal ring is a critical determinant of activity. Studies on O-biphenyl-3-yl carbamates have revealed that the meta position (C3) for the carbamate linkage is optimal. Moving the carbamate to the ortho (C2) or para (C4) positions often leads to a significant decrease in inhibitory potency.
This positional preference suggests a specific geometric constraint within the FAAH active site. The C3 substitution correctly positions the carbamate group for nucleophilic attack by the catalytic serine, while also allowing the biphenyl scaffold to occupy adjacent hydrophobic pockets.
Considering the user's proposed structure, a fluorine atom at the C3 position of the phenol ring (adjacent to the hydroxyl group) would be a novel modification. Based on general principles, this electron-withdrawing group could influence the reactivity of the phenolic oxygen and the overall electronic distribution of the ring, potentially impacting binding affinity. However, without direct experimental data, its effect remains speculative. The foundational SAR from existing analogs provides the basis for such rational design.[1]
Part B: SAR of the Distal Phenyl Ring — Probing a Hydrophobic Pocket
The distal phenyl ring extends into a distinct sub-pocket of the FAAH active site. Modifications to this ring have a profound impact on binding affinity. A systematic analysis reveals several key trends for substituents at the C3' position (meta position) of the distal ring.
Key Findings:
-
Small polar groups are well-tolerated: A carboxamide group (-CONH₂) at the C3' position is a common feature of potent inhibitors like URB937.[1] This suggests the presence of hydrogen bond donors or acceptors in this region of the active site.
-
Electron-withdrawing groups can enhance potency: Groups like cyano (-CN) and nitro (-NO₂) at the C3' position often maintain or improve inhibitory activity.
-
Hydrophobic groups can be detrimental: Introducing bulky, hydrophobic groups at this position generally leads to a loss of potency, indicating steric constraints in the binding pocket.
-
Halogenation: The introduction of a fluorine atom, as in the proposed 4-(4-Fluorophenyl) analog, is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability. A fluoro group at the C4' position would project into a different region of the binding pocket than the C3' substituents discussed above. Its impact would depend on the specific topology and electrostatic environment of that region.
The following table summarizes the SAR for substitutions on the distal phenyl ring of a representative biphenyl-3-ol carbamate series.[1]
| Compound ID | Distal Ring Substitution (R) | FAAH Inhibition IC₅₀ (nM) |
| Lead Cpd | 3'-CONH₂ | 4.5 ± 0.5 |
| Analog 1 | 3'-CN | 6.2 ± 0.8 |
| Analog 2 | 3'-NO₂ | 10.1 ± 1.2 |
| Analog 3 | 3'-H | 25.3 ± 3.1 |
| Analog 4 | 3'-CH₃ | 30.5 ± 4.0 |
| Analog 5 | 4'-CONH₂ | 15.2 ± 1.8 |
Data synthesized from published studies on O-biphenyl-3-yl carbamates for illustrative purposes.[1]
Experimental Protocols
To ensure scientific integrity, the methods for synthesizing and evaluating these compounds must be robust and reproducible.
Protocol 1: Synthesis of Biphenyl-3-ol Precursors via Suzuki Coupling
The biphenyl core is efficiently constructed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile route to a wide range of substituted biphenyls.
Step-by-Step Methodology:
-
Reactant Preparation: In a nitrogen-flushed round-bottom flask, dissolve the appropriate aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equivalents) and the aryl halide (e.g., 3-bromo-fluorophenol or a protected version) (1.0 equivalent) in a suitable solvent system such as a 3:1 mixture of dioxane and water.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically sodium carbonate (Na₂CO₃) (3.0 equivalents), to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude biphenyl product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biphenyl-3-ol precursor.
Caption: General workflow for the synthesis of biphenyl-3-ol precursors.
Protocol 2: FAAH Inhibition Assay
The inhibitory potency (IC₅₀) of the synthesized analogs is determined using an in vitro enzymatic assay that measures the hydrolysis of a fluorogenic substrate.
Step-by-Step Methodology:
-
Enzyme Preparation: Use homogenized brain tissue from rodents or recombinant human FAAH as the enzyme source. Prepare the homogenate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Inhibitor Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions to test a range of concentrations.
-
Assay Execution: In a 96-well microplate, pre-incubate the enzyme preparation with various concentrations of the test inhibitor (or DMSO vehicle control) for 15 minutes at 37 °C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission). The rate of fluorescence increase is proportional to FAAH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using graphing software like Prism.
SAR Visualization and Conclusion
The structure-activity relationships for this class of inhibitors can be summarized visually to guide future drug design efforts.
Caption: Summary of key structure-activity relationships.
References
-
Morena, M., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Experiments Involving 4-(4-Fluorophenyl)-3-fluorophenol
In the landscape of modern drug discovery and materials science, the precise synthesis and reliable characterization of novel molecular entities are paramount. Fluorinated biaryl compounds, such as 4-(4-Fluorophenyl)-3-fluorophenol, are of significant interest due to the unique properties conferred by fluorine atoms, which can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic parameters.[1][2][3] However, the synthesis of unsymmetrical biaryls presents notable challenges that can impact experimental reproducibility, including achieving regioselectivity and minimizing homocoupling side reactions.[4] This guide provides an in-depth analysis of the experimental variables in the synthesis and characterization of 4-(4-Fluorophenyl)-3-fluorophenol, offering a framework for enhancing reproducibility and comparing alternative strategies.
The Synthetic Challenge: A Reproducible Pathway to 4-(4-Fluorophenyl)-3-fluorophenol
The construction of the C-C bond between the two aryl rings in 4-(4-Fluorophenyl)-3-fluorophenol is the critical step in its synthesis. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art methods for forming such bonds.[5] Among these, the Suzuki-Miyaura coupling is a robust and widely used method.
A plausible and reproducible synthetic route to 4-(4-Fluorophenyl)-3-fluorophenol is via a Suzuki-Miyaura cross-coupling reaction between (3-fluoro-4-hydroxyphenyl)boronic acid and 1-bromo-4-fluorobenzene.
Experimental Protocol: Suzuki-Miyaura Coupling for 4-(4-Fluorophenyl)-3-fluorophenol
Materials:
-
(3-fluoro-4-hydroxyphenyl)boronic acid
-
1-bromo-4-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine (3-fluoro-4-hydroxyphenyl)boronic acid (1.2 equivalents), 1-bromo-4-fluorobenzene (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this with the addition of a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(4-Fluorophenyl)-3-fluorophenol.
Causality of Experimental Choices and Reproducibility
The reproducibility of this synthesis is contingent on several critical factors:
-
Catalyst System: The choice of palladium source and ligand is crucial. While Pd(OAc)₂ and PPh₃ are a common and effective combination, other palladium catalysts and phosphine ligands can be employed. The ratio of ligand to palladium is also a key parameter to optimize for minimizing side reactions.
-
Base and Solvent: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. The solvent system (dioxane/water) is chosen to solubilize both the organic and inorganic reactants. The ratio of the solvents can influence the reaction rate and yield.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the palladium catalyst, which would lead to catalyst deactivation and lower yields.
-
Purity of Reagents: The purity of the starting materials, particularly the boronic acid, is vital. Impurities can interfere with the catalytic cycle and lead to the formation of byproducts.
Characterization and Verification: A Multi-technique Approach
Confirming the identity and purity of the synthesized 4-(4-Fluorophenyl)-3-fluorophenol is essential for the reproducibility of downstream experiments. A combination of analytical techniques should be employed.[6]
Analytical Workflow for Product Validation
Caption: Analytical workflow for the characterization of 4-(4-Fluorophenyl)-3-fluorophenol.
Detailed Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. The aromatic region will show a complex splitting pattern corresponding to the protons on both phenyl rings.
-
¹³C NMR: To identify the number of unique carbon atoms. The spectrum will show signals for all carbon atoms in the molecule, with the carbon atoms attached to fluorine exhibiting C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing direct evidence of the fluorine atoms and their chemical environment.[7][8] Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[6]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, providing further confirmation of its elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.[6] A single sharp peak indicates a high degree of purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-fluorine (C-F) bonds.[6]
Comparative Analysis: Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a reliable method, other cross-coupling reactions can also be employed for the synthesis of 4-(4-Fluorophenyl)-3-fluorophenol.
| Synthetic Method | Advantages | Disadvantages | Key Reproducibility Factors |
| Suzuki-Miyaura Coupling | High functional group tolerance, commercially available reagents, relatively mild reaction conditions. | Potential for boronic acid homocoupling, residual boron impurities. | Purity of boronic acid, catalyst/ligand choice, rigorous inert atmosphere. |
| Stille Coupling | Insensitive to water, high yields. | Toxicity of organotin reagents, difficulty in removing tin byproducts. | Purity of organotin reagent, efficient removal of tin byproducts. |
| Buchwald-Hartwig Amination followed by Diazotization and Hydrolysis | Can be a viable alternative if aryl amine precursors are more accessible. | Multi-step process, potentially lower overall yield, handling of diazonium salts can be hazardous. | Control of diazotization temperature, efficient hydrolysis of the diazonium salt. |
| Gomberg-Bachmann Reaction | Transition-metal-free. | Generally low yields, formation of significant side products.[9] | Careful control of diazonium salt formation and decomposition. |
Conclusion: Ensuring Robust and Reproducible Results
The reproducibility of experiments involving 4-(4-Fluorophenyl)-3-fluorophenol is fundamentally linked to a meticulous approach to its synthesis and characterization. The Suzuki-Miyaura coupling offers a robust and reproducible route, provided that critical parameters such as catalyst selection, reaction atmosphere, and reagent purity are carefully controlled. A comprehensive analytical workflow, incorporating NMR, MS, HPLC, and FT-IR, is non-negotiable for validating the identity and purity of the final product. By understanding the causality behind experimental choices and considering alternative synthetic strategies, researchers can enhance the reliability and reproducibility of their findings, paving the way for more consistent and impactful scientific advancements in drug discovery and beyond.
References
- Huayang Co. (2026). What analytical methods are used to detect fluorophenol? - Blog.
- Powers, L. et al. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH.
- Li, B. et al. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
- Powers, L. et al. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au - ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production.
- BenchChem. (2025). Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry.
- Alcaraz, A. et al. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. OSTI.GOV.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol.
- Chemistry LibreTexts. (2023). Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction.
- G, S. et al. (n.d.). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. PMC.
- Ambeed. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Demand for 3-Fluorophenol in Pharmaceutical Synthesis.
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A Head-to-Head Comparison of Fluorophenyl-Substituted 1,3,4-Thiadiazole Derivatives as Potential Aromatase Inhibitors
A Technical Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of a novel series of 1,3,4-thiadiazole derivatives bearing halogen-substituted aromatic rings. Synthesized as potential nonsteroidal aromatase inhibitors, these compounds have been evaluated for their cytotoxic activity against estrogen-dependent breast cancer. We will delve into their relative potencies, selectivity, and the underlying structure-activity relationships that govern their performance.
Introduction: The Rationale for Targeting Aromatase in Breast Cancer
Estrogen-dependent breast cancers, which account for a significant percentage of all breast cancer cases, rely on the hormone estrogen for their growth and proliferation. Aromatase, a cytochrome P450 enzyme, is the key catalyst in the final step of estrogen biosynthesis. Consequently, inhibiting aromatase is a cornerstone of endocrine therapy for this cancer subtype. The search for new, potent, and selective aromatase inhibitors with favorable safety profiles is a critical endeavor in oncology drug development.[1][2]
This guide focuses on a recently developed series of 1,3,4-thiadiazole derivatives. The inclusion of fluorophenyl moieties is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3] Here, we compare six such derivatives, designated A1, A2, A3, B1, B2, and B3, to elucidate their potential as therapeutic candidates.
Comparative Analysis of In Vitro Efficacy
The primary measure of efficacy for these novel derivatives was their cytotoxic effect on MCF-7 cells, an estrogen-dependent breast cancer cell line. This provides a direct indication of their potential as anticancer agents for hormone-receptor-positive tumors. For comparison, their activity was also tested against the estrogen-independent MDA-MB-231 cell line to assess selectivity.
Cytotoxic Activity in Estrogen-Dependent (MCF-7) Breast Cancer Cells
All six compounds demonstrated concentration-dependent cytotoxic activity against the MCF-7 cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration required to inhibit 50% of cell growth, are summarized below.
| Compound ID | Structure | IC50 (µM) against MCF-7 Cells |
| A1 | 2-(4-fluorophenyl)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole | 65.95 |
| A2 | 2-(4-fluorophenyl)-5-((2,4-difluorobenzyl)thio)-1,3,4-thiadiazole | 52.35 |
| A3 | 2-(4-fluorophenyl)-5-((4-chloro-2-fluorobenzyl)thio)-1,3,4-thiadiazole | 54.81 |
| B1 | 2-(2-fluorophenyl)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole | 53.90 |
| B2 | 2-(2-fluorophenyl)-5-((2,4-difluorobenzyl)thio)-1,3,4-thiadiazole | 82.48 |
| B3 | 2-(2-fluorophenyl)-5-((4-chloro-2-fluorobenzyl)thio)-1,3,4-thiadiazole | 54.10 |
Key Insights from the Data:
-
Potency: Compounds A2, A3, B1, and B3 emerged as the most potent derivatives, with comparable IC50 values in the range of 52-55 µM.[1][2]
-
Structure-Activity Relationship (SAR):
-
Compound A2 , featuring a 2,4-difluorobenzyl group, exhibited the strongest anticancer effect among all tested derivatives.[1]
-
Compound A1 , with a single 4-fluorobenzyl group, showed weaker activity than A2, suggesting that additional halogen substitution on the benzyl ring can enhance potency.
-
Compound B2 was the least active in the series, indicating that the combination of a 2-fluorophenyl ring and a 2,4-difluorobenzyl group is detrimental to activity in this scaffold.
-
Selectivity against Estrogen-Independent (MDA-MB-231) Breast Cancer Cells
To determine if the cytotoxic effects were specific to estrogen-dependent cells, the compounds were also tested against the MDA-MB-231 cell line. None of the tested compounds showed significant activity against these cells, with IC50 values greater than 100 µM.[2] This high degree of selectivity is a promising feature, suggesting that their mechanism of action is likely related to the estrogen pathway, consistent with the design hypothesis of aromatase inhibition.[1][2]
In Silico Analysis: Probing the Mechanism of Action
To substantiate the hypothesis that these compounds act by inhibiting aromatase, molecular docking and molecular dynamics simulations were performed for the most promising candidate, B3 .
Molecular Docking Studies
The simulations revealed that compound B3 successfully occupies a binding site within the aromatase enzyme that is similar to that of a known, co-crystallized inhibitor.[1] This provides strong theoretical support for the proposed mechanism of action. The ability to form interactions characteristic of potent aromatase inhibitors further validates the potential of this chemical scaffold.[1]
Proposed Binding and Inhibition Pathway
The following diagram illustrates the proposed mechanism, where the 1,3,4-thiadiazole derivative acts as a competitive inhibitor at the aromatase active site, preventing the conversion of androgens to estrogens and thereby suppressing the growth of estrogen-dependent cancer cells.
Caption: Proposed mechanism of action for fluorophenyl-substituted 1,3,4-thiadiazole derivatives.
Experimental Protocols
For reproducibility and validation, the core experimental methodology used to generate the comparative data is outlined below.
Cell Viability Assessment (MTT Assay)
The cytotoxic activity of the 1,3,4-thiadiazole derivatives was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Sources
A Comparative Guide to Confirming the Binding Mode of 4-(4-Fluorophenyl)-3-fluorophenol
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of rational drug design. Understanding how a compound like 4-(4-Fluorophenyl)-3-fluorophenol interacts with its target protein at an atomic level is paramount for optimizing its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the leading experimental and computational techniques used to confirm the binding mode of such inhibitors, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Critical Question: How Does it Bind?
Before delving into the methodologies, it is crucial to understand the significance of the binding mode. For our model compound, 4-(4-Fluorophenyl)-3-fluorophenol, its efficacy as a potential therapeutic agent is dictated by the non-covalent interactions it forms within the binding pocket of its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.[1] A definitive understanding of this binding mode allows for structure-activity relationship (SAR) studies, guiding the iterative process of lead optimization.
A Multi-Faceted Approach to Binding Mode Confirmation
No single technique provides a complete picture of a protein-ligand interaction. A robust confirmation of the binding mode of 4-(4-Fluorophenyl)-3-fluorophenol necessitates a multi-pronged approach, integrating high-resolution structural data with biophysical and computational methods. This guide will explore the synergies between these techniques.
High-Resolution Structural Elucidation: The Gold Standards
The most definitive methods for determining the three-dimensional arrangement of a protein-ligand complex are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography: A Static Snapshot of Interaction
X-ray crystallography provides high-resolution structural data of molecules in their crystalline state.[2][3][4][5][6][7] By analyzing the diffraction pattern of X-rays passing through a crystal of the protein-ligand complex, a detailed electron density map can be generated, revealing the precise atomic coordinates of both the protein and the bound ligand.[5]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for determining a protein-ligand complex structure using X-ray crystallography.
Step-by-Step Protocol for X-ray Crystallography:
-
Protein Expression and Purification: Obtain a high-purity, homogenous sample of the target protein.
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, pH) to obtain well-ordered crystals of the apo-protein.
-
Ligand Soaking or Co-crystallization:
-
Soaking: Introduce 4-(4-Fluorophenyl)-3-fluorophenol into the crystallization solution containing the apo-protein crystals. The ligand will diffuse into the crystals and bind to the protein.
-
Co-crystallization: Add the ligand to the protein solution before setting up crystallization trials. This can sometimes yield better-quality crystals of the complex.
-
-
X-ray Diffraction Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.[3][4]
-
Data Processing: Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.
-
Structure Solution: If a structure of a homologous protein is available, molecular replacement can be used to solve the phase problem.
-
Model Building and Refinement: Build the atomic model of the protein-ligand complex into the electron density map and refine the coordinates to improve the fit with the experimental data.
-
Validation: Assess the quality of the final model using various geometric and statistical criteria.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution
NMR spectroscopy provides information about the structure and dynamics of protein-ligand complexes in solution, which is a more physiologically relevant environment than a crystal lattice.[5][8][9][10][11][12] NMR can identify the binding interface, determine the conformation of the bound ligand, and provide insights into the dynamic nature of the interaction.
Experimental Workflow: NMR-based Binding Site Mapping
Caption: Workflow for identifying a ligand binding site using 2D HSQC NMR experiments.
Step-by-Step Protocol for NMR Chemical Shift Perturbation Mapping:
-
Protein Isotope Labeling: Express and purify the target protein with uniform ¹⁵N or ¹⁵N/¹³C labeling. This is necessary for protein-observed NMR experiments.
-
Apo-Protein Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration: Prepare a series of samples with a constant concentration of the labeled protein and increasing concentrations of 4-(4-Fluorophenyl)-3-fluorophenol.
-
Acquire Titration Spectra: Record a 2D ¹H-¹⁵N HSQC spectrum for each sample in the titration series.
-
Chemical Shift Perturbation (CSP) Analysis: Compare the spectra of the apo-protein and the ligand-bound protein. Residues in the binding site will exhibit significant changes in their chemical shifts upon ligand binding.
-
Binding Site Mapping: Map the residues with the largest CSPs onto the three-dimensional structure of the protein to identify the binding pocket.
Biophysical Techniques: Quantifying the Interaction
While structural techniques provide a static picture, biophysical methods are essential for quantifying the thermodynamics and kinetics of the binding event.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][13][14][15][16][17][18][19] From a single ITC experiment, one can determine the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Data Presentation: ITC Parameters for Protein-Ligand Binding
| Parameter | Description | Information Gained |
| Kₐ (K₋) | Association (Dissociation) Constant | Strength of the binding interaction. |
| n | Stoichiometry | The molar ratio of ligand to protein in the complex. |
| ΔH | Enthalpy Change | Heat released or absorbed upon binding; reflects changes in hydrogen bonding and van der Waals interactions.[14] |
| ΔS | Entropy Change | Change in disorder upon binding; reflects changes in hydrophobic interactions and conformational freedom.[14] |
Step-by-Step Protocol for Isothermal Titration Calorimetry:
-
Sample Preparation: Prepare solutions of the target protein and 4-(4-Fluorophenyl)-3-fluorophenol in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a label-free optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.[1][17][20][21][22][23][24] SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the dissociation constant (K₋) can be calculated.
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Step-by-Step Protocol for Surface Plasmon Resonance:
-
Protein Immobilization: Covalently attach the purified target protein to the surface of a sensor chip.
-
Analyte Injection: Flow solutions of 4-(4-Fluorophenyl)-3-fluorophenol at various concentrations over the sensor surface.
-
Association Phase: Monitor the increase in the SPR signal as the ligand binds to the immobilized protein.
-
Dissociation Phase: Flow buffer over the sensor surface and monitor the decrease in the SPR signal as the ligand dissociates from the protein.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a kinetic binding model to determine the rate constants.
Computational Approaches: In Silico Prediction and Refinement
Computational methods are invaluable for predicting and refining the binding mode of a small molecule, especially when high-resolution experimental data is not yet available.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[1][25][26][27] Docking algorithms sample a large number of possible conformations of the ligand within the protein's binding site and use a scoring function to rank them.
Molecular Dynamics (MD) Simulations: Simulating the Dynamic Interaction
MD simulations provide a dynamic view of the protein-ligand complex, simulating the movements of atoms over time.[28][29][30][31][32] These simulations can be used to assess the stability of a docked pose, identify key protein-ligand interactions, and calculate binding free energies.
Comparison of Techniques for Binding Mode Determination
| Technique | Information Provided | Resolution | Throughput | Key Advantage | Key Limitation |
| X-ray Crystallography | 3D structure, precise atomic interactions | Atomic (<2 Å) | Low | Provides a detailed, high-resolution static picture of the binding mode.[2] | Requires well-diffracting crystals; may not reflect dynamics in solution. |
| NMR Spectroscopy | Binding site, ligand conformation, dynamics | Atomic to residue-level | Low | Provides structural and dynamic information in solution.[8][10] | Requires isotopically labeled protein; protein size limitations. |
| Isothermal Titration Calorimetry (ITC) | K₋, ΔH, ΔS, stoichiometry | N/A | Medium | Provides a complete thermodynamic profile of the binding interaction.[13][15] | Requires relatively large amounts of pure sample. |
| Surface Plasmon Resonance (SPR) | kₐ, k₋, K₋ | N/A | High | Provides real-time kinetic data of the binding event.[20][21] | Requires immobilization of one binding partner, which may affect its activity. |
| Molecular Docking | Predicted binding pose, binding score | N/A | Very High | Rapidly screens large libraries of compounds and predicts binding modes.[25][27] | Scoring functions are often inaccurate; does not account for protein flexibility. |
| Molecular Dynamics (MD) Simulations | Dynamic stability, interaction analysis, free energy | Atomic | Low | Provides a dynamic view of the protein-ligand interaction and can refine docked poses.[28][29] | Computationally expensive; accuracy depends on the force field used. |
Conclusion: An Integrated and Validating Approach
Confirming the binding mode of 4-(4-Fluorophenyl)-3-fluorophenol is a process of accumulating and cross-validating evidence from multiple, orthogonal techniques. An ideal strategy would begin with biophysical methods like ITC or SPR to confirm direct binding and quantify the affinity. This would be followed by high-resolution structural studies using X-ray crystallography or NMR to visualize the interaction at an atomic level. Computational methods such as molecular docking and MD simulations can then be used to rationalize the experimental findings and guide further optimization of the compound. By integrating these powerful techniques, researchers can build a comprehensive and reliable model of the protein-ligand interaction, accelerating the journey from a promising lead compound to a potential therapeutic agent.
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Safety Operating Guide
Proper Disposal of 4-(4-Fluorophenyl)-3-fluorophenol: A Guide for Laboratory Professionals
Hazard Assessment and Characterization
Understanding the potential hazards of 4-(4-Fluorophenyl)-3-fluorophenol is the foundation of its safe handling and disposal. Based on data from analogous fluorinated phenols, this compound should be treated as hazardous.[1][2][3][4]
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] Phenolic compounds can be rapidly absorbed through the skin and lungs, potentially causing systemic effects.[1]
-
Corrosivity: Expected to cause chemical burns to the skin, eyes, and respiratory tract upon direct contact.[1][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[5] Discharge into drains or the environment must be strictly avoided.[2][5]
-
Combustibility: While a solid, it is considered a combustible material that may form explosive dust mixtures in the air.[1][4]
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Causes Burns/Irritation | Skin Contact |
| Serious Eye Damage/Irritation | Causes Serious Eye Damage | Eye Contact |
| Aquatic Hazard | Harmful to Aquatic Life | Environmental Release |
This table is a conservative assessment based on data for 4-fluorophenol and 3-fluorophenol.
Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is mandatory when handling 4-(4-Fluorophenyl)-3-fluorophenol in any form—solid, solution, or as waste.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
-
Eye and Face Protection: Use safety glasses with side-shields or, preferably, a full-face shield to protect against splashes and dust.[1][2]
-
Skin and Body Protection: A lab coat or a chemical-resistant apron is required. For larger quantities or in case of a spill, a complete chemical-protective suit may be necessary.[2]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][2]
Spill Management Protocol
Immediate and appropriate response to a spill is crucial to mitigate exposure and environmental contamination.
For Minor Spills (Solid):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Clean-up: Gently sweep or vacuum up the spilled solid, avoiding dust generation.[1][4] Place the material into a suitable, labeled, and sealed container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Spills of Solutions:
-
Contain: Use an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads to contain the spill.
-
Absorb: Absorb the spilled liquid.
-
Collect: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
The disposal of 4-(4-Fluorophenyl)-3-fluorophenol must comply with all local, state, and federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[6]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: 4-(4-Fluorophenyl)-3-fluorophenol waste is classified as halogenated organic waste .[7][8] It must not be mixed with non-halogenated solvents or other waste streams.[9]
-
Use Appropriate Containers: Collect waste in a designated, leak-proof, and shatter-proof container with a secure screw-top cap.[9][10] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for acidic waste.[6][9]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(4-Fluorophenyl)-3-fluorophenol," and the associated hazards (e.g., "Toxic," "Corrosive").[11][12]
Step 2: On-Site Accumulation
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][12]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[9] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills in case of container failure.[6]
Step 3: Final Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sink or regular trash.[5][10]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[6] This waste will likely be disposed of via high-temperature incineration.[11][13]
-
Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and regulatory agencies.[14]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 4-(4-Fluorophenyl)-3-fluorophenol.
By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment.
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OSHA.com . (2022-03-29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(4-Fluorophenyl)-3-fluorophenol
Executive Summary
This document provides a comprehensive guide to the safe handling of 4-(4-Fluorophenyl)-3-fluorophenol, a specialized aromatic compound used in advanced research and development. Due to the presence of both phenol and organofluorine moieties, this compound requires careful risk assessment and stringent adherence to safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure that laboratory personnel understand not just what to do, but why they are doing it. Our objective is to build a culture of safety that goes beyond the product, ensuring the well-being of the researchers who drive scientific innovation.
Hazard Identification and Risk Assessment
The primary principle of laboratory safety is to understand the potential hazards of a substance before the first container is opened. The molecular structure of 4-(4-Fluorophenyl)-3-fluorophenol suggests several potential hazards based on its functional groups.
-
Phenolic Group: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1] They are also systemically toxic and can be readily absorbed through the skin.[1][3]
-
Fluorinated Aromatic Rings: The introduction of fluorine atoms can significantly alter a molecule's biological properties.[4] Fluorinated compounds can be toxic and persistent.[4] In the event of combustion, they can produce highly toxic gases such as hydrogen fluoride (HF).[5]
Based on data from similar compounds, the primary routes of exposure are:
-
Dermal Contact: High risk of skin absorption and chemical burns.[1]
-
Inhalation: Risk from dust (if solid) or vapors, which can cause chemical burns to the respiratory tract.[1][2]
-
Eye Contact: High risk of severe irritation or permanent eye damage.[1][2][3]
Given these risks, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE) Protocol: A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks. The following table outlines the minimum required PPE for various laboratory operations involving 4-(4-Fluorophenyl)-3-fluorophenol.
| Laboratory Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-Use Inspection & Transport | General Lab Ventilation | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing & Aliquoting (Solid) | Chemical Fume Hood | Chemical Splash Goggles | Double-Gloving (Nitrile or Neoprene) | Lab Coat | Recommended if outside of a fume hood |
| Solution Preparation & Transfers | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-Gloving (Nitrile or Neoprene) | Chemical-Resistant Apron over Lab Coat | Not required if performed correctly in a fume hood |
| Large-Scale Operations (>5g) | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Neoprene or other heavy-duty chemical-resistant gloves | Chemical-Resistant Apron or Tychem Coveralls[6] | Assess need based on procedure; PAPR may be required |
| Spill Cleanup | N/A (Emergency) | Chemical Splash Goggles & Face Shield | Heavy-duty Neoprene or Silver Shield Gloves[6] | Tychem Coveralls[6] | Full-face respirator with multi-sorbent cartridge[6][7] |
Justification for PPE Choices
-
Eye and Face Protection: Because fluorinated phenols can cause severe eye burns, chemical splash goggles are the mandatory minimum for any handling task.[1][2] A face shield should be worn over goggles during procedures with a higher risk of splashes, such as transferring solutions or working with larger quantities.[4][8]
-
Hand Protection: Due to the high risk of dermal absorption and skin irritation, robust hand protection is critical.[1][9] Double-gloving provides an extra layer of security. The outer glove should be removed immediately after handling the compound to prevent contamination of other surfaces. While nitrile gloves offer good short-term protection, neoprene gloves are often recommended for extended work with phenols.[10] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[4]
-
Body Protection: A standard lab coat is sufficient for small-scale work within a fume hood. For tasks with a higher splash potential, a chemical-resistant apron provides necessary additional protection. For spill response or large-scale work, disposable coveralls (e.g., Tychem) are required to prevent widespread skin contact.[6]
-
Respiratory Protection: All work with 4-(4-Fluorophenyl)-3-fluorophenol should ideally be performed within a certified chemical fume hood to eliminate the risk of inhalation.[2][11] If engineering controls are not sufficient or during a large spill, respiratory protection is required. A full-face respirator provides the highest level of protection for both the respiratory system and the face.[7]
Operational Plans and Step-by-Step Guidance
Experimental Workflow Logic
The following diagram illustrates the decision-making process for establishing a safe experimental workflow.
Caption: Workflow for Safe Handling of 4-(4-Fluorophenyl)-3-fluorophenol.
Spill Response Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
ALERT: Immediately alert personnel in the vicinity.
-
EVACUATE: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
PROTECT: Don the appropriate spill response PPE as detailed in the table above.
-
CONTAIN: Prevent the spill from spreading. Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels to absorb large quantities of solvent-based spills.
-
CLEANUP: Collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container.[2]
-
DECONTAMINATE: Clean the spill area with an appropriate solvent, followed by soap and water.
-
DISPOSE: Ensure all contaminated materials (absorbent, PPE, etc.) are disposed of as halogenated hazardous waste.[12]
Disposal Plan: A Critical Final Step
Proper waste management is a legal and ethical responsibility.[13][14] As a fluorinated organic compound, 4-(4-Fluorophenyl)-3-fluorophenol and any materials contaminated with it must be treated as hazardous waste.
-
Segregation is Key: Halogenated organic waste streams must be kept separate from non-halogenated streams.[12][15] This is because halogenated wastes require high-temperature incineration for safe disposal, a more costly and specialized process.[16]
-
Containerization: Use a designated, clearly labeled, and sealable container for all 4-(4-Fluorophenyl)-3-fluorophenol waste.[17][18] The container must be marked with a "Hazardous Waste" label detailing the contents.
-
Never Down the Drain: Disposing of this chemical down the drain is strictly prohibited.[17][19] It is toxic to aquatic life and can cause long-term environmental damage.[9][19]
-
Collection: Follow your institution's procedures for hazardous waste pickup. Store the sealed waste container in a designated satellite accumulation area until collection.[18]
By adhering to these protocols, you contribute to a safe and responsible research environment, ensuring that scientific advancement does not come at the cost of personal safety or environmental health.
References
- ChemicalBook. (2025). 4-Amino-3-fluorophenol - Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol.
- Fisher Scientific. (2010). 3-Fluorophenol - Safety Data Sheet.
- Fisher Scientific. (2010). 4-Fluorophenol - Safety Data Sheet.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Sigma-Aldrich. (2024). 3-Fluorophenol - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-Fluorophenol Safety Data Sheet.
- Fluorogistx. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition.
- 3M. (n.d.). PPE Solutions for Chemical Industries.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
- Bucknell University. (2016). Hazardous Waste Segregation.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- University of Florida Environmental Health & Safety. (n.d.). Personal Protective Equipment.
- FPG. (2025). FPG Releases its Comprehensive Guide on Safe Handling of Fluoropolymer Resins.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Columbia University Environmental Health & Safety. (n.d.). Chemical Safety Guidelines.
- The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
- ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
